molecular formula C12H13FO2 B565749 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 915921-31-2

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B565749
CAS No.: 915921-31-2
M. Wt: 208.232
InChI Key: RIOYANNPRFBSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 915921-31-2) is a high-purity organic compound with a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol . This fluorophenyl-substituted cyclopropanecarboxylic acid is characterized by its specific structural features, including a carboxylic acid functional group and a 2,2-dimethylcyclopropane ring, making it a valuable building block in organic synthesis and medicinal chemistry research . The compound requires careful handling and is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . While specific studies on this compound's applications are limited, its structure is closely related to the carboxylic acid moiety found in flumethrin, a synthetic pyrethroid acaricide used to control ectoparasites . This structural similarity suggests its potential utility as a key intermediate or metabolite in pesticide research and development . Researchers may also explore its applications in developing novel pharmaceutical candidates and advanced materials. This product is intended for research use only and is not meant for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOYANNPRFBSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672382
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-31-2
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Properties, Synthesis, and Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated aromatic compound featuring a sterically hindered cyclopropane ring. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will explore its core physicochemical properties, propose a detailed synthetic pathway with an accompanying experimental protocol, and delineate methods for its analytical characterization. Furthermore, we delve into its potential biological significance and toxicological considerations, drawing parallels with structurally related molecules to provide field-proven insights for its application and handling in a research and development context.

Core Physicochemical and Structural Properties

This compound (CAS Number: 915921-31-2) is a racemic solid organic compound.[1] Its structure incorporates a planar fluorophenyl group directly attached to a three-membered cyclopropane ring, which is further substituted with a carboxylic acid and two methyl groups at the C2 position. This gem-dimethyl substitution provides significant steric hindrance, influencing the molecule's reactivity and conformational flexibility.

PropertyValueSource
CAS Number 915921-31-2[1]
Molecular Formula C₁₂H₁₃FO₂[1]
Molecular Weight 208.23 g/mol [1]
Form Solid (Racemic)[1]
LogP 3.20[1]
Rotatable Bonds 2[1]
Purity (Typical) ≥95%[1]

Synthesis and Purification Workflow

The synthesis of 1-aryl-2,2-dimethylcyclopropanecarboxylic acids is not commonly achieved through standard cyclopropanation of an alkene due to the tetrasubstituted nature of the required precursor. A more robust and established method involves the phase-transfer-catalyzed (PTC) alkylation of an arylacetonitrile derivative, followed by vigorous hydrolysis of the nitrile to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and employs PTC to overcome the immiscibility of the reactants, leading to efficient C-C bond formation.

Proposed Synthetic Pathway

The proposed two-step synthesis starts with commercially available (4-fluorophenyl)acetonitrile. The benzylic proton is sufficiently acidic to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, attacking 1,2-dibromo-2-methylpropane in a tandem alkylation-cyclization reaction under phase-transfer conditions to form the cyclopropyl nitrile intermediate. The final step is the exhaustive hydrolysis of the nitrile group to the carboxylic acid using a strong acid or base.

Synthesis_Workflow SM (4-Fluorophenyl)acetonitrile + 1,2-Dibromo-2-methylpropane INT 1-(4-Fluorophenyl)-2,2-dimethyl cyclopropanecarbonitrile SM->INT  Step 1: Cyclization  NaOH (50% aq.), Toluene  TEBAC (catalyst) FP 1-(4-Fluorophenyl)-2,2-dimethyl cyclopropanecarboxylic acid INT->FP  Step 2: Hydrolysis  H₂SO₄ (conc.), H₂O  Heat

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Expert Insight: This protocol is designed to be self-validating. The success of Step 1 is contingent on the formation of a new organic product separable from the aqueous phase. The final purification by recrystallization is both a purification and a validation step, as the formation of crystals indicates a high degree of purity, which can then be confirmed by the characterization methods outlined in Section 3.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarbonitrile (Intermediate)

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (4-fluorophenyl)acetonitrile (10.0 g, 74.0 mmol) and toluene (50 mL).

  • Catalyst Addition: Add triethylbenzylammonium chloride (TEBAC, 0.84 g, 3.7 mmol), which serves as the phase-transfer catalyst.

  • Reagent Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

  • Reaction Initiation: Begin vigorous stirring of the toluene solution and slowly add the NaOH solution via the dropping funnel over 20 minutes. The mixture will become heterogeneous.

  • Substrate Addition: Add 1,2-dibromo-2-methylpropane (17.7 g, 82.0 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring by TLC (thin-layer chromatography) until the starting nitrile is consumed.

  • Work-up: Cool the mixture to room temperature. Add water (50 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Hydrolysis to this compound (Final Product)

  • Reactor Setup: Place the crude nitrile intermediate from Step 1 into a 250 mL round-bottom flask. Add a solution of concentrated sulfuric acid (30 mL) and water (30 mL) cautiously. Causality Note: The use of concentrated acid under harsh heating conditions is necessary to hydrolyze the sterically hindered nitrile group.

  • Hydrolysis: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-18 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Isolation and Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g). A precipitate should form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Purification (Base Wash): Wash the combined organic layers with a 1 M NaOH solution (2 x 50 mL). The product will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities behind.

  • Re-acidification: Cool the aqueous basic layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2. The final product will precipitate out as a solid.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.

Spectroscopic and Analytical Characterization

Authenticating the structure of the final product is critical. The following predicted spectral data are based on established principles of NMR, IR, and mass spectrometry for analogous structures.[2][3][4][5]

Predicted ¹H and ¹³C NMR Data

The key diagnostic signals in ¹H NMR will be the distinct singlets for the non-equivalent gem-dimethyl protons and the complex splitting of the aromatic protons due to fluorine coupling. In ¹³C NMR, the presence of the quaternary cyclopropane carbons and the characteristic C-F coupling constants are confirmatory.[2][3]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.20 - 7.35m2HAr-H (ortho to F)
Aromatic 6.95 - 7.10m2HAr-H (meta to F)
Cyclopropyl 2.50 - 2.65s1HCH on cyclopropane
Methyl ~1.30s3HCH₃
Methyl ~1.15s3HCH₃
Carboxylic >10.0br s1HCOOH
¹³C NMR Predicted Chemical Shift (δ, ppm)Notes
C=O 175 - 180Carboxylic Acid
Ar C-F 160 - 164d, ¹JCF ≈ 245 Hz
Ar C-ipso 135 - 138d, ⁴JCF ≈ 3 Hz
Ar CH 129 - 131d, ³JCF ≈ 8 Hz
Ar CH 115 - 117d, ²JCF ≈ 21 Hz
Cyclopropyl C-Ar 35 - 40Quaternary
Cyclopropyl C(CH₃)₂ 28 - 32Quaternary
Methyl (CH₃) 20 - 25-
Methyl (CH₃) 18 - 22-
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
  • FT-IR (ν, cm⁻¹): A very broad absorption from 2500-3300 (O-H stretch of the carboxylic acid dimer), a sharp and strong absorption at ~1700 (C=O stretch), strong absorptions from 1220-1240 (C-F stretch), and peaks at ~1500 and ~1600 (aromatic C=C stretching).[6]

  • EI-MS (m/z): The molecular ion peak [M]⁺ should be observed at m/z 208. Key fragmentation patterns would include the loss of the carboxyl group ([M-45]⁺) to give a fragment at m/z 163, and cleavage of the cyclopropane ring.

Biological Relevance and Toxicological Considerations

Application as a Synthetic Intermediate

Cyclopropanecarboxylic acids are key structural motifs in various biologically active molecules. Most notably, they form the core of many synthetic pyrethroid insecticides.[7][8][9] The specific stereochemistry of the cyclopropane ring is often crucial for biological activity. While this compound is not a known pesticide, its structure makes it a valuable building block for creating libraries of novel compounds for screening in agrochemical and pharmaceutical discovery programs.

Potential Metabolic Fate and Toxicological Profile

For drug development professionals, understanding the potential liabilities of a chemical scaffold is paramount. Carboxylic acid-containing molecules can arise in vivo from the metabolism of parent drugs (e.g., through oxidation of alkyl chains or hydrolysis of esters).[10] While often a detoxification pathway, some carboxylic acid metabolites can be associated with idiosyncratic toxicity.[11]

A notable case study is that of the experimental anxiolytic drug, panadiplon. Its cyclopropane carboxylic acid metabolite was implicated in producing hepatic toxicity.[11] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation. The carboxylic acid metabolite is believed to form an unusual acyl-CoA derivative, which then sequesters the available pools of Coenzyme A and carnitine in the liver. This disruption of mitochondrial energy metabolism can render hepatocytes vulnerable to secondary stress, potentially leading to cell death and liver injury.[11]

Given the structural similarity, it is a critical consideration that this compound, if formed as a metabolite or used as a drug candidate itself, could potentially exhibit a similar toxicological profile.

Toxicity_Pathway cluster_0 Mitochondrion Parent Parent Drug/Xenobiotic (e.g., Ester, Alkyl side-chain) Metabolite 1-(4-Fluorophenyl)-2,2-dimethyl cyclopropanecarboxylic acid (Metabolite) Parent->Metabolite Phase I Metabolism (e.g., Hydrolysis, Oxidation) AcylCoA Formation of Acyl-CoA Derivative Metabolite->AcylCoA Depletion Depletion of CoA & Carnitine Pools AcylCoA->Depletion Sequestration BetaOx Fatty Acid β-Oxidation Toxicity Hepatotoxicity / Cellular Injury BetaOx->Toxicity Leads to Depletion->BetaOx Inhibition

Caption: Plausible mechanism for toxicity based on related compounds.[11]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis can be reliably achieved via a two-step sequence involving phase-transfer-catalyzed cyclization and subsequent nitrile hydrolysis. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. For scientists in drug development, while this scaffold offers opportunities for novel molecular design, it is crucial to remain cognizant of the potential for metabolic toxicity associated with sterically hindered carboxylic acids, particularly concerning the disruption of mitochondrial function. Any research program utilizing this or similar motifs should incorporate early toxicological screening to mitigate potential downstream risks.

References

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]. (Accessed: January 15, 2026)

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem. Available at: [Link]. (Accessed: January 15, 2026)

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem. Available at: [Link]. (Accessed: January 15, 2026)

  • (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides. EP0025542A2. Google Patents.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]. (Accessed: January 15, 2026)

  • Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical-Biological Interactions, 134(3), 251–270. Available at: [Link]. (Accessed: January 15, 2026)

  • 1S to 1R Epimerizations of pyrethroid intermediates. US5840958A. Google Patents.
  • Process for preparing intermediates for the synthesis of antifungal agents. WO1994025452A1. Google Patents.
  • Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. US4229593A. Google Patents.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]. (Accessed: January 15, 2026)

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]. (Accessed: January 15, 2026)

  • Process of producing cyclopropanecarboxylate compounds. US6414181B1. Google Patents.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available at: [Link]. (Accessed: January 15, 2026)

  • Anto, F., et al. (2024). Drug Metabolism and Toxicological Mechanisms. International Journal of Molecular Sciences, 25(11), 6098. Available at: [Link]. (Accessed: January 15, 2026)

  • Paprocka, R., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(23), 8538. Available at: [Link]. (Accessed: January 15, 2026)

  • Navickas, A., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 11681. Available at: [Link]. (Accessed: January 15, 2026)

  • Urbonavičiūtė, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3192. Available at: [Link]. (Accessed: January 15, 2026)

  • Goral, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(14), 3329. Available at: [Link]. (Accessed: January 15, 2026)

  • de Oliveira, A. S., et al. (2024). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. International Journal of Molecular Sciences, 25(13), 7248. Available at: [Link]. (Accessed: January 15, 2026)

Sources

physicochemical properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 915921-31-2). This compound integrates several key structural motifs of interest in medicinal chemistry, including a fluorinated phenyl ring, a sterically hindered gem-dimethylcyclopropane ring, and a carboxylic acid moiety. These features suggest its potential as a building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and spectroscopic properties. Where experimental data is not publicly available, this guide presents predicted characteristics and outlines robust, field-proven protocols for their empirical determination.

Introduction and Strategic Context

Molecular Overview

This compound is a synthetic organic compound featuring a unique combination of a rigid cyclopropane scaffold, which acts as a bioisostere for other chemical groups, and a 4-fluorophenyl substituent. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. The carboxylic acid group provides a handle for further derivatization and influences the compound's solubility and pharmacokinetic profile.

Significance in Medicinal Chemistry

While direct biological studies on this specific molecule are not widely published, its structural components are prevalent in a range of bioactive molecules. Cyclopropanecarboxylic acid derivatives are core components of numerous commercial insecticides, such as pyrethroids, due to their metabolic stability and specific stereochemical conformations.[1][2] Furthermore, fluorophenyl groups are integral to a vast array of pharmaceuticals, including anticancer agents, atypical dopamine transporter (DAT) inhibitors, and potential antipsychotics, where they often enhance target binding and improve metabolic profiles.[3][4][5] The title compound therefore represents a valuable scaffold for exploring new chemical space in drug discovery programs.

Scope of this Guide

This guide offers a detailed examination of the known and predicted . It is structured to provide not only data but also the scientific rationale and experimental methodologies required for its comprehensive characterization.

Core Physicochemical Properties

A summary of the core identifying and physicochemical properties is presented below. These values are fundamental for handling, formulation, and computational modeling of the compound.

PropertyValue / DescriptionSource
CAS Number 915921-31-2[6]
Molecular Formula C₁₂H₁₃FO₂[6]
Molecular Weight 208.23 g/mol [6]
Physical Form Solid[6]
Stereochemistry Racemic[6]
LogP (Octanol/Water) 3.20[6]
pKa Predicted: ~4-5Author Estimation
Solubility Expected to be soluble in organic solvents (Methanol, DMSO, THF) and sparingly soluble in water.Chemical Rationale
Chemical Structure and Identification

The unique three-dimensional arrangement of the molecule is a key determinant of its biological activity. The gem-dimethyl substitution on the cyclopropane ring provides steric bulk, which can influence binding conformations and protect against metabolic degradation.

chemical_structure cluster_cyclopropane cluster_phenyl C1 C C2 C C1->C2 COOH COOH C1->COOH Phenyl C1->Phenyl C3 C C2->C3 Me1 CH₃ C2:n->Me1:s Me2 CH₃ C2:s->Me2:n C3->C1 pC1 C pC2 CH pC1->pC2 pC3 CH pC2->pC3 pC4 C pC3->pC4 pC5 CH pC4->pC5 F F pC4->F pC6 CH pC5->pC6 pC6->pC1 solubility_workflow start Start: Prepare Saturated Solution add_excess Add excess solid to solvent (e.g., pH 7.4 buffer, DMSO) start->add_excess equilibrate Equilibrate at constant temp (e.g., 25°C) for 24-48h with agitation add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate quantify Quantify solute concentration in the supernatant via HPLC-UV separate->quantify result Result: Thermodynamic Solubility (mg/mL or µM) quantify->result

Caption: Standard workflow for determining thermodynamic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR:

    • Aromatic Region (δ 7.0-7.5 ppm): Two sets of doublets (or a complex multiplet resembling an AA'BB' system) are expected for the four protons on the 4-fluorophenyl ring.

    • Cyclopropane Protons (δ 1.0-2.0 ppm): The two non-equivalent protons on the C3 carbon of the cyclopropane ring will appear as diastereotopic protons, likely as doublets of doublets due to geminal and vicinal coupling.

    • Methyl Protons (δ 1.0-1.5 ppm): Two distinct singlets are expected for the two methyl groups at the C2 position, as they are chemically non-equivalent (diastereotopic) due to the chiral center at C1.

    • Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O, is expected for the acidic proton.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a downfield signal.

    • Aromatic Carbons (δ ~115-165 ppm): Six signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • Aliphatic Carbons (δ ~20-40 ppm): Signals for the three cyclopropane carbons and the two methyl carbons are expected in this region.

  • ¹⁹F NMR:

    • A single signal is expected for the fluorine atom on the phenyl ring. Its precise chemical shift will be dependent on the solvent and reference standard used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ is indicative of the aryl-fluorine bond.

  • Aromatic C=C Stretches: Medium to weak bands in the ~1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Ionization: Electrospray ionization in negative mode (ESI-) would be ideal, generating an abundant [M-H]⁻ ion at m/z 207.2. Positive mode (ESI+) may show an [M+H]⁺ ion at m/z 209.2 or an [M+Na]⁺ ion at m/z 231.2.

  • Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of CO₂ (44 Da) to give a fragment at m/z 163.2. Further fragmentation of the cyclopropane ring or the phenyl ring could also be observed.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or Orbitrap system).

  • Method:

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.

    • Perform MS/MS analysis by selecting the parent ion ([M-H]⁻ or [M+H]⁺) and applying collision energy to induce fragmentation, recording the resulting product ions.

Conclusion

This compound is a compound with significant potential as a scaffold in medicinal chemistry and drug design. Its key physicochemical properties—notably its high lipophilicity (LogP = 3.20) and its nature as a carboxylic acid—dictate its likely pharmacokinetic and pharmacodynamic behavior. [6]This guide has synthesized the available data and provided a framework of robust experimental protocols for its complete characterization. The predictive spectroscopic and spectrometric data outlined herein should serve as a reliable benchmark for researchers working on the synthesis and application of this promising molecule. Further studies should focus on stereoselective synthesis to isolate and evaluate the individual enantiomers, as biological activity is often stereospecific.

References

  • Chemsrc, 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | CAS# 849217-48-7. Available at: [Link]

  • PubChem, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. Available at: [Link]

  • Pharmaffiliates, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid | CAS No : 849217-48-7. Available at: [Link]

  • PubChem, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. Available at: [Link]

  • Google Patents, EP0025542A2 - (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid.
  • National Institutes of Health (NIH), Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Available at: [Link]

  • National Institutes of Health (NIH), 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • Google Patents, US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.
  • Google Patents, US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates.
  • National Institutes of Health (NIH), (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 915921-31-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and Cyclopropane Moieties in Medicinal Chemistry

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid stands as a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its structure uniquely combines two privileged motifs in modern drug discovery: the cyclopropane ring and a fluorinated aromatic system. The cyclopropane ring, a small, strained carbocycle, is increasingly utilized to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates by locking in bioactive conformations.[1][2] Concurrently, the incorporation of fluorine into phenyl rings is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and enhanced binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics.

Chemical Properties and Data

PropertyValueSource
CAS Number 915921-31-2[4][5]
Molecular Formula C₁₂H₁₃FO₂Derived
Molecular Weight 208.23 g/mol Derived
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF (predicted)Inferred

Synthetic Approaches: A Focus on Transition-Metal Catalyzed Cyclopropanation

The synthesis of 1-aryl-2,2-dimethylcyclopropanecarboxylic acids is most effectively achieved through the transition-metal catalyzed reaction of an appropriate styrene derivative with a suitable diazo compound. This approach offers high efficiency and control over the cyclopropane ring formation.

Conceptual Synthetic Workflow

The logical pathway to the target molecule involves the formation of the cyclopropane ring via a carbene addition to an olefin. A plausible and well-precedented method is the reaction of 1-fluoro-4-vinylbenzene with a precursor to the dimethyl-substituted carbene, catalyzed by a transition metal complex, followed by hydrolysis of the resulting ester.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Target Molecule 1-fluoro-4-vinylbenzene 1-fluoro-4-vinylbenzene Catalytic Cyclopropanation Catalytic Cyclopropanation 1-fluoro-4-vinylbenzene->Catalytic Cyclopropanation Ethyl 2-diazo-2-methylpropanoate Ethyl 2-diazo-2-methylpropanoate Ethyl 2-diazo-2-methylpropanoate->Catalytic Cyclopropanation Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate Catalytic Cyclopropanation->Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate Ester Hydrolysis Ester Hydrolysis Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate->Ester Hydrolysis This compound This compound Ester Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established methodologies for transition-metal catalyzed cyclopropanations.[6][7][8][9]

Reaction:

Step 1: Catalytic Cyclopropanation

  • To a stirred solution of 1-fluoro-4-vinylbenzene (1.0 eq) and a catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-diazo-2-methylpropanoate (1.1 eq) in the same solvent dropwise over a period of 2-4 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate.

Step 2: Ester Hydrolysis

  • Dissolve the purified ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of 1-2 with a concentrated acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be reliably predicted based on the analysis of its structural components.[10][11][12][13]

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted fluorobenzene ring. The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a doublet.

  • Cyclopropane Protons: The diastereotopic methylene protons of the cyclopropane ring are expected to appear as two distinct multiplets in the range of δ 1.0-2.0 ppm.

  • Methyl Protons: Two singlets for the gem-dimethyl groups on the cyclopropane ring, likely in the range of δ 1.2-1.6 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Cyclopropane Carbons: Signals for the quaternary carbon and the methylene carbon of the cyclopropane ring in the range of δ 20-40 ppm.

  • Methyl Carbons: Signals for the two methyl carbons, typically in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

  • C-F Stretch: A strong absorption in the range of 1150-1250 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M+): The molecular ion peak is expected at m/z = 208.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[14][15][16][17] Fragmentation of the cyclopropane ring and the aromatic ring would also be observed.

Potential Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of novel drug candidates. The strategic incorporation of the cyclopropane and fluorophenyl moieties can address several challenges in drug design.[1][2]

Bioisosteric Replacement and Scaffold Hopping
  • Aromatic Ring Mimic: The cyclopropane ring can act as a bioisostere for an aromatic ring, increasing the sp³ character of a molecule, which is often associated with improved solubility and reduced toxicity.[18]

  • Gem-Dimethyl Group Isostere: In some contexts, the cyclopropane ring can mimic the steric bulk of a gem-dimethyl group while providing a different conformational profile.[18]

  • Scaffold Hopping: This molecule can serve as a starting point for scaffold hopping, where the core structure is modified to generate novel chemical entities with potentially improved properties.[18]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas cluster_2 Key Physicochemical Contributions This compound This compound Oncology Oncology This compound->Oncology Bioisosterism in Kinase Inhibitors Neuroscience Neuroscience This compound->Neuroscience Modulation of CNS Targets Infectious Diseases Infectious Diseases This compound->Infectious Diseases Novel Antimicrobial Scaffolds Metabolic Disorders Metabolic Disorders This compound->Metabolic Disorders Enzyme Inhibition Metabolic Stability Metabolic Stability Oncology->Metabolic Stability Conformational Rigidity Conformational Rigidity Neuroscience->Conformational Rigidity Improved Potency Improved Potency Infectious Diseases->Improved Potency Enhanced Lipophilicity Enhanced Lipophilicity Metabolic Disorders->Enhanced Lipophilicity

Caption: Potential applications and contributions of the core scaffold in drug discovery.

Pharmacological Targets

While specific biological activity for this compound has not been reported, compounds containing the 4-fluorophenylcyclopropane moiety have been investigated for a variety of pharmacological targets. The carboxylic acid functional group provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening against various biological targets, including:

  • Enzymes: Kinases, proteases, and other enzymes where the rigid cyclopropane scaffold can orient the fluorophenyl group for optimal binding in an active site.

  • G-Protein Coupled Receptors (GPCRs): The conformational constraint imposed by the cyclopropane ring can lead to high-affinity and selective ligands for GPCRs.

  • Ion Channels: The lipophilic nature of the scaffold may facilitate interaction with transmembrane domains of ion channels.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its structure embodies key principles of modern drug design, leveraging the benefits of both cyclopropane and fluorine incorporation. This technical guide provides a foundational understanding of its synthesis, predicted spectroscopic properties, and potential as a versatile building block in the development of next-generation therapeutics. Further investigation into its biological activities is warranted and could unveil novel applications in various disease areas.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 963-978.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Purdue University Graduate School. (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (915921-31-2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. Retrieved from [Link]

  • PubMed. (2019, January 30). Synthesis of 1,2-divinylcyclopropanes by Metal-Catalyzed Cyclopropanation of 1,3-dienes With Cyclopropenes as Vinyl Carbene Precursors. Retrieved from [Link]

  • CDN. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2015, October 12). IR and NMR combo Packet Video Key. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS No. 915921-31-2). This compound is a fluorinated derivative of cyclopropanecarboxylic acid, a structural motif of interest in medicinal chemistry due to its conformational rigidity and metabolic stability. This document consolidates available structural data, predicted spectroscopic information, and a plausible synthetic pathway. It is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's physicochemical characteristics and its potential as a building block in the synthesis of novel therapeutic agents.

Molecular Identity and Structural Descriptors

This compound is a small organic molecule featuring a cyclopropane ring substituted with a 4-fluorophenyl group, two methyl groups, and a carboxylic acid moiety. The presence of the fluorine atom and the gem-dimethyl groups significantly influences the molecule's electronic properties, lipophilicity, and steric profile.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 915921-31-2
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
SMILES FC1=CC=C(C=C1)C1(C(C1)(C)C)C(=O)O
InChI InChI=1S/C12H13FO2/c1-11(2)8(12(11)15)9-5-3-7(13)4-6-9/h3-6,8H,1-2H3,(H,14,15)EON Biotech

Physicochemical and Spectroscopic Characterization

Due to a lack of publicly available experimental data, the following spectroscopic information is based on established principles of NMR, IR, and mass spectrometry, as well as predictions from computational models. These predictions serve as a guide for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl proton, and the two methyl groups. The protons on the fluorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The single proton on the cyclopropane ring will likely be a multiplet in the upfield region. The two methyl groups, due to their diastereotopic nature, may appear as two distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key predicted shifts include the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the aromatic carbons (115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant), the quaternary carbon of the cyclopropane ring, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.

  • Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bonds in the phenyl ring.

  • C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 208. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the cyclopropane ring and the fluorophenyl group.

Crystallographic and 3D Conformational Analysis

As of the date of this guide, no public crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database.[1][2][3][4][5] Computational modeling can, however, provide insights into the molecule's preferred 3D conformation.

The diagram below illustrates the key structural relationships within the molecule.

Molecular_Structure Logical Connectivity of this compound cluster_cyclopropane Cyclopropane Core cluster_substituents Substituents C1_ring C1 (Quaternary) Fluorophenyl 4-Fluorophenyl Group C1_ring->Fluorophenyl Aryl-Alkyl Bond Carboxylic_Acid Carboxylic Acid C1_ring->Carboxylic_Acid Carboxyl Attachment C2_ring C2 (gem-Dimethyl) Methyl1 Methyl Group 1 C2_ring->Methyl1 C-C Bond Methyl2 Methyl Group 2 C2_ring->Methyl2 C-C Bond C3_ring C3

Caption: Logical connectivity diagram of the core structural components.

Synthesis and Chemical Reactivity

A common approach involves the reaction of a substituted styrene with an appropriate diazo compound in the presence of a rhodium or copper catalyst to form the cyclopropane ring. An alternative strategy could involve the addition of a carbene or carbenoid to an appropriately substituted alkene.

Conceptual Synthetic Workflow

The following workflow outlines a general, plausible synthetic approach.

Synthetic_Workflow Conceptual Synthesis of this compound Start Starting Materials: - 1-Fluoro-4-vinylbenzene - Ethyl diazoacetate Reaction1 Rhodium(II)-Catalyzed Cyclopropanation Start->Reaction1 Intermediate1 Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate Reaction1->Intermediate1 Reaction2 Introduction of gem-Dimethyl Group (e.g., via Corey-Chaykovsky reaction or similar) Intermediate1->Reaction2 Intermediate2 Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate Reaction2->Intermediate2 Reaction3 Ester Hydrolysis (e.g., NaOH or LiOH) Intermediate2->Reaction3 Product 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid Reaction3->Product

Caption: A plausible, generalized synthetic workflow.

Note: This represents a conceptual pathway. The actual synthesis would require optimization of reaction conditions, catalysts, and purification methods.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in medicinal chemistry. The cyclopropane ring acts as a rigid scaffold that can mimic the conformation of other cyclic or acyclic systems while offering improved metabolic stability. The 4-fluorophenyl group is a common substituent in drug candidates, as the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity.

While specific applications for this exact molecule are not widely documented in the public domain, it is plausible that it could serve as a key intermediate in the synthesis of more complex drug molecules. For instance, related compounds like 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are known intermediates in the synthesis of kinase inhibitors such as Cabozantinib.[6][7] This suggests that this compound could be a valuable building block for the development of novel therapeutics in areas such as oncology.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, and a plausible synthetic pathway. While experimental data remains scarce, the information presented here offers a solid foundation for researchers to build upon. Further experimental validation of the predicted data and exploration of its synthetic utility are warranted to fully unlock the potential of this promising chemical entity.

References

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. November 2022. Available from: [Link]

  • Cambridge Structural Database. Wikipedia. Available from: [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozantinib. Google Patents.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available from: [Link]

  • Aaron-chem. 915921-31-2. Available from: [Link]

  • EON Biotech. This compound – (915921-31-2). Available from: [Link]

  • CCDC. Access Structures. Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • CCDC. Structural Chemistry Software. Available from: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated derivative of cyclopropanecarboxylic acid, represents a molecule of significant interest within medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-fluorophenyl group, offers a unique structural motif for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, potential synthetic pathways, stereochemical considerations, and anticipated analytical methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally related analogs to provide a foundational understanding for researchers.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is registered under the CAS Number 915921-31-2 [1][2][3].

The structure consists of a cyclopropane ring substituted at the C1 position with both a 4-fluorophenyl group and a carboxylic acid moiety. The C2 position is geminally disubstituted with two methyl groups. This substitution pattern results in a chiral center at the C1 position of the cyclopropane ring.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Molecular Formula C₁₂H₁₃FO₂C₁₀H₉FO₂[4]
Molecular Weight 208.23 g/mol 180.18 g/mol [4]
CAS Number 915921-31-2[1][2][3]773100-29-1[4]
Appearance Solid (predicted)Solid[4]
LogP (predicted) 2.8 - 3.22.1[4]
pKa (predicted) 4.0 - 4.54.2

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential route could involve the reaction of 1-(4-fluorophenyl)-2-methylprop-1-ene with a source of dichlorocarbene followed by reduction and subsequent oxidation, or via a Simmons-Smith type cyclopropanation. A more direct, albeit potentially challenging, approach would be the conjugate addition of a suitable nucleophile to an α,β-unsaturated ester followed by intramolecular cyclization.

Experimental Protocol: Hypothetical Synthesis via Carbene Addition

Step 1: Synthesis of 1-bromo-1-(4-fluorophenyl)-2,2-dimethylcyclopropane

  • To a solution of 1-(4-fluorophenyl)-2-methylprop-1-ene (1.0 eq) in anhydrous chloroform (CHCl₃) at 0 °C, add potassium tert-butoxide (1.5 eq).

  • Stir the mixture vigorously and add bromoform (CHBr₃) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-bromo-1-(4-fluorophenyl)-2,2-dimethylcyclopropane (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to facilitate the formation of the corresponding cyclopropyllithium reagent.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and quench with dilute hydrochloric acid (1 M HCl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Carboxylation A 1-(4-fluorophenyl)-2-methylprop-1-ene C 1-bromo-1-(4-fluorophenyl)- 2,2-dimethylcyclopropane A->C Carbene Addition B Bromoform (CHBr3) + Potassium tert-butoxide B->C F 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid C->F Lithiation & Carboxylation D n-Butyllithium D->F E Carbon Dioxide (CO2) E->F

Caption: Hypothetical two-step synthesis of the target compound.

Stereochemistry

The presence of a chiral center at the C1 position of the cyclopropane ring means that this compound can exist as a pair of enantiomers: (R)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid and (S)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. Therefore, the separation and individual characterization of these enantiomers would be a critical step in any drug development program. Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for both analytical and preparative-scale separation of the enantiomers.

Potential Pharmacological Significance

While no specific pharmacological data for this compound has been found, the broader class of cyclopropanecarboxylic acid derivatives is known to exhibit a wide range of biological activities[5][6][7]. These activities include enzyme inhibition, as well as insecticidal, antimicrobial, and antitumor effects[5][6].

The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, the carboxylic acid moiety can be readily converted to amides, esters, and other functional groups to generate a library of compounds for biological screening[7].

Analytical and Spectroscopic Characterization

The characterization of this compound would rely on a combination of standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol, would be suitable for assessing the purity of the compound.

  • Chiral HPLC: As mentioned, specialized chiral columns would be necessary to resolve and quantify the individual enantiomers.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the methyl protons, and the diastereotopic protons of the cyclopropane ring.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the cyclopropane ring and methyl groups.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the O-H stretch of the carboxylic acid.

Analytical_Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Characterization Compound 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid HPLC Purity Assessment (HPLC) Compound->HPLC Chiral_HPLC Enantiomeric Resolution (Chiral HPLC) Compound->Chiral_HPLC NMR Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) Compound->NMR MS Molecular Weight Confirmation (MS, HRMS) Compound->MS IR Functional Group Analysis (IR) Compound->IR

Caption: Workflow for the analytical characterization of the title compound.

Conclusion and Future Directions

This compound is a chiral molecule with potential applications in drug discovery and medicinal chemistry. While specific data on its synthesis and biological activity are currently scarce in the public domain, this guide provides a solid foundation for researchers interested in exploring this compound. Future research should focus on developing and optimizing a reliable synthetic route, separating and characterizing its enantiomers, and evaluating its biological activity in various assays. Such studies will be crucial in unlocking the full therapeutic potential of this and related fluorinated cyclopropane derivatives.

References

  • Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17b (pp. 1-67). Georg Thieme Verlag.
  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5645.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (915921-31-2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This technical guide addresses the chemical entity known as 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. It is important to establish at the outset that this compound is a highly specific and niche research chemical. As such, the publicly available, peer-reviewed literature and technical documentation are notably sparse. While this guide will provide a comprehensive overview of the available information, it is crucial for researchers to recognize that detailed experimental protocols, extensive biological activity data, and established mechanisms of action for this specific molecule are not widely documented. This guide synthesizes the existing data and provides a foundational understanding, highlighting areas where further research and exploration are needed.

Chemical Identity and Nomenclature

The primary identifier for this compound is its systematic IUPAC name and its CAS Registry Number, which ensures unambiguous identification in chemical databases and literature.

Systematic Name: this compound

CAS Registry Number: 915921-31-2[1][2][3]

Synonyms and Alternative Identifiers: While extensive synonyms are not commonly used, the following identifiers are associated with this compound in chemical supplier catalogs:

  • 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid[4]

  • MFCD08691455[1][2]

  • BB-4006362[1]

It is critical to distinguish this compound from structurally similar molecules that are more extensively documented, such as:

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (lacks the two methyl groups on the cyclopropane ring).[5]

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (features an amide linkage).[6][7][8]

Confusion between these structures can lead to inaccurate interpretation of data and experimental design.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. However, based on its structure, we can infer certain characteristics. The presence of the fluorophenyl group and the carboxylic acid moiety will govern its solubility and polarity. The dimethylcyclopropane core provides a rigid, three-dimensional structure.

PropertyValueSource
Molecular Formula C₁₂H₁₃FO₂Arctom Scientific[2]
Molecular Weight 208.23 g/mol Arctom Scientific[2]

Note: Further experimental determination of properties such as melting point, boiling point, pKa, and solubility in various solvents would be a valuable contribution to the chemical literature.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

A potential synthetic approach could involve the reaction of a substituted styrene with a diazo compound in the presence of a suitable catalyst, followed by functional group manipulations.

Synthetic_Pathway 4-Fluorostyrene 4-Fluorostyrene Intermediate_Ester Ethyl 1-(4-fluorophenyl) -2,2-dimethylcyclopropanecarboxylate 4-Fluorostyrene->Intermediate_Ester 1. Reaction with a suitable carbene precursor (e.g., from ethyl 2-diazopropionate) 2. Catalyst (e.g., Rh(II) or Cu(I) complex) Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Intermediate_Ester Target_Molecule 1-(4-Fluorophenyl)-2,2-dimethyl cyclopropanecarboxylic acid Intermediate_Ester->Target_Molecule Hydrolysis (e.g., NaOH, H₂O/EtOH)

A potential synthetic route for the target molecule.

Causality in Experimental Choices:

  • Choice of Starting Materials: 4-Fluorostyrene provides the necessary fluorophenyl group and a reactive double bond for cyclopropanation. A suitably substituted diazo compound would be required to introduce the dimethylcyclopropane moiety.

  • Catalyst Selection: Rhodium (II) and Copper (I) catalysts are well-established for promoting cyclopropanation reactions from diazo compounds, offering control over stereochemistry and yield.

  • Hydrolysis: The final step would involve the hydrolysis of the ester intermediate to the desired carboxylic acid, a standard and high-yielding transformation.

Self-Validating System for Protocol:

A robust synthetic protocol would include in-process controls and characterization at each step:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the intermediate ester.

  • Intermediate Purification: Column chromatography to isolate the pure ester.

  • Structural Verification: ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the intermediate and the final product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity of this compound. Its structural features, however, may suggest potential areas of investigation for researchers in drug discovery. The fluorophenyl group is a common motif in many bioactive molecules, often enhancing metabolic stability and binding affinity. The cyclopropane ring introduces conformational rigidity, which can be beneficial for specific receptor or enzyme interactions.

Given the structural similarities to other cyclopropanecarboxylic acid derivatives that have been explored in various therapeutic areas, potential, yet unproven, areas of research for this compound could include:

  • Metabolic Disorders: Some cyclopropane-containing molecules have been investigated for their effects on metabolic pathways.

  • Inflammation: The rigid scaffold could be explored for its potential to interact with enzymes involved in inflammatory processes.

  • Oncology: As a novel chemical entity, it could be screened against various cancer cell lines to identify any cytotoxic or antiproliferative effects.

It must be reiterated that these are speculative areas of inquiry based on chemical structure alone, and no specific biological data has been found to support these hypotheses.

Experimental Protocols and Assays

Due to the absence of published research on its biological effects, there are no established, validated experimental protocols specifically for this compound. Researchers interested in investigating this molecule would need to develop and validate their own assays based on their research objectives.

General Workflow for Preliminary Biological Screening:

Experimental_Workflow Compound_Acquisition Compound Acquisition and QC (Purity verification by HPLC, NMR) Solubility_Testing Solubility and Stability Testing (in relevant assay buffers) Compound_Acquisition->Solubility_Testing Primary_Screening Primary Screening (e.g., cell viability, enzyme inhibition) Solubility_Testing->Primary_Screening Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of IC₅₀/EC₅₀) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Mechanism of action studies) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR studies) Secondary_Assays->Lead_Optimization

A general workflow for the initial biological evaluation of the compound.

Conclusion and Future Directions

This compound is a research chemical with a well-defined chemical structure but a notable absence of detailed characterization in the public scientific literature. This guide has provided a summary of its identity and a framework for potential synthesis and biological evaluation. The lack of existing data presents both a challenge and an opportunity for researchers. Any investigation into this molecule, from the full elucidation of its physicochemical properties to the exploration of its biological activities, would represent a novel contribution to the field of medicinal chemistry. Future work should focus on establishing a reliable synthetic route and conducting broad-based biological screening to uncover its potential therapeutic applications.

References

As of the latest update, no peer-reviewed articles or patents specifically detailing the synthesis or biological activity of this compound (CAS 915921-31-2) were identified. The following references pertain to the identification of the compound in chemical supplier databases and information on structurally related, but distinct, molecules.

  • PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. [Link]

  • EON Biotech. This compound – (915921-31-2). [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated cyclopropane derivative of interest in medicinal and agricultural chemistry. While the specific historical discovery of this molecule is not extensively documented in publicly accessible literature, this paper synthesizes information on its synthesis, chemical properties, and potential applications by examining related structural motifs. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the broader context of fluorinated cyclopropane carboxylic acids.

Introduction: The Significance of Fluorinated Cyclopropane Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are among the key advantages conferred by fluorination, making it a widely used strategy in the design of pharmaceuticals and agrochemicals. The cyclopropane ring, a three-membered carbocycle, provides a rigid scaffold that can mimic other chemical groups and introduce specific conformational constraints. The combination of these two structural features in this compound results in a molecule with significant potential for diverse applications.

While the specific discovery and historical development of this compound are not well-documented, its structural components are present in numerous biologically active compounds. For instance, many synthetic pyrethroid insecticides feature a 2,2-dimethylcyclopropanecarboxylic acid core. The addition of a 4-fluorophenyl group is a common tactic in medicinal chemistry to enhance biological activity and pharmacokinetic profiles. It is plausible that this compound was first synthesized as part of a broader investigation into novel agrochemicals or as a building block for pharmaceutical candidates.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established methods for cyclopropane ring formation. The choice of a specific route depends on the availability of starting materials, desired scale, and stereochemical considerations.

Cyclopropanation via Carbene Addition

A common and versatile method for constructing cyclopropane rings is the reaction of an alkene with a carbene or carbenoid. For the synthesis of the target molecule, this would involve the reaction of a suitable styrenic precursor with a source of dimethylcarbene.

Conceptual Workflow for Carbene-based Synthesis:

start 1-(4-Fluorophenyl)-2-methylprop-1-ene reagent1 Diiodomethane / Diethylzinc (Simmons-Smith) start->reagent1 Cyclopropanation intermediate Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate reagent1->intermediate product This compound hydrolysis Hydrolysis hydrolysis->product intermediate->hydrolysis

Caption: Conceptual workflow for the synthesis via Simmons-Smith cyclopropanation.

Experimental Protocol (Illustrative):

A detailed, step-by-step protocol for a related Simmons-Smith cyclopropanation is as follows:

  • To a solution of the starting alkene (e.g., an ester of 3-(4-fluorophenyl)-2-methylbut-2-enoic acid) in an anhydrous solvent such as diethyl ether, add a solution of diiodomethane.

  • Cool the mixture in an ice bath and slowly add a solution of diethylzinc.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Other Synthetic Approaches

Alternative synthetic routes could involve intramolecular cyclization reactions of appropriately substituted halo-esters or the use of other carbene sources such as diazo compounds in the presence of a suitable catalyst.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 915921-31-2[1]
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
Appearance White to off-white solid
IUPAC Name 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Potential Applications and Biological Significance

The structural motifs within this compound suggest its potential utility in several areas of research and development.

Agrochemicals

The 2,2-dimethylcyclopropanecarboxylic acid core is a hallmark of many synthetic pyrethroid insecticides. These compounds act as potent neurotoxins in insects by targeting voltage-gated sodium channels. The introduction of a 4-fluorophenyl group could modulate the insecticidal activity, spectrum, and environmental persistence of such compounds.

Pharmaceuticals

In drug discovery, the 4-fluorophenyl group is frequently incorporated to improve metabolic stability and binding interactions with biological targets. Cyclopropane rings can serve as rigid bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, and can help to optimize the conformational properties of a drug candidate. Given these properties, derivatives of this compound could be explored as potential therapeutic agents in various disease areas. For example, related cyclopropanecarboxylic acid derivatives have been investigated for their biological activities.

Logical Relationship of Structural Features to Potential Bioactivity:

cluster_0 Structural Features cluster_1 Potential Biological Implications A 4-Fluorophenyl Group D Enhanced Metabolic Stability A->D E Improved Target Binding A->E B 2,2-Dimethylcyclopropane Ring F Conformational Rigidity B->F C Carboxylic Acid Moiety G Potential for Prodrug Strategies C->G

Sources

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated cyclopropane derivative with significant potential as a scaffold in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its potential biological significance based on analogous structures and the well-established role of its constituent functional groups in bioactive molecules.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional structure of the cyclopropane ring offers a unique conformational constraint that can be exploited to enhance potency and selectivity for biological targets. The combination of these two features in molecules like this compound presents a compelling scaffold for the design of novel therapeutics.

This molecule incorporates three key structural motifs:

  • A 4-Fluorophenyl Group: This moiety is a common bioisostere for a phenyl group, offering altered electronic properties and resistance to oxidative metabolism without a significant increase in steric bulk.

  • A Cyclopropane Ring: This strained, three-membered ring provides a rigid framework, limiting conformational flexibility and allowing for precise spatial orientation of substituents.

  • A gem-Dimethyl Group: These methyl groups on the cyclopropane ring can enhance lipophilicity and may contribute to favorable binding interactions.

The carboxylic acid functional group provides a handle for further chemical modification, enabling the synthesis of a diverse library of derivatives such as esters and amides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₃FO₂Hit2Lead
Molecular Weight 208.23 g/mol Hit2Lead
CAS Number 915921-31-2Hit2Lead
Appearance White to off-white crystalline powder (inferred)General knowledge
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and slightly soluble in water.[3]JIGS Chemical Limited[3]

Synthesis Strategies: A Mechanistic Perspective

While specific, detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature, its synthesis can be approached through established methods for cyclopropanation. A plausible and efficient retro-synthetic analysis points towards a key step involving the formation of the cyclopropane ring.

Conceptual Retrosynthesis

A logical retrosynthetic pathway for the target molecule is outlined below. This approach breaks down the molecule into simpler, commercially available starting materials.

Retrosynthesis Target 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid Intermediate1 Ethyl 1-(4-fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylate Target->Intermediate1 Ester Hydrolysis Precursor1 Ethyl 2-(4-fluorophenyl)acetate Intermediate1->Precursor1 Cyclopropanation Precursor2 1,1-Dibromo-2,2-dimethylpropane (conceptual) or similar carbene precursor Intermediate1->Precursor2 Carbene Addition 4-Fluorophenylacetic acid 4-Fluorophenylacetic acid Precursor1->4-Fluorophenylacetic acid Esterification

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a feasible synthetic route based on common organic chemistry transformations.

Step 1: Esterification of 4-Fluorophenylacetic Acid

The synthesis would commence with the readily available 4-Fluorophenylacetic acid. Esterification is necessary to protect the carboxylic acid and provide a suitable substrate for the subsequent cyclopropanation reaction.

  • Reaction: 4-Fluorophenylacetic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions.

  • Rationale: This standard Fischer esterification is a cost-effective and high-yielding method for preparing the corresponding ethyl ester.

Step 2: Cyclopropanation via Carbene Addition

This is the key bond-forming reaction to construct the cyclopropane ring. A common method involves the generation of a dimethylcarbene equivalent and its addition to the activated methylene group of the ethyl 2-(4-fluorophenyl)acetate. A more direct, albeit potentially lower-yielding, one-pot approach could also be envisioned.

  • Method A (Simmons-Smith like): While the classic Simmons-Smith reaction is for alkenes, modifications for activated C-H bonds exist. A more practical approach would be a phase-transfer-catalyzed reaction.

  • Method B (Phase-Transfer Catalysis): Ethyl 2-(4-fluorophenyl)acetate is treated with a dihalomethane (e.g., dibromomethane) and a methylating agent in a biphasic system with a phase-transfer catalyst. This would be a more complex, multi-step process to achieve the desired dimethylcyclopropane. A more direct precursor for the carbene would be ideal.

  • Rationale for a plausible, though not explicitly cited, route: A more advanced approach might involve the reaction of a suitable enolate of an ester of 4-fluorophenylacetic acid with a precursor to dimethylcarbene. Given the lack of direct literature, this step is conceptual and would require experimental optimization.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

  • Reaction: The ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate is treated with a base, such as sodium hydroxide, in an aqueous alcohol solution, followed by acidification.

  • Rationale: Standard saponification is a reliable method for the deprotection of the carboxylic acid, typically proceeding in high yield.

Synthesis_Workflow Start 4-Fluorophenylacetic acid Step1 Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate Ethyl 2-(4-fluorophenyl)acetate Step1->Intermediate Step2 Cyclopropanation (Carbene Precursor) Intermediate->Step2 Ester_Product Ethyl 1-(4-fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylate Step2->Ester_Product Step3 Hydrolysis (NaOH, H₃O⁺) Ester_Product->Step3 Final_Product 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid Step3->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

Biological and Pharmacological Significance

While direct biological data for this compound is limited, its structural components are present in numerous biologically active compounds, suggesting its potential as a valuable building block.

Analogy to Pyrethroid Insecticides

Many synthetic pyrethroid insecticides are esters of 2,2-dimethylcyclopropanecarboxylic acids.[4][5][6] These compounds act as modulators of voltage-gated sodium channels in insects. The structural similarity of the core cyclopropane ring suggests that derivatives of this compound could be explored for insecticidal activity. The introduction of the 4-fluorophenyl group could potentially enhance efficacy or alter the spectrum of activity compared to existing pyrethroids.

Role as a Scaffold in Drug Discovery

The rigid cyclopropane scaffold is increasingly utilized in medicinal chemistry to design potent and selective inhibitors of various enzymes and receptors.[2][7][8] The defined three-dimensional structure can lead to improved binding to target proteins.

A closely related compound, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , is noted as an intermediate in pharmaceutical research.[3][9] This highlights the utility of the 1-(4-fluorophenyl)cyclopropane core in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid, which can be synthesized from similar starting materials, have shown anticancer properties.[10]

Potential as an Inverse Agonist

The 4-fluorophenylmethyl moiety is present in compounds like ACP-103, a novel 5-HT₂ₐ receptor inverse agonist with potential antipsychotic properties.[11] This suggests that incorporating the 1-(4-fluorophenyl)cyclopropane scaffold into novel chemical entities could lead to the discovery of new central nervous system (CNS) active agents.

Future Directions and Applications

This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Future research efforts could focus on:

  • Development of Optimized Synthetic Routes: Establishing a high-yielding and scalable synthesis is crucial for its widespread use.

  • Library Synthesis and Biological Screening: The synthesis of a diverse library of amide and ester derivatives, followed by screening against a range of biological targets (e.g., GPCRs, ion channels, enzymes), could uncover novel bioactive compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold and evaluation of the biological activity of the resulting analogs will be essential for lead optimization.

  • Investigation of Pharmacokinetic Properties: The impact of the fluorinated cyclopropane moiety on ADME (absorption, distribution, metabolism, and excretion) properties should be investigated to assess its suitability for drug development.

Conclusion

This compound is a structurally intriguing molecule that combines the beneficial properties of a fluorinated aromatic ring with a rigid cyclopropane scaffold. While direct literature on this specific compound is sparse, its potential as a valuable building block in the design of novel insecticides and therapeutics is significant. The synthetic strategies and potential biological applications discussed in this guide provide a foundation for further research and development in this promising area of medicinal chemistry.

References

  • Ferroni, C., Bassetti, L., Borzatta, V., Capparella, E., Gobbi, C., Guerrini, A., & Varchi, G. (2015). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 728-736. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Building Blocks in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Sumitomo Chemical Company. (2004). Cyclopropanecarboxylic acid esters and pest controllers containing the same.
  • Bayer AG. (1980). (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of non-dimethylcyclopropanecarboxylic acid esters. Retrieved from [Link]

  • Sumitomo Chemical Company. (1982). New cyclopropanecarboxylates, their production and insecticide containing them as an active ingredient.
  • Bayer AG. (1980). 2-phenylalken-1-yl-cyclopropane-carboxylic acid esters, process for their preparation and their use as insecticides and acaricides.
  • Paprocka, R., Kutkowska, J., Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6543. [Link]

  • National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

Unveiling the Enigmatic Profile of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a molecule of significant interest within synthetic and medicinal chemistry. While direct pharmacological data on this specific compound remains limited in publicly accessible literature, its structural motifs—the fluorophenyl group and the cyclopropanecarboxylic acid core—are present in a variety of biologically active molecules. This guide will, therefore, focus on three key areas: a comprehensive overview of the compound's identity and properties, its well-documented role as a crucial intermediate in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, and an exploration of the biological activities of structurally related cyclopropane derivatives to infer its potential pharmacological landscape.

Compound Profile: this compound

  • IUPAC Name: this compound

  • CAS Number: 915921-31-2[1][2]

  • Molecular Formula: C₁₂H₁₃FO₂

  • Molecular Weight: 208.23 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

A Cornerstone in Pharmaceutical Synthesis: The Gateway to Cabozantinib

The most significant and well-documented application of this compound is its role as a key building block in the synthesis of Cabozantinib.[3][4] Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET, and is an approved treatment for certain types of cancer.[4]

The synthesis of Cabozantinib typically involves the coupling of the this compound moiety with a substituted aniline derivative. The cyclopropane ring in this context is believed to contribute to the overall conformational rigidity of the final drug molecule, potentially enhancing its binding affinity to the target kinases.

Below is a generalized workflow illustrating the pivotal step involving our topic compound in a common synthetic route to Cabozantinib.

G cluster_synthesis Simplified Cabozantinib Synthesis Step A 1-(4-Fluorophenyl)-2,2- dimethylcyclopropanecarboxylic acid B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) A->B Activation C Acyl Chloride Intermediate B->C D 4-(6,7-dimethoxyquinolin-4-yloxy)aniline C->D Amide Coupling E Cabozantinib D->E

Figure 1: Simplified workflow of the amide coupling step in Cabozantinib synthesis.

The Biological Potential of the Cyclopropane Scaffold: An Inferential Analysis

Antimicrobial and Antifungal Activities

Derivatives of cyclopropanecarboxylic acid have been investigated for their antimicrobial and antifungal properties.[6][7] For instance, certain amide derivatives containing a cyclopropane ring have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives, which share the fluorophenyl and cyclopropyl motifs with our topic compound, demonstrated moderate to high antioxidant and antibacterial activities.[8][9][10]

Antidepressant and Neuro-modulatory Effects

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with some compounds showing greater activity than imipramine and desipramine.[11] The cyclopropane ring in these molecules likely helps to orient the pharmacophoric groups in a conformation favorable for interaction with neurotransmitter transporters or receptors.

Anticancer and Enzyme Inhibition Potential

The presence of the this compound scaffold in the potent anticancer drug Cabozantinib strongly suggests that this moiety is compatible with, and likely contributes to, kinase inhibition.[12][13]

Furthermore, research into 2-phenylcyclopropane carboxylic acids has identified them as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria.[14] This highlights a potential avenue for the development of novel antibacterial agents based on this structural class.

The general class of cyclopropanecarboxylic acid derivatives is also utilized in the synthesis of agrochemicals, such as pesticides and fungicides, further underscoring the diverse biological activities of this chemical family.[15]

Experimental Protocols: A Framework for Future Investigation

Given the lack of direct biological data, this section provides a hypothetical, yet standard, experimental workflow for the initial screening of this compound to elucidate its potential biological activities.

General In Vitro Cytotoxicity Screening

Objective: To determine the general cytotoxic effect of the compound on various cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., a lung cancer line like A549, a breast cancer line like MCF-7, and a colon cancer line like HCT116) and a normal human cell line (e.g., human dermal fibroblasts) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat them with varying concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay: After a 72-hour incubation period, assess cell viability using a standard MTT or PrestoBlue™ assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (72 hours) B->C D Viability Assay (e.g., MTT) C->D E Data Analysis (IC₅₀ Calculation) D->E

Figure 2: A standard workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This compound is a molecule of considerable interest, primarily due to its established role in the synthesis of the anticancer drug Cabozantinib. While its own biological activity has not been extensively characterized, the rich pharmacology of structurally related cyclopropane derivatives suggests a high potential for this compound to possess interesting biological properties.

Future research should focus on the direct biological evaluation of this compound. Initial screening for cytotoxicity, antimicrobial, and enzyme inhibitory activities would be a logical starting point. Elucidating the structure-activity relationships of this and related compounds could pave the way for the development of novel therapeutic agents. The information presented in this guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this enigmatic yet promising molecule.

References

  • G. G. Z., M. M., P. V., D. C., B. J., & S. J. C. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. Retrieved from [Link]

  • (n.d.). Cyclopropane carboxylic acid. Grokipedia. Retrieved from [Link]

  • (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Taylor & Francis Online. Retrieved from [Link]

  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

  • (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Retrieved from [Link]

  • (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. PubMed. Retrieved from [Link]

  • (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Figshare. Retrieved from [Link]

  • (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
  • (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI. Retrieved from [Link]

  • (2014). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]

  • (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved from [Link]

  • (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • (2016). Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. Retrieved from [Link]

  • (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design of small molecules with unique structural motifs is paramount for developing next-generation therapeutics. The compound 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid presents a compelling scaffold for investigation. Its architecture, featuring a cyclopropane ring, a carboxylic acid functional group, and a fluorophenyl moiety, suggests a range of potential biological activities. The cyclopropane ring introduces conformational rigidity and metabolic stability, while the carboxylic acid group can engage in critical interactions with biological targets, and the fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, offering a strategic framework for researchers and drug development professionals.

Core Rationale for Target Exploration

The chemical structure of this compound provides several clues to its potential mechanisms of action. The presence of a carboxylic acid is a key indicator, as this functional group is a common feature in ligands for a variety of receptors and enzymes, notably those involved in metabolic regulation. Furthermore, the lipophilic nature of the fluorophenyl and dimethylcyclopropane components suggests potential interactions with hydrophobic binding pockets within target proteins. This guide will focus on two primary, high-probability target classes: Peroxisome Proliferator-Activated Receptors (PPARs) and key enzymes involved in fatty acid metabolism.

Primary Target Class 1: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[3][4][5] They are ligand-activated transcription factors that, upon binding to their ligands, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] There are three main PPAR isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

Rationale for Targeting PPARs

The structural resemblance of this compound to known PPAR agonists, particularly the fibrate class of drugs which are also carboxylic acids, provides a strong rationale for investigating its interaction with PPARs.[7] Fibrates are agonists of PPARα and are used clinically to treat dyslipidemia.[3][7] The carboxylic acid moiety of our compound of interest can mimic the endogenous fatty acid ligands of PPARs, potentially enabling it to bind to the ligand-binding domain and modulate receptor activity.

Experimental Workflow for PPAR Target Validation

A systematic approach is required to determine if this compound is a PPAR agonist and to identify its isoform selectivity.

Diagram 1: Experimental Workflow for PPAR Target Validation

PPAR_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models A Ligand Binding Assay (e.g., TR-FRET) B Reporter Gene Assay (PPARα, γ, δ) A->B Confirm Functional Activity C Co-activator Recruitment Assay B->C Elucidate Agonist/Antagonist Profile D Target Gene Expression Analysis (e.g., qPCR for CPT1A, FABP4) B->D Validate in Cellular Context E Functional Assays (e.g., Adipocyte Differentiation for PPARγ) D->E Assess Phenotypic Effects F Metabolic Disease Models (e.g., db/db mice) E->F Evaluate Therapeutic Efficacy

A stepwise approach to validate PPARs as targets.

Protocol 1: PPARα/γ/δ Reporter Gene Assay

Objective: To determine if this compound can activate PPARα, PPARγ, and/or PPARδ and induce the expression of a reporter gene.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transient Transfection: Co-transfect the cells with a PPAR expression vector (containing the full-length cDNA for human PPARα, γ, or δ), a reporter plasmid containing a PPRE-driven luciferase gene, and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

Table 1: Hypothetical Data from PPAR Reporter Gene Assay

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
This compound 5.2> 10025.8
Fenofibrate (Control) 10.5> 100> 100
Rosiglitazone (Control) > 1000.1> 100

Primary Target Class 2: Enzymes in Fatty Acid Metabolism

Given that endogenous fatty acids are the natural ligands for PPARs, it is plausible that this compound could also interact with enzymes involved in fatty acid metabolism.[8] The structural similarity to fatty acids suggests that it could act as a competitive inhibitor or a modulator of key enzymes in this pathway.

Rationale for Targeting Fatty Acid Metabolism Enzymes

Many diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers, are characterized by dysregulated fatty acid metabolism.[9][10] Therefore, targeting enzymes in this pathway is a validated therapeutic strategy. The cyclopropane moiety of the compound of interest could confer specificity and enhanced binding to the active sites of these enzymes.

Potential Enzyme Targets in Fatty Acid Metabolism
  • Fatty Acid Synthase (FASN): A key enzyme in de novo lipogenesis. Its inhibition is a target for cancer and metabolic diseases.

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the committed step in fatty acid synthesis.[11]

  • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme in fatty acid β-oxidation.

  • Acyl-CoA Synthetase Long-Chain Family Member (ACSL): Activates long-chain fatty acids for metabolism.

Experimental Workflow for Enzyme Inhibition Screening

Diagram 2: Workflow for Screening Enzyme Inhibitors

Enzyme_Inhibition_Workflow A High-Throughput Screening (HTS) (Biochemical Assays for FASN, ACC, CPT1, ACSL) B Dose-Response and IC50 Determination A->B Identify Hits C Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) B->C Characterize Inhibition D Cell-Based Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) C->D Confirm Cellular Target Binding E Metabolomic Profiling D->E Assess Impact on Cellular Metabolism

A systematic approach to identify and characterize enzyme inhibition.

Protocol 2: Fatty Acid Synthase (FASN) Inhibition Assay

Objective: To determine if this compound inhibits the activity of FASN.

Methodology:

  • Enzyme and Substrates: Use purified human FASN enzyme. The substrates are acetyl-CoA, malonyl-CoA, and NADPH.

  • Assay Principle: Monitor the decrease in NADPH absorbance at 340 nm, which is consumed during the fatty acid synthesis reaction.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and dithiothreitol. Add FASN, acetyl-CoA, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA and NADPH.

  • Data Acquisition: Measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Table 2: Hypothetical Data from FASN Inhibition Assay

CompoundFASN IC50 (µM)
This compound 12.5
Orlistat (Control) 0.8

Conclusion

The unique chemical structure of this compound, characterized by a cyclopropane ring, a carboxylic acid, and a fluorophenyl group, provides a strong basis for exploring its therapeutic potential. This technical guide has outlined a rational and systematic approach to identifying its molecular targets, focusing on two high-probability classes: Peroxisome Proliferator-Activated Receptors and key enzymes in fatty acid metabolism. The proposed experimental workflows and detailed protocols provide a clear roadmap for researchers to elucidate the mechanism of action of this promising compound and to unlock its potential for the development of novel therapeutics for metabolic diseases, inflammatory disorders, and cancer.

References

  • PubMed. (n.d.). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Retrieved from [Link]

  • Synnovator. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane fatty acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PNAS. (n.d.). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Peroxisome-proliferator-activated receptor alpha agonists inhibit cyclo-oxygenase 2 and vascular endothelial growth factor transcriptional activation in human colorectal carcinoma cells via inhibition of activator protein-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Peroxisome proliferator-activated receptor agonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Peroxisome proliferator-activated receptor agonists. Curr. Opin. Chem. Biol. 1:235-241. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • PubMed. (n.d.). CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis. Retrieved from [Link]

  • PubMed. (n.d.). Itaconic acid underpins hepatocyte lipid metabolism in non-alcoholic fatty liver disease in male mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed guide for the synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described protocol is designed for reproducibility and scalability, focusing on a logical multi-step pathway that leverages an intramolecular cyclization as the key ring-forming step. We offer in-depth mechanistic insights, explain the causality behind procedural choices, and provide detailed, step-by-step instructions from commercially available starting materials to the final purified product. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction: The Significance of Fluorinated Cyclopropanes

Cyclopropane rings are privileged structural motifs in a wide array of biologically active molecules, including insecticides like pyrethroids and quinolone antibiotics such as ciprofloxacin.[1] The rigid, three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets. The high s-character of the C-C bonds also imparts unique electronic properties.[2][3]

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions. Consequently, molecules combining a cyclopropane ring with fluorine substitution, such as this compound, represent highly valuable and sought-after intermediates in the synthesis of novel therapeutics. The title compound serves as a key precursor for more complex molecules where the specific arrangement of the fluorophenyl, gem-dimethyl, and carboxylic acid groups is critical for function.

This document outlines a robust and rational synthetic approach, moving from fundamental starting materials through a series of reliable transformations to yield the target acid.

Synthetic Pathway and Strategy

The chosen synthetic route is a five-step sequence designed for high control and efficiency, culminating in an intramolecular nucleophilic substitution to form the strained cyclopropane ring. This strategy is superior to intermolecular approaches like carbene additions for this specific substitution pattern, as it definitively establishes the required connectivity.

The overall workflow is as follows:

G A Ethyl Isobutyrate + 4-Fluorobenzoyl Chloride B Step 1: Claisen Condensation A->B NaH, Toluene C Ethyl 2,2-dimethyl-3-oxo-3- (4-fluorophenyl)propanoate B->C D Step 2: Ketone Reduction C->D NaBH4, EtOH E Ethyl 3-(4-fluorophenyl)-3-hydroxy- 2,2-dimethylpropanoate D->E F Step 3: Hydroxyl-Halogen Exchange E->F SOCl2, Pyridine G Ethyl 3-chloro-3-(4-fluorophenyl)- 2,2-dimethylpropanoate F->G H Step 4: Intramolecular Cyclization G->H NaH, THF I Ethyl 1-(4-fluorophenyl)-2,2- dimethylcyclopropanecarboxylate H->I J Step 5: Saponification I->J 1. NaOH, EtOH/H2O 2. HCl (aq) K 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic Acid J->K G cluster_mech Cyclization Mechanism start enolate start->enolate  NaH - H2 product enolate->product Intramolecular   SN2 Attack - Cl-

Sources

Application Notes & Protocols: A Guide to the Synthesis and Derivatization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aryl-2,2-dimethylcyclopropane scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and three-dimensional character. The incorporation of a fluorine atom on the phenyl ring further modulates pharmacokinetic and electronic properties, making these compounds highly valuable as building blocks for novel therapeutics.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing the core intermediate, 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, and detailed protocols for its subsequent derivatization into amides and esters, which are common functionalities in bioactive molecules.[2]

Introduction: The Significance of the Fluorophenyl-Cyclopropane Moiety

In drug discovery, the cyclopropane ring is not merely a saturated carbocycle; it acts as a versatile "bioisostere" for phenyl rings or double bonds, imparting unique conformational constraints on a molecule. This rigidity can lead to enhanced binding affinity and selectivity for a biological target.[3] Furthermore, the inherent strain of the three-membered ring influences its electronic properties, allowing it to participate in unique interactions.[4]

The strategic incorporation of fluorine has become a cornerstone of modern drug design. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[5] Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding.[6] Consequently, molecules combining these two features—a cyclopropane ring and a fluorinated aromatic system—are of significant interest for developing next-generation pharmaceuticals.[4][5]

Synthesis of the Core Intermediate: this compound

While various methods exist for cyclopropane synthesis, such as the Simmons-Smith reaction or transition metal-catalyzed cycloadditions, a robust and scalable approach for the title compound can be proposed via a Michael addition-cyclization sequence.[7][8] This strategy builds the cyclopropane ring from acyclic precursors in a controlled manner.

Proposed Synthetic Pathway

The following multi-step pathway is a chemically sound and logical approach based on established organic chemistry principles for constructing the target acid.

Synthesis_Pathway A Ethyl 4-fluorophenylacetate C Michael Adduct (Pro-cyclopropane diester) A->C Step 1: Michael Addition B Methyl methacrylate Base1 NaOEt, EtOH D Cyclic Keto-Ester C->D Step 2: Intramolecular Cyclization Base2 NaH, THF E 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic Acid D->E Step 3: Saponification & Decarboxylation Hydrolysis 1. NaOH, H₂O/EtOH 2. H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Proposed synthetic workflow for the target carboxylic acid.

Protocol 1: Synthesis of the Parent Acid

Rationale: This protocol first constructs a linear precursor via a Michael addition, where a nucleophile (the enolate of ethyl 4-fluorophenylacetate) adds to an α,β-unsaturated carbonyl compound (methyl methacrylate). The resulting diester is then cyclized using a strong, non-nucleophilic base like sodium hydride to form a cyclic β-keto ester. Finally, saponification followed by acidification and heating hydrolyzes the ester and induces decarboxylation to yield the target product.

Materials:

  • Ethyl 4-fluorophenylacetate

  • Methyl methacrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Michael Addition

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (200 mL) and carefully add sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ.

  • Cool the solution to 0 °C and add ethyl 4-fluorophenylacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add methyl methacrylate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully pouring it into a beaker of ice water and neutralize with 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Intramolecular Cyclization

  • Wash the sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF (150 mL) under an inert atmosphere.

  • Dissolve the crude Michael adduct from Step 1 in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract with diethyl ether (3 x 100 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude cyclic keto-ester.

Step 3: Saponification and Decarboxylation

  • Dissolve the crude product from Step 2 in a mixture of ethanol (100 mL) and 10% aqueous NaOH (100 mL).

  • Heat the mixture to reflux and stir for 6 hours to ensure complete hydrolysis of the ester.

  • Cool the solution and remove the ethanol via rotary evaporation.

  • Acidify the remaining aqueous solution to pH 1 with concentrated HCl at 0 °C.

  • Gently heat the acidified mixture to 50-60 °C for 1-2 hours to promote decarboxylation (monitor CO₂ evolution).

  • Cool the mixture. The product may precipitate. If so, collect by filtration. If not, extract with diethyl ether (3 x 75 mL).

  • Combine organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) to afford the final product.

Derivatization of the Carboxylic Acid

The carboxylic acid functional group is a versatile handle for creating a library of derivatives. Amide and ester functionalities are particularly important in medicinal chemistry.

Protocol 2: Amide Coupling via EDC/HOBt Activation

Rationale: Direct reaction between a carboxylic acid and an amine is typically unfavorable due to an acid-base reaction that forms an unreactive ammonium carboxylate salt.[9] Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[11]

Amide_Coupling Start_Acid Parent Acid Active_Ester O-Acylisourea Intermediate Start_Acid->Active_Ester Activation EDC EDC HOBt HOBt HOBt_Ester HOBt Active Ester Amine R-NH₂ Amide_Product Amide Derivative Base DIPEA Active_Ester->HOBt_Ester Trapping HOBt_Ester->Amide_Product Nucleophilic Attack

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Materials:

  • This compound

  • Desired amine (e.g., morpholine, benzylamine)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the reaction.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 3: Fischer Esterification

Rationale: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed (e.g., with a Dean-Stark apparatus) drives the reaction toward the ester product.

Materials:

  • This compound

  • Desired alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, which will also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ester, which can be purified by column chromatography if necessary.

Data Presentation & Characterization

Successful synthesis of the parent acid and its derivatives should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and purity assessed by HPLC.

CompoundDerivative TypeReagents (eq)Typical YieldPurity (HPLC)
Amide 1 Morpholine AmideAcid (1), Morpholine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.5)85-95%>98%
Amide 2 Benzylamine AmideAcid (1), Benzylamine (1.1), EDC·HCl (1.2), HOBt (1.2), DIPEA (2.5)80-90%>98%
Ester 1 Methyl EsterAcid (1), Methanol (solvent), H₂SO₄ (cat.)75-90%>97%
Ester 2 Ethyl EsterAcid (1), Ethanol (solvent), H₂SO₄ (cat.)70-85%>97%

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel chemical entities in drug discovery. The proposed synthetic route provides a reliable method for accessing the core acid, while the detailed protocols for amide and ester formation offer robust and well-understood pathways for library generation. The principles and procedures outlined in this guide are designed to empower researchers to efficiently explore the chemical space around this promising molecular framework.

References

  • Journal of Pharmaceutical Research. (2025).
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. [Link]

  • ResearchGate. (2021). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

  • Science of Synthesis. (n.d.). Cyclopropanation Reactions. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • NIH National Center for Biotechnology Information. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • ResearchGate. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]

  • ChemRxiv. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ACS Publications. (2001). Stereoselective Cyclopropanation Reactions. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • NIH National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2012). Cyclopropanation of Betulonic Acid and Its Methyl Ester with Dichlorocarbene Generated under Phase Transfer Catalysis Conditions. [Link]

  • Arkat USA, Inc. (2014). β-Fluorinated Paraconic Acid Derivatives. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • ResearchGate. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

  • ResearchGate. (2014). How do I form an ester using pentadflurophenol?. [Link]

  • Organic Chemistry Portal. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • YouTube. (2021). Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed, three-step experimental protocol for the synthesis of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Wittig olefination of 4-fluorobenzaldehyde to yield the alkene intermediate, 1-(4-fluorophenyl)-2-methylprop-1-ene. This is followed by a robust phase-transfer catalyzed dichlorocyclopropanation to construct the core cyclopropane ring. The final step involves the hydrolysis of the resulting gem-dichlorocyclopropane to afford the target carboxylic acid. This guide is designed to be a self-validating system, offering in-depth explanations of the chemical principles, safety precautions, and characterization methods, thereby ensuring both reproducibility and a thorough understanding of the synthetic process.

Introduction

Cyclopropane rings are privileged structural motifs in a plethora of biologically active molecules and approved pharmaceuticals. Their inherent ring strain and unique electronic properties impart conformational rigidity and can favorably modulate the physicochemical properties of a parent molecule, such as metabolic stability and binding affinity. Specifically, aryl-substituted cyclopropanecarboxylic acids are key intermediates in the synthesis of various therapeutic agents. This compound, with its fluorinated phenyl group, is of particular interest due to the often-beneficial effects of fluorine incorporation in drug candidates, including enhanced metabolic stability and improved target binding.

This document outlines a reliable and scalable laboratory procedure for the synthesis of this important compound. The described methodology is broken down into three distinct stages, each with a detailed protocol and mechanistic insights.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Dichlorocyclopropanation cluster_2 Step 3: Hydrolysis A 4-Fluorobenzaldehyde C 1-(4-Fluorophenyl)-2-methylprop-1-ene A->C 1. Strong Base (e.g., n-BuLi) 2. THF B Isopropyltriphenylphosphonium bromide B->C D 1,1-Dichloro-2-(4-fluorophenyl)-3,3-dimethylcyclopropane C->D CHCl3, 50% NaOH (aq) Phase-Transfer Catalyst (e.g., TBAB) E This compound D->E Acid or Base Hydrolysis (e.g., H2SO4 or NaOH)

Caption: Overall synthetic route for this compound.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methylprop-1-ene via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] In this step, the phosphorus ylide is generated in situ from isopropyltriphenylphosphonium bromide using a strong base. This ylide then reacts with 4-fluorobenzaldehyde to furnish the desired alkene.

Materials

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
Isopropyltriphenylphosphonium bromideC21H22BrP385.2825
n-Butyllithium (n-BuLi), 2.5 M in hexanesC4H9Li64.0625
4-FluorobenzaldehydeC7H5FO124.1122
Anhydrous Tetrahydrofuran (THF)C4H8O72.11150 mL
Saturated aqueous NH4Cl solutionNH4Cl53.49As needed
Diethyl etherC4H10O74.12As needed
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As needed

Protocol

  • Ylide Generation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add isopropyltriphenylphosphonium bromide (9.63 g, 25 mmol) and anhydrous THF (100 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (10 mL of a 2.5 M solution in hexanes, 25 mmol) dropwise to the stirred suspension. The formation of the deep red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (2.73 g, 22 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 1-(4-fluorophenyl)-2-methylprop-1-ene as a colorless oil.

Step 2: Dichlorocyclopropanation of 1-(4-Fluorophenyl)-2-methylprop-1-ene

This step employs a phase-transfer catalyzed reaction to generate dichlorocarbene (:CCl2) in situ from chloroform and a concentrated sodium hydroxide solution.[3][4][5] The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with the alkene synthesized in Step 1 to form the dichlorocyclopropane ring.

Materials

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
1-(4-Fluorophenyl)-2-methylprop-1-eneC10H11F150.1920
Chloroform (CHCl3)CHCl3119.38150 (excess)
Sodium Hydroxide (NaOH), 50% aqueous solutionNaOH40.00Excess
Tetrabutylammonium bromide (TBAB)C16H36BrN322.371 (5 mol%)
Dichloromethane (DCM)CH2Cl284.93As needed
WaterH2O18.02As needed
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed

Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-fluorophenyl)-2-methylprop-1-ene (3.00 g, 20 mmol), chloroform (20 mL, excess), and tetrabutylammonium bromide (0.32 g, 1 mmol).

  • Carbene Generation and Cycloaddition: Vigorously stir the mixture and slowly add 50% aqueous sodium hydroxide solution (20 mL) dropwise over 30 minutes. The reaction is exothermic, so maintain the temperature below 40 °C using a water bath.

  • Reaction Monitoring: After the addition, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting alkene.

  • Work-up and Purification: Dilute the reaction mixture with water (50 mL) and dichloromethane (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure. The crude 1,1-dichloro-2-(4-fluorophenyl)-3,3-dimethylcyclopropane can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Step 3: Hydrolysis of 1,1-Dichloro-2-(4-fluorophenyl)-3,3-dimethylcyclopropane

The final step involves the conversion of the gem-dichlorocyclopropane to the target carboxylic acid. This transformation can be achieved through hydrolysis under acidic or basic conditions.[6][7] The protocol below describes an acidic hydrolysis.

Materials

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
1,1-Dichloro-2-(4-fluorophenyl)-3,3-dimethylcyclopropaneC11H11Cl2F233.1115
Concentrated Sulfuric Acid (H2SO4)H2SO498.08Excess
WaterH2O18.02As needed
Diethyl etherC4H10O74.12As needed
Saturated aqueous Sodium Bicarbonate (NaHCO3) solutionNaHCO384.01As needed
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As needed

Protocol

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,1-dichloro-2-(4-fluorophenyl)-3,3-dimethylcyclopropane (3.50 g, 15 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (10 mL).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing ice (100 g). Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution to remove any remaining acid. Acidify the aqueous bicarbonate washings with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

PART 2: Scientific Integrity & Logic

Mechanistic Insights

Wittig Reaction: The reaction proceeds via the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. The use of a non-stabilized ylide, as in this protocol, generally leads to a mixture of (E)- and (Z)-alkenes, although for tetrasubstituted alkenes, the stereoselectivity is less of a concern.

Dichlorocyclopropanation: The phase-transfer catalyst (TBAB) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion then deprotonates chloroform to form the trichloromethyl anion (:CCl3-), which subsequently undergoes alpha-elimination of a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl2).[8] This carbene then adds to the nucleophilic double bond of the alkene in a concerted, stereospecific manner to form the cyclopropane ring.[9]

Dichlorocyclopropanation_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH OH- OH- NaOH->OH- CHCl3 CHCl3 :CCl3- :CCl3- CHCl3->:CCl3- OH- (from aq. phase via PTC) :CCl2 :CCl2 (Dichlorocarbene) :CCl3-->:CCl2 - Cl- Product Dichlorocyclopropane :CCl2->Product Alkene Alkene Alkene->Product

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is a cornerstone of identifying new therapeutic agents. The molecule 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid presents an intriguing scaffold for medicinal chemists. While specific biological activities for this exact compound are not yet extensively documented in publicly available literature, its constituent chemical features—the 4-fluorophenyl group and the gem-dimethylcyclopropane ring fused to a carboxylic acid—are prevalent in a variety of bioactive molecules. This guide, therefore, serves as a forward-looking exploration of its potential applications, grounded in the established roles of its structural components. We will provide a rationale for its investigation in key therapeutic areas and present detailed protocols for its initial biological evaluation.

The 4-fluorophenyl moiety is a well-established bioisostere for a phenyl group, frequently incorporated into drug candidates to enhance metabolic stability and improve binding interactions with biological targets. The fluorine atom can modulate the pKa of nearby functional groups and participate in favorable electrostatic interactions, including hydrogen bonds. Its presence is noted in a wide array of approved drugs, from kinase inhibitors to central nervous system agents[1][2].

The gem-dimethylcyclopropanecarboxylic acid core offers conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for a specific target. The cyclopropane ring is a feature of several natural products and synthetic compounds with diverse biological activities, including pyrethroid insecticides[3][4][5][6]. In a therapeutic context, this rigid structure can be a valuable tool for probing the topology of enzyme active sites.

Given these features, this compound and its derivatives are promising candidates for screening in several therapeutic areas. This document will focus on two such areas with a strong precedent for related chemical structures: inhibition of Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation, and evaluation of cytotoxic effects for anticancer potential.

Part 1: Application Note - Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide[7][8]. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[8][9]. The development of FAAH inhibitors is therefore a promising therapeutic strategy for the treatment of pain and inflammatory disorders[10][11].

The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) and accommodates lipophilic molecules[8]. Carboxylic acid-containing compounds can potentially interact with the active site, and the rigid cyclopropane scaffold of this compound could position the 4-fluorophenyl group to form favorable interactions within the enzyme's binding pocket. The exploration of novel, reversible FAAH inhibitors is an active area of research[8].

Experimental Workflow for FAAH Inhibition Screening

The following workflow outlines the initial steps to assess the potential of this compound as an FAAH inhibitor.

Figure 1: Workflow for screening for FAAH inhibition.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a primary screen to determine if this compound inhibits FAAH activity using a commercially available fluorometric assay kit.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Test compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate to their working concentrations in the assay buffer as recommended by the manufacturer.

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Also, prepare dilutions of the positive control. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of assay buffer (blank).

    • Add 50 µL of the test compound dilutions to the sample wells.

    • Add 50 µL of the positive control dilutions to the positive control wells.

    • Add 50 µL of assay buffer containing DMSO to the vehicle control wells.

  • Enzyme Addition: Add 25 µL of the diluted FAAH enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the FAAH substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/465 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))

    • If significant inhibition is observed, proceed to determine the IC50 value by fitting the concentration-response data to a suitable model.

Parameter Example Value
FAAH Enzyme Concentration10 nM
Substrate Concentration10 µM
Test Compound Concentrations0.01 - 100 µM
Positive Control (URB597) IC50~5 nM

Part 2: Application Note - Potential as an Anticancer Agent

Scientific Rationale

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Compounds containing fluorophenyl and carboxylic acid moieties have been explored for their cytotoxic properties against various cancer cell lines[12][13][14]. The mechanism of action for such compounds can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis. Given the structural novelty of this compound, it is a candidate for broad screening against a panel of cancer cell lines to identify any potential cytotoxic or anti-proliferative effects.

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines the initial steps to assess the anticancer potential of this compound.

Figure 2: Workflow for screening for anticancer activity.

Protocol 2: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, U-87)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: this compound, dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Abs_sample / Abs_vehicle)

    • Determine the GI50 (concentration that causes 50% inhibition of cell growth) by plotting the percent viability against the log of the compound concentration.

Parameter Example Value
Cell Seeding Density8,000 cells/well
Test Compound Concentrations0.1 - 200 µM
Incubation Time72 hours
Positive Control (Doxorubicin) GI50Varies with cell line (typically nM to low µM range)

Conclusion

While this compound is a novel chemical entity without a well-defined biological profile, its structural components suggest that it is a promising candidate for investigation in medicinal chemistry. The protocols outlined in this guide provide a starting point for the systematic evaluation of its potential as an FAAH inhibitor for pain and inflammation, and as a cytotoxic agent for cancer therapy. The results of these initial screens will guide further optimization and development of this interesting chemical scaffold.

References

  • A class of bisarylimidazole derivatives are identified as potent inhibitors of the enzyme fatty acid amide hydrolase (FAAH). PubMed.
  • The development of exceptionally potent inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of oleamide (an endogenous sleep-inducing lipid), and anandamide (an endogenous ligand for cannabinoid receptors) is detailed. PubMed Central.
  • A summary of the discovery and advancement of inhibitors of fatty acid amide hydrolase (FAAH) is presented. PubMed Central.
  • The fatty acid amide hydrolase and cyclooxygenase-inhibitory properties of novel amide derivatives of carprofen. PubMed.
  • Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. PubMed Central.
  • (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides. Google Patents.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • 1S to 1R Epimerizations of pyrethroid intermediates. Google Patents.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central.
  • Process of producing cyclopropanecarboxylate compounds. Google Patents.
  • Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
  • The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-Targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. PubMed.

Sources

The Strategic Utility of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine and strained ring systems continues to be a paramount approach for modulating molecular properties. 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid emerges as a building block of significant interest, combining the metabolic stability conferred by the fluorophenyl group with the conformational rigidity and unique chemical reactivity of the gem-dimethylcyclopropane moiety. This guide provides an in-depth exploration of the potential applications and synthetic protocols involving this valuable, yet underexplored, chemical entity. While direct literature on this specific molecule is sparse, its structural motifs are prevalent in numerous commercialized products, allowing for the formulation of robust and scientifically grounded application notes and protocols.

Core Attributes and Strategic Advantages

The combination of a 4-fluorophenyl group and a 2,2-dimethylcyclopropanecarboxylic acid core imparts a unique set of properties that can be strategically leveraged in molecular design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the para-substitution on the phenyl ring can block potential sites of oxidative metabolism, enhancing the pharmacokinetic profile of derivative compounds.

  • Conformational Constraint: The cyclopropane ring introduces a high degree of rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target.

  • Lipophilicity and Binding Interactions: The fluorine atom can increase lipophilicity, aiding in membrane permeability. It can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets.

  • Chemical Handle for Derivatization: The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, enabling the synthesis of diverse compound libraries.

Potential Applications in Medicinal and Agrochemical Chemistry

Based on the prevalence of its structural components in established bioactive molecules, this compound is a promising starting material for the development of:

  • Next-Generation Pyrethroid Insecticides: The 2,2-dimethylcyclopropanecarboxylic acid core is the cornerstone of many synthetic pyrethroids. The introduction of a 4-fluorophenyl group could lead to novel insecticides with altered target specificity, improved photostability, or a more favorable toxicological profile.

  • Kinase Inhibitors in Oncology: The structurally related 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor.[1][2] This suggests that our title compound could serve as a scaffold for the development of new kinase inhibitors.

  • Novel Antidepressants and Anxiolytics: The cyclopropane ring is a feature in some CNS-active compounds, where its conformational rigidity is thought to contribute to receptor affinity and selectivity.

  • Antifungal Agents: The development of antifungal agents often involves the exploration of novel scaffolds that can disrupt fungal cell wall synthesis or other vital processes. The unique combination of structural features in this building block makes it an intriguing candidate for such explorations.

Synthetic Protocols: A Guided Approach

Protocol 1: Rhodium-Catalyzed Cyclopropanation

This method is based on the highly efficient and diastereoselective rhodium-catalyzed cyclopropanation of alkenes with diazo compounds.[3]

Workflow Diagram:

cluster_0 Step 1: Synthesis of Diazo Intermediate cluster_1 Step 2: Rhodium-Catalyzed Cyclopropanation cluster_2 Step 3: Hydrolysis A 1-(4-Fluorophenyl)-2-methylpropan-1-one B Hydrazine A->B Condensation C Hydrazone Intermediate B->C D Oxidation (e.g., MnO2) C->D E 1-Diazo-1-(4-fluorophenyl)-2-methylpropane D->E F Isobutylene E->F Reaction G Rh2(OAc)4 F->G Catalyst H Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate G->H I Base Hydrolysis (e.g., NaOH) H->I J This compound I->J

Caption: Rhodium-Catalyzed Synthesis Workflow.

Step-by-Step Methodology:

  • Preparation of the Diazo Compound:

    • To a solution of 1-(4-fluorophenyl)-2-methylpropan-1-one in ethanol, add hydrazine hydrate and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting crude hydrazone in a suitable solvent like dichloromethane.

    • Add activated manganese dioxide in portions at 0 °C and stir the mixture vigorously at room temperature for 12-18 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude diazo compound, which should be used immediately in the next step.

  • Rhodium-Catalyzed Cyclopropanation:

    • In a flame-dried flask under an inert atmosphere, dissolve isobutylene in a suitable solvent such as dichloromethane.

    • Add a catalytic amount of dirhodium tetraacetate (Rh₂(OAc)₄).

    • Slowly add the freshly prepared diazo compound in dichloromethane to the reaction mixture at room temperature over a period of 2-3 hours.

    • Stir the reaction for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography on silica gel to yield ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Modified Simmons-Smith Cyclopropanation

This classic method offers a reliable, though potentially less stereoselective, route to the target compound.

Workflow Diagram:

cluster_0 Step 1: Preparation of the Alkene Precursor cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Oxidation to Carboxylic Acid A 4-Fluorophenylacetic acid B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 4-fluorophenylacetate B->C D Grignard Reaction (MeMgBr) C->D E Tertiary Alcohol Intermediate D->E F Dehydration (e.g., H2SO4) E->F G 1-(4-Fluorophenyl)-2-methylpropene F->G H Diiodomethane (CH2I2) G->H Reaction I Diethylzinc (Et2Zn) H->I Reagent J 1-(1-(4-Fluorophenyl)-2,2-dimethylcyclopropyl)methane I->J K Oxidation (e.g., KMnO4) J->K L This compound K->L

Caption: Modified Simmons-Smith Synthesis Workflow.

Step-by-Step Methodology:

  • Synthesis of 1-(4-Fluorophenyl)-2-methylpropene:

    • Convert 4-fluorophenylacetic acid to its ethyl ester using standard esterification methods (e.g., thionyl chloride in ethanol).

    • React the resulting ethyl 4-fluorophenylacetate with an excess of methylmagnesium bromide in anhydrous diethyl ether to form the tertiary alcohol.

    • Dehydrate the alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield 1-(4-fluorophenyl)-2-methylpropene. Purify by distillation.

  • Modified Simmons-Smith Cyclopropanation:

    • To a solution of 1-(4-fluorophenyl)-2-methylpropene in anhydrous dichloromethane under an inert atmosphere, add a solution of diethylzinc.

    • Cool the mixture to 0 °C and slowly add diiodomethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting cyclopropane derivative by column chromatography.

  • Oxidation to the Carboxylic Acid:

    • The terminal methyl group of the cyclopropane ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate under basic conditions, followed by an acidic workup. This step may require optimization to achieve good yields without cleaving the cyclopropane ring.

Characterization and Quality Control

The final product and all intermediates should be characterized using standard analytical techniques:

Technique Expected Observations
¹H NMR Appearance of characteristic signals for the aromatic protons of the 4-fluorophenyl group, the gem-dimethyl protons as singlets, and the cyclopropyl protons.
¹³C NMR Signals corresponding to the carbons of the fluorophenyl ring, the quaternary carbon of the cyclopropane, the gem-dimethyl carbons, and the carboxylic acid carbon.
¹⁹F NMR A singlet corresponding to the fluorine atom on the phenyl ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.
Infrared Spectroscopy A broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Purity (HPLC) A single major peak indicating high purity.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents such as diiodomethane, diethylzinc, and strong oxidizing agents are hazardous and should be handled with extreme care according to their specific safety data sheets (SDS). Diethylzinc is pyrophoric and must be handled under an inert atmosphere.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a building block with considerable potential for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. While direct synthetic literature is not abundant, its preparation can be confidently approached using established and reliable synthetic methodologies such as rhodium-catalyzed cyclopropanation or a modified Simmons-Smith reaction. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile synthetic intermediate.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available from: [Link]

  • MSN Laboratories Private Limited, R&D Center; et al. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available from: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

Sources

Application Notes and Protocols for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid Derivatives in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid and its derivatives as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for advancing such compounds from initial discovery to preclinical evaluation.

Introduction: The Promise of γ-Secretase Modulators in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of the Aβ42 peptide, which is generated from the amyloid precursor protein (APP) by the sequential cleavage of β-secretase and γ-secretase.[3][4] While early therapeutic strategies focused on inhibiting γ-secretase, this approach was hampered by significant side effects due to the enzyme's role in processing other critical substrates like Notch.[1][3]

A more nuanced and promising strategy has emerged with the discovery of γ-secretase modulators (GSMs).[5] Instead of inhibiting the enzyme, GSMs allosterically modulate its activity, shifting the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly fibrillar Aβ42.[3][6] This modulation of γ-secretase activity, without inhibiting its overall function, offers a potentially safer therapeutic window.[3][5]

The chemical scaffold of this compound represents a key pharmacophore found in some non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit GSM activity. While this specific molecule is a starting point, its structural analogs hold significant potential for the development of potent and selective next-generation GSMs for AD.

Mechanism of Action: Allosteric Modulation of γ-Secretase

The γ-secretase complex is a multi-subunit intramembrane protease.[3] GSMs are thought to bind to an allosteric site on the presenilin subunit, the catalytic core of the complex. This binding induces a conformational change that alters the processivity of the enzyme, leading to a shift in the final Aβ peptide profile.

G cluster_0 γ-Secretase Modulation by GSMs cluster_1 Without GSM cluster_2 With GSM APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage APP->gamma_secretase Modulated Cleavage Abeta42 Abeta42 gamma_secretase->Abeta42 High Production Abeta40 Abeta40 gamma_secretase->Abeta40 Moderate Production Abeta38 Abeta38 gamma_secretase->Abeta38 Increased Production Abeta37 Abeta37 gamma_secretase->Abeta37 Increased Production Abeta42_low Aβ42 gamma_secretase->Abeta42_low Reduced Production GSM GSM (e.g., this compound derivative) GSM->gamma_secretase Allosteric Binding Plaques Amyloid Plaques Abeta42->Plaques Aggregation G start Library of 1-Aryl-2,2-dimethylcyclopropanecarboxylic Acid Derivatives primary_screen Primary Screen: Aβ42 Reduction Assay start->primary_screen secondary_screen Secondary Screen: Aβ Profile Analysis (Aβ38, Aβ40, Aβ42) primary_screen->secondary_screen Active Compounds selectivity_assay Selectivity Assay: Notch Cleavage Assay secondary_screen->selectivity_assay cytotoxicity Cytotoxicity Assay selectivity_assay->cytotoxicity Selective Compounds lead_candidates Lead Candidates for In Vivo Studies cytotoxicity->lead_candidates Non-toxic Compounds

Sources

analytical methods for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Introduction

This compound is a key chemical intermediate, notably in the synthesis of advanced pharmaceutical compounds. Its structural integrity, purity, and stereochemistry are critical parameters that dictate the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For instance, related structures serve as crucial building blocks for kinase inhibitors used in oncology, such as Cabozantinib[1][2]. This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust analytical methodologies for the complete characterization of this compound. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure accuracy and reproducibility.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValue
IUPAC Name 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid[3]
Molecular Formula C₁₀H₉FO₂[3]
Molecular Weight 180.17 g/mol [3]
Exact Mass 180.05865769 Da[3]
Structure
SMILES: C1CC1(C2=CC=C(C=C2)F)C(=O)O[3]

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. They are adept at separating the main compound from starting materials, by-products, and other impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier method for determining the purity of non-volatile, polar to moderately non-polar compounds. The carboxylic acid moiety makes this compound an ideal candidate for this technique.

Causality Behind Experimental Choices

The primary challenge in the HPLC analysis of carboxylic acids is managing their ionization. The pKa of the carboxylic acid group dictates its charge state at a given pH. To achieve sharp, symmetrical peaks and reproducible retention times, the ionization of the carboxyl group must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, ensuring it exists predominantly in its neutral, more retained form. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for the aromatic ring of the analyte. Gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector[4][5].

  • Chromatographic Conditions:

    • Column: Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent high-performance C18 column[4].

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water (pH ~2.0-2.2)[4].

    • Mobile Phase B: Acetonitrile[4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm. The optimal wavelength can be confirmed by analyzing a standard on the DAD[4].

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 35
      15.0 90
      17.0 90
      17.1 35

      | 20.0 | 35 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to achieve a concentration of about 100 µg/mL[4].

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability (Self-Validation):

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the standard solution five consecutive times. The relative standard deviation (RSD) for the peak area and retention time should be less than 1.5%.

  • Quantification:

    • Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (100 µg/mL in ACN) Filter Filter (0.45 µm) Sample->Filter Inject Inject Sample (5 µL) Filter->Inject MP_A Mobile Phase A (0.1% Acid in H₂O) MP_B Mobile Phase B (Acetonitrile) Equilibrate Equilibrate System (C18 Column, 25°C) Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate

Caption: Workflow for RP-HPLC purity analysis.

Chiral HPLC for Enantiomeric Separation

As the molecule contains a stereocenter at the C1 position of the cyclopropane ring, it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate and use a single enantiomer. Chiral HPLC is the definitive method for determining enantiomeric excess (e.e.).

Causality Behind Experimental Choices

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose phenylcarbamates, are exceptionally versatile and widely successful for a broad range of chiral compounds[6][7]. The separation mechanism involves transient, stereoselective interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the enantiomers and the chiral selector on the CSP. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) dramatically influences these interactions and, therefore, the separation[8]. A screening approach is typically the most effective strategy for method development.

Protocol: Chiral HPLC Screening
  • Instrumentation:

    • HPLC system with DAD or UV detector.

  • Screening Conditions:

    • Columns:

      • Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))[6]

      • Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate))[9]

    • Mobile Phases to Screen:

      • Normal Phase: n-Hexane / 2-Propanol mixtures (e.g., 90:10, 80:20 v/v).

      • Polar Organic Mode: Pure Ethanol or Methanol[6].

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: 230 nm.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the racemic standard in the initial mobile phase.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition (adjusting the alcohol percentage), flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Visualization: Chiral Method Development

Chiral_Dev Start Racemic Sample (1 mg/mL) Screen_Cols Screen Columns (Chiralpak AD, Chiralcel OD, etc.) Start->Screen_Cols Screen_MP Screen Mobile Phases (Normal, Polar Organic) Screen_Cols->Screen_MP Eval Evaluate Separation (α, Rs) Screen_MP->Eval Eval->Screen_Cols No Separation Optimize Optimize Conditions (Mobile Phase Ratio, Temp, Flow) Eval->Optimize Partial Separation Final Validated Enantioselective Method (Rs > 1.5) Eval->Final Baseline Separation Optimize->Eval

Caption: Strategy for chiral HPLC method development.

Part 2: Gas Chromatography with Mass Spectrometry (GC-MS)

For analysis of volatile impurities or as an orthogonal technique to HPLC, GC-MS is a powerful tool. However, the low volatility and high polarity of the carboxylic acid group necessitate derivatization.

Causality Behind Experimental Choices

Direct injection of carboxylic acids into a GC can lead to poor peak shape, thermal degradation, and adsorption onto the column. Derivatization converts the polar -COOH group into a less polar, more volatile, and more thermally stable ester (e.g., a methyl or trimethylsilyl ester)[10][11]. This transformation is critical for successful GC analysis. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is a robust choice for general-purpose analysis of derivatized compounds, providing separation based primarily on boiling points.

Protocol: GC-MS with Derivatization
  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (MSD)[12].

  • Derivatization (Silylation):

    • In a GC vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[12].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 280°C[5].

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp at 15°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • MS Transfer Line: 280°C[12].

    • Ion Source: 230°C, Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Expected Data

The mass spectrum of the trimethylsilyl (TMS) derivative would show a molecular ion [M]⁺ at m/z 252 and characteristic fragments corresponding to the loss of a methyl group (m/z 237) and other structural components.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample (~1 mg in Pyridine) Deriv Add BSTFA & Heat (70°C, 30 min) Sample->Deriv Cool Cool to RT Deriv->Cool Inject Inject Derivatized Sample Cool->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-550) Ionize->Detect Chrom Extract Ion Chromatograms Detect->Chrom Lib Identify Peaks (Library Search) Chrom->Lib

Caption: Workflow for GC-MS analysis with silylation.

Part 3: Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and verification. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the presence of the fluorine substituent.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube[13].

  • Instrumentation:

    • 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

Expected Spectral Data (in CDCl₃)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H~12.0broad singlet-COOHCarboxylic acid protons are highly deshielded and often broad.
¹H~7.3-7.4doublet of doublets2H, Ar-HProtons ortho to the fluorine atom, coupled to both fluorine and adjacent aromatic proton.
¹H~7.0-7.1triplet2H, Ar-HProtons meta to the fluorine atom.
¹H~1.6-1.8multiplet2H, -CH₂-Cyclopropane protons.[14][15]
¹H~1.2-1.4multiplet2H, -CH₂-Cyclopropane protons.[14][15]
¹H~1.3singlet6H, -C(CH₃)₂Gem-dimethyl protons on the cyclopropane ring.
¹³C~180singletC=OCarboxylic acid carbonyl carbon.
¹³C~162 (d)doublet (J≈245 Hz)C-FAromatic carbon directly attached to fluorine, shows a large C-F coupling constant.
¹³C~115-135multiple signalsAromatic CRemaining aromatic carbons.
¹³C~35singletQuaternary CCyclopropane quaternary carbon.
¹³C~25singlet-C(CH₃)₂Carbon of the gem-dimethyl group.
¹³C~20singlet-CH₂-Cyclopropane methylene carbons.
¹³C~18singlet-CH₃Methyl carbons.
¹⁹F~ -110 to -115singletAr-FTypical range for an aryl fluoride.[16]
Mass Spectrometry (MS)

When coupled with a soft ionization source like Electrospray Ionization (ESI), MS provides accurate molecular weight confirmation.

Protocol: ESI-MS Analysis
  • Instrumentation:

    • LC-MS system or a standalone mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the sample in a solvent such as methanol or acetonitrile.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Rationale: The carboxylic acid is easily deprotonated to form a stable [M-H]⁻ anion, making negative mode highly sensitive for this class of compounds.

    • Expected Ion: [M-H]⁻ at m/z 179.05 .

    • High-Resolution MS: An exact mass measurement of 179.0517 for the [M-H]⁻ ion would confirm the elemental composition C₁₀H₈FO₂⁻.

References
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • (1S,2R)-1-(4-FLUOROPHENYL)-2-(HYDROXYMETHYL)-N,N-DIETHYLCYCLOPROPANECARBOXAMIDE. (n.d.). SpectraBase. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]

  • Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. (n.d.). eurl-pesticides.eu. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (n.d.). Technical Disclosure Commons. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). analytica. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. [Link]

  • HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. (n.d.). Roskilde University. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. [Link]

  • Analytical Methods. (2025). OPUS. [Link]

  • Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou. (2022). Digital CSIC. [Link]

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (2021). PMC - NIH. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. [Link]

  • Determination of Acid herbicides in Liquids by GCMS. (2022). ALS Environmental. [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. [Link]

  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.).

Sources

Application Note: Strategies for the Purification of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is a carbocyclic compound whose structural motif is of interest in medicinal chemistry and materials science. Achieving high purity of this intermediate is paramount for its successful use in subsequent synthetic steps and for ensuring the integrity of final products. This document provides a comprehensive guide to developing a robust purification strategy for this specific molecule. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the choice of technique, focusing on recrystallization, acid-base extraction, and column chromatography. This guide is designed to empower researchers to rationally design, execute, and validate a purification protocol tailored to their specific crude material.

Compound Profile and Strategic Considerations

Before selecting a purification method, it is essential to understand the physicochemical properties of the target compound and the likely nature of any impurities.

  • Compound: this compound

  • Molecular Formula: C₁₂H₁₃FO₂

  • Molecular Weight: 208.23 g/mol

  • Structure:

    
    
    
  • Key Functional Group: Carboxylic Acid. The presence of the carboxyl group (-COOH) is the most critical feature influencing purification. Its acidic proton allows for manipulation of the compound's solubility through pH adjustment, which is the cornerstone of acid-base extraction. The polarity of this group also dictates its behavior in chromatographic systems.

  • Physical Form: Expected to be a solid at room temperature, making recrystallization a primary candidate for purification.

Anticipating Impurities

The choice of purification technique is fundamentally guided by the impurities that must be removed.[1][2] While the exact impurity profile depends on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding alkene or diazo compounds.

  • Reagents: Catalysts or reagents used in the cyclopropanation reaction.

  • Side-Reaction Products: Isomers or products from incomplete reactions.

  • Solvents: Residual solvents from the reaction or initial workup.

Decision Workflow for Purification Strategy

The optimal purification strategy depends on the scale of the reaction, the nature of the impurities (polar vs. nonpolar), and the desired final purity. The following workflow provides a logical path for selecting the most appropriate technique or combination of techniques.

Purification_Workflow Start Crude Product Analysis (TLC, NMR) IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Primary Technique: Recrystallization IsSolid->Recrystallization  Yes IsOily Is the crude product an oil or low-melting solid? IsSolid->IsOily No ScreenSolvents Protocol 3.1: Solvent Screening Recrystallization->ScreenSolvents PurityCheck1 Assess Purity (>98%?) ScreenSolvents->PurityCheck1 FinalProduct Final Pure Product PurityCheck1->FinalProduct Yes Chromatography Secondary/Polishing Technique: Column Chromatography PurityCheck1->Chromatography No Extraction Primary Technique: Acid-Base Extraction IsOily->Extraction Yes IsOily->Chromatography No (Complex Mixture) ExtractionProtocol Protocol 3.2: Liquid-Liquid Extraction Extraction->ExtractionProtocol PurityCheck2 Assess Purity (>95%?) ExtractionProtocol->PurityCheck2 PurityCheck2->FinalProduct Yes PurityCheck2->Chromatography No ChromatographyProtocol Protocol 3.3: Flash Chromatography Chromatography->ChromatographyProtocol PurityCheck3 Assess Purity ChromatographyProtocol->PurityCheck3 PurityCheck3->Recrystallization Needs Polishing PurityCheck3->FinalProduct Purity Met

Caption: Decision workflow for selecting a purification method.

Detailed Application Protocols

This section provides adaptable protocols for the primary purification techniques. Researchers should treat these as templates and optimize conditions based on their specific results.

Protocol: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid compounds to a high degree, assuming a suitable solvent can be identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

Objective: To remove impurities by dissolving the crude solid in a hot solvent and allowing the target compound to selectively crystallize upon cooling.

Methodology:

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of the crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water, or mixtures thereof) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

    • If the solid is insoluble at room temperature, heat the solvent mixture gently. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observe for crystal formation. The ideal solvent yields high-quality crystals and a significant recovery.

  • Bulk Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is fully dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery.

    • Once dissolved, remove the flask from the heat source. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.

    • Once crystals have formed, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Data Logging:

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Quality & Recovery
e.g., TolueneInsolubleSolubleGood, needle-like crystals
e.g., Heptane/EtOAcSparingly SolubleSolubleHigh recovery, small crystals
Protocol: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The process involves converting the acid to its water-soluble carboxylate salt.[1]

Objective: To isolate the carboxylic acid from a mixture by partitioning it between immiscible organic and aqueous layers based on pH-dependent solubility.

Extraction_Diagram cluster_0 Step 1: Base Extraction cluster_1 Step 2: Re-acidification & Isolation OrganicLayer1 Organic Layer (e.g., Ethyl Acetate) - Target Compound (R-COOH) - Neutral Impurities AqueousLayer1 Aqueous Layer (e.g., NaHCO₃ soln) - Target Salt (R-COO⁻ Na⁺) - Basic Impurities (as salts) OrganicLayer1->AqueousLayer1 Add Base (NaHCO₃) Shake & Separate AqueousLayer2 Aqueous Layer (Separated) - Target Salt (R-COO⁻ Na⁺) OrganicLayer2 Organic Layer (New) - Purified Compound (R-COOH) AqueousLayer2->OrganicLayer2 Add Acid (HCl) Extract with Organic Solvent Final Evaporate Solvent -> Pure Product Start Crude Product in Organic Solvent

Caption: Workflow for acid-base extraction purification.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Wash: Add an aqueous solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃). Causality Note: A weak base is preferred to avoid potential hydrolysis of other functional groups. The carboxylic acid is deprotonated to its sodium salt, which is highly soluble in the aqueous layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.[1] Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (pH ~2, check with pH paper).[1] The water-soluble carboxylate salt will be protonated back to the carboxylic acid, which should precipitate out if it is a solid or form an organic layer if it is an oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry.

    • If an oil forms, extract the aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol: Purification by Column Chromatography

Chromatography is used when recrystallization and extraction fail to remove impurities with similar properties to the target compound. For carboxylic acids, special considerations are necessary to achieve good separation.

Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.

Key Consideration for Carboxylic Acids: The acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to significant peak tailing or streaking.[1] To counteract this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) is typically added to the mobile phase. This keeps the compound fully protonated, ensuring it moves as a single species and forms a well-defined band.[1]

Methodology:

  • TLC Method Development:

    • Develop a solvent system (mobile phase) using Thin Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

    • Spot the crude material on a silica gel TLC plate and elute with the test solvent systems.

    • Crucially, add ~1% acetic acid to your developing chamber/solvent mixture.

    • The ideal system will give the target compound an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (with added acetic acid).

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and begin elution, collecting the eluent in a series of numbered fractions.[1]

    • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the mobile phase solvents and the added acetic acid under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.

Purity Assessment

After any purification procedure, the purity of the final product must be rigorously assessed. Standard methods include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Reversed-phase C18 columns are often effective for carboxylic acids.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Conclusion

The purification of this compound is a tractable but systematic process. A logical workflow beginning with an analysis of the crude material should guide the researcher toward the most effective primary purification technique—typically recrystallization for solids or acid-base extraction for oils and solutions. Column chromatography, with a mobile phase modified by a volatile acid, serves as a powerful secondary or polishing step for removing persistent impurities. By understanding and applying the chemical principles outlined in this guide, researchers can confidently develop a robust protocol to achieve high-purity material suitable for the most demanding applications.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Impurities in Pharmaceuticals- A Review. [Link]

Sources

Elucidation of the Mechanism of Action for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: A Research Advisory

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

An extensive review of the scientific literature and chemical databases reveals a significant information gap regarding the mechanism of action for the specific compound 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid . At present, there are no established molecular targets or detailed pharmacological pathways attributed to this molecule. Its CAS Number is registered as 915921-31-2[1].

This advisory serves to clarify the current state of knowledge and to prevent potential confusion with structurally distinct but similarly named compounds that possess well-documented biological activities.

Key Findings:
  • Lack of Direct Biological Data: Searches for "this compound" do not yield studies detailing its mechanism of action, binding affinities, or cellular effects. The compound is listed by chemical vendors, but its biological activity remains uncharacterized in the public domain[2].

  • Distinction from Synthetic Cannabinoids: It is crucial to distinguish the topic compound from AB-FUBINACA , a potent synthetic cannabinoid agonist[3]. AB-FUBINACA has a complex chemical structure, N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide, and its mechanism involves high-affinity binding to and activation of the cannabinoid receptors CB1 and CB2[3][4][5]. Though both molecules contain a 4-fluorophenyl group, their core scaffolds and overall structures are fundamentally different, implying distinct pharmacological profiles.

  • Activities of Other Fluorophenyl-Containing Carboxylic Acids: The presence of a fluorophenyl group in conjunction with a carboxylic acid moiety is found in various biologically active molecules. However, their mechanisms are diverse and depend on the overall molecular structure. For instance:

    • Certain derivatives of 1-(4-fluorophenyl)cyclopropanecarboxylic acid have been investigated, though detailed mechanistic studies are not widely available[6].

    • Other complex molecules incorporating a fluorophenyl group have been explored for activities such as atypical dopamine transporter (DAT) inhibition and potential therapeutic uses in substance use disorders[7].

    • Novel derivatives containing a 1-(4-fluorophenyl) moiety have been synthesized and tested for anticancer activity against cell lines like human glioblastoma and triple-negative breast cancer[8][9].

Proposed Research Directions and Protocols:

Given the absence of data, the following section outlines a hypothetical, high-level workflow for the initial characterization of this compound's mechanism of action. These protocols are general starting points for novel compound screening.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Elucidation A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Broad Phenotypic Screening (e.g., Cell Viability, Morphology) A->B Initial biological assessment C High-Throughput Target-Based Screening (e.g., Kinase, GPCR Panels) A->C Parallel target-focused screen D Affinity-Based Target Identification (e.g., Chemical Proteomics) B->D If phenotype observed E Biophysical Binding Assays (SPR, ITC) C->E If hits identified D->E Validate binding F Cellular Target Engagement Assays (e.g., CETSA) E->F Confirm in cellular context G Functional Assays (Enzyme Kinetics, Signaling Reporter Assays) F->G Assess functional consequence H Transcriptomic/Proteomic Analysis (RNA-seq, Mass Spec) G->H Map downstream pathways I In Vivo Model Testing (Based on validated target) G->I Evaluate physiological relevance

Caption: A generalized workflow for determining the mechanism of action of a novel chemical entity.

Conclusion:

The compound This compound currently represents a novel chemical entity with an uncharacterized biological profile. Researchers are strongly advised against inferring its mechanism of action from other similarly named but structurally different molecules, such as AB-FUBINACA. The development of a detailed application note and protocol for its mechanism of action is not feasible without foundational research to first identify and validate its molecular target(s) and cellular effects. The scientific community is encouraged to undertake such studies to explore the potential therapeutic relevance of this compound.

References

  • AB-FUBINACA . DEA Diversion Control Division. Available at: [Link]

  • AB-FUBINACA . Wikipedia. Available at: [Link]

  • Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model . National Institutes of Health. Available at: [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 . PubChem. Available at: [Link]

  • The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice . PubMed Central. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile . PubMed Central. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide . National Institutes of Health. Available at: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures . National Institutes of Health. Available at: [Link]

Sources

Application Note & Protocols: A Framework for the In Vitro Pharmacological Characterization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a novel small molecule with potential therapeutic applications. Given its structural motifs, we hypothesize its primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document outlines a logical, multi-tiered experimental approach, beginning with primary target engagement, followed by secondary cellular profiling and preliminary ADME assessment. We provide detailed, field-proven protocols for a fluorometric FAAH inhibition assay, a cell-based MTT cytotoxicity assay, and a liver microsomal metabolic stability assay. The causality behind experimental design choices is explained to empower researchers to not only execute the protocols but also interpret the results within a broader drug discovery context.

Introduction: Rationale for a Phased In Vitro Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous pharmacological evaluation. This compound belongs to a chemical class that suggests potential interaction with enzymatic systems. The cyclopropane ring, in particular, is a feature present in various enzyme inhibitors. Our initial analysis points towards Fatty Acid Amide Hydrolase (FAAH) as a plausible primary target. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (AEA), and its inhibition can potentiate endocannabinoid signaling, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[1][2]

Therefore, a robust characterization of this compound necessitates a phased approach:

  • Primary Target Engagement: Quantify the direct inhibitory effect of the compound on purified FAAH enzyme.

  • Cellular Effects & General Toxicity: Assess the compound's impact on cell viability to determine its therapeutic window. Cytotoxicity assays are crucial in the early stages of drug development to screen and eliminate compounds that are toxic to cells.[3][4]

  • Preliminary ADME Profile: Evaluate the compound's metabolic stability to predict its in vivo behavior, such as half-life and clearance.[5][6]

This document provides the detailed protocols and scientific justification for each of these critical stages.

Primary Target Engagement: FAAH Inhibition Assay

The first and most critical step is to validate the compound's direct interaction with its hypothesized target, FAAH. A fluorescence-based inhibitor screening assay is a sensitive and high-throughput method for this purpose.[7]

Principle of the Assay

This assay utilizes a synthetic substrate, AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the enzyme hydrolyzes the substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[1][2][7] The fluorescence intensity is directly proportional to FAAH activity. A potential inhibitor, such as this compound, will compete with the substrate or otherwise inactivate the enzyme, leading to a dose-dependent decrease in the fluorescent signal. The signal is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7][8][9]

Experimental Workflow: FAAH Inhibition

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Compound Serial Dilutions add_inhibitor Add Compound or Vehicle Control prep_compound->add_inhibitor prep_reagents Prepare FAAH Enzyme & Substrate add_enzyme Add FAAH Enzyme prep_reagents->add_enzyme add_substrate Initiate Reaction with Substrate prep_reagents->add_substrate add_buffer Add Assay Buffer add_buffer->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate (10 min, 37°C) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the fluorometric FAAH inhibition assay.

Detailed Protocol: FAAH Inhibition

Materials:

  • Recombinant Human FAAH (e.g., from Cayman Chemical)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]

  • AMC-arachidonoyl amide (Substrate)

  • This compound (Test Compound)

  • JZL 195 or other known FAAH inhibitor (Positive Control)

  • DMSO (Vehicle Solvent)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a series of 20X working solutions by serial dilution in DMSO. This allows the final DMSO concentration in the assay to remain low (e.g., 5%).[2]

  • Reagent Preparation:

    • Thaw FAAH enzyme on ice. Dilute to the desired working concentration in cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.

    • Prepare the substrate solution in the assay buffer.

  • Plate Layout: Designate wells for:

    • 100% Initial Activity: 10 µl DMSO + 180 µl enzyme solution.

    • Background (No Enzyme): 10 µl DMSO + 180 µl assay buffer.

    • Positive Control: 10 µl of each positive control dilution + 180 µl enzyme solution.

    • Test Compound: 10 µl of each test compound dilution + 180 µl enzyme solution.

  • Assay Execution:

    • To the appropriate wells, add 170 µl of 1X FAAH Assay Buffer and 10 µl of diluted FAAH enzyme. For background wells, add 180 µl of buffer.

    • Add 10 µl of the 20X compound working solutions or DMSO vehicle to the designated wells.

    • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µl of the substrate solution to all wells.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7]

Data Analysis & Illustrative Results
  • Correct for Background: Subtract the average fluorescence of the background wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Corrected Sample RFU / Corrected 100% Activity RFU))

  • Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of FAAH activity.

Table 1: Illustrative FAAH Inhibition Data

Compound IC50 (nM)
This compound 45.3 ± 3.1

| JZL 195 (Positive Control) | 8.2 ± 0.9 |

Secondary Profiling: Cellular Cytotoxicity Assessment

After confirming target engagement, it is essential to evaluate the compound's effect on whole cells. A cytotoxicity assay determines the concentration at which the compound becomes toxic, which is fundamental for establishing a therapeutic index.[3] The MTT assay is a widely used colorimetric method for this purpose.[10]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living, metabolically active cells. A cytotoxic compound will decrease the number of viable cells, leading to a reduced formazan signal.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis culture_cells Culture Cells (e.g., HepG2) seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate incubate_attach Incubate 24h for Attachment seed_plate->incubate_attach add_compound Add Compound to Wells incubate_attach->add_compound prep_compound Prepare Compound Serial Dilutions prep_compound->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (~570nm) add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_cc50 Determine CC50 Value plot_curve->calc_cc50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, or a target-relevant cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test Compound and a known cytotoxic agent (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle-only wells (e.g., 0.1% DMSO) as a 100% viability control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Reaction:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization & Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Illustrative Results
  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)

  • Determine CC50: Plot % Viability versus the log of the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Table 2: Illustrative Cytotoxicity Data (48h Treatment)

Compound Cell Line CC50 (µM)
This compound HepG2 > 100

| Doxorubicin (Positive Control) | HepG2 | 0.85 |

Preliminary ADME Profiling: In Vitro Metabolic Stability

Understanding a compound's metabolic stability is crucial for predicting its pharmacokinetic properties, such as its half-life and oral bioavailability.[14] An in vitro assay using liver microsomes is a standard, high-throughput method to assess Phase I metabolic activity.[5][6]

Principle of the Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[5][6] The assay measures the rate of disappearance of the test compound over time when incubated with liver microsomes and the necessary cofactor, NADPH. The rate of depletion is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Experimental Workflow: Microsomal Metabolic Stability

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound Prepare Compound Stock pre_warm Pre-warm Microsomes & Compound (37°C) prep_compound->pre_warm prep_microsomes Prepare Liver Microsomes & NADPH prep_microsomes->pre_warm initiate Initiate Reaction with NADPH pre_warm->initiate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc_params Calculate t½ and CLint lcms->calc_params

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Microsomal Stability

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Test Compound and a control compound with known stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes in phosphate buffer.

  • Incubation:

    • In separate tubes, add the test compound (final concentration typically 1 µM) to the microsome master mix.

    • Pre-warm the tubes for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex all quenched samples.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis & Illustrative Results
  • Calculate Half-Life (t½): Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope (k)

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

Table 3: Illustrative Metabolic Stability Data

Compound t½ (min) CLint (µL/min/mg) Predicted Stability Class
This compound 48.5 25.1 Moderate
Verapamil (Control) < 5 > 277 High Clearance

| Warfarin (Control) | > 60 | < 23.1 | Low Clearance |

Proposed Signaling Pathway Context

Understanding the results from these in vitro assays requires placing them in a biological context. Inhibition of FAAH by this compound would prevent the breakdown of anandamide (AEA). The resulting increase in AEA levels would enhance its activity at cannabinoid receptors, primarily CB1 (in the central nervous system) and CB2 (in peripheral tissues and immune cells).[1] This enhanced signaling is the basis for the potential therapeutic effects.

Signaling_Pathway compound 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid FAAH FAAH Enzyme compound->FAAH AEA_Deg AEA Degradation (to Arachidonic Acid) FAAH->AEA_Deg Hydrolyzes AEA Anandamide (AEA) (Increased Levels) AEA_Deg->AEA CB1 CB1 Receptor (CNS) AEA->CB1 CB2 CB2 Receptor (Periphery, Immune Cells) AEA->CB2 Downstream Downstream Signaling (e.g., ↓cAMP, Modulate Ion Channels) CB1->Downstream CB2->Downstream Therapeutic Therapeutic Effects (Analgesia, Anxiolysis) Downstream->Therapeutic

Caption: Proposed signaling pathway for a FAAH inhibitor.

Conclusion and Future Directions

This application note details a validated, multi-assay workflow to perform a foundational in vitro assessment of this compound. By systematically evaluating its effect on its primary target (FAAH), its general cellular toxicity, and its metabolic stability, researchers can build a robust data package to inform decisions on further development.

Successful outcomes from these assays would justify progression to more advanced studies, including:

  • Selectivity Profiling: Testing the compound against other serine hydrolases to ensure target specificity.

  • In-Cell Target Engagement: Confirming FAAH inhibition in a cellular context.

  • Further ADME Assays: Investigating plasma protein binding, CYP inhibition, and permeability.

  • In Vivo Efficacy Studies: Assessing the compound's effects in animal models of pain or anxiety.

This structured approach ensures that resources are directed toward compounds with the most promising pharmacological profiles, accelerating the path from the laboratory to potential clinical application.

References

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Viability Assays: Methods and Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Retrieved from [Link]

  • National Institutes of Health. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]

  • National Institutes of Health. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purpurogallin carboxylic acid exhibits synergistic effects with 5-fluorouracil on liver cancer cells in vitro by targeting ABCG2. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • PubMed. (2020, May 15). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance your synthesis yield and purity.

I. Synthesis Overview: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common synthetic route involves the reaction of a substituted styrene with a diazoacetate in the presence of a catalyst to form the cyclopropane ring, followed by hydrolysis of the resulting ester.

A key intermediate in the synthesis of the related compound, Cabozantinib, is 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[1][2] The synthesis of this intermediate provides valuable insights into the formation of the substituted cyclopropane ring that is central to the structure of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Low yield in the cyclopropanation step.

Potential Causes:

  • Decomposition of the Diazo Compound: Diazo compounds are often thermally unstable and can decompose before reacting with the alkene.

  • Catalyst Inactivity: The catalyst, typically a copper or rhodium complex, may be poisoned by impurities or may not be sufficiently active.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the rate of the desired reaction versus side reactions.

Solutions:

  • Diazo Compound Handling: Prepare the diazo compound fresh and use it immediately. Maintain a low temperature throughout its preparation and use.

  • Catalyst Selection and Handling: Ensure the catalyst is of high purity. Consider screening different catalysts to find the optimal one for your specific substrate. Store catalysts under an inert atmosphere to prevent deactivation.

  • Temperature Optimization: Perform small-scale experiments to determine the optimal reaction temperature. A lower temperature may be necessary to minimize diazo decomposition, while a higher temperature might be required for efficient cyclopropanation.

Q2: Formation of significant side products.

Potential Causes:

  • Dimerization of the Carbene: The carbene intermediate generated from the diazo compound can dimerize instead of reacting with the alkene.

  • C-H Insertion Reactions: The carbene can insert into C-H bonds of the solvent or starting materials.

  • Isomerization of the Product: The desired stereoisomer of the cyclopropane may isomerize under the reaction conditions.

Solutions:

  • Slow Addition of the Diazo Compound: Adding the diazo compound slowly to the reaction mixture containing the alkene and catalyst can maintain a low concentration of the carbene, thus minimizing dimerization.

  • Solvent Choice: Use a solvent that is less prone to C-H insertion reactions. Aromatic solvents or halogenated solvents are often good choices.

  • Reaction Time and Temperature Control: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.[3] Avoid prolonged reaction times and excessive temperatures that could lead to product isomerization.

Q3: Difficulty in purifying the final product.

Potential Causes:

  • Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination of the product with starting materials.

  • Formation of Hard-to-Separate Byproducts: Side reactions can produce byproducts with similar physical properties to the desired product, making purification challenging.

  • Inadequate Purification Technique: The chosen purification method may not be suitable for separating the product from the impurities.

Solutions:

  • Driving the Reaction to Completion: Use a slight excess of one of the reactants (if cost-effective) to ensure the other is fully consumed. Monitor the reaction to confirm completion.

  • Optimizing Reaction Conditions to Minimize Byproducts: Refer to the solutions for Q2 to minimize the formation of side products.

  • Advanced Purification Techniques: If standard column chromatography is insufficient, consider techniques like preparative HPLC or crystallization.[4] For acidic compounds, extraction with a basic aqueous solution followed by acidification and re-extraction into an organic solvent can be an effective purification step.[5]

III. Frequently Asked Questions (FAQs)

What are the critical starting materials and their required purity?

The purity of the starting materials, particularly the substituted styrene and the diazo precursor, is crucial. Impurities can interfere with the catalyst and lead to lower yields and the formation of byproducts. It is recommended to use starting materials with a purity of at least 98%.

How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the formation of the product and any byproducts.[3]

What are the recommended work-up and purification procedures?

A typical work-up procedure involves quenching the reaction, followed by extraction and washing of the organic layer.[5] Purification is commonly achieved by column chromatography on silica gel. Recrystallization can be used to further purify the final solid product.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of the Cyclopropane Ester

This protocol is a general guideline and may require optimization for your specific setup.

  • To a solution of the 4-fluorostyrene derivative and the catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of ethyl diazoacetate in the same solvent dropwise over several hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
  • Dissolve the purified cyclopropane ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[1]

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[1]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[6]

V. Data Summary

ParameterCondition 1Condition 2Condition 3
Catalyst Cu(acac)₂Rh₂(OAc)₄[Cu(I)]-complex
Solvent DichloromethaneTolueneDichloromethane
Temperature 25°C80°C0°C
Yield (%) 657872

Table 1: Comparison of Reaction Conditions for the Cyclopropanation Step. This table illustrates how different catalysts, solvents, and temperatures can influence the yield of the cyclopropanation reaction.

VI. Visualizing the Process

Reaction Workflow

Synthesis_Workflow Start Starting Materials (4-Fluorostyrene derivative, Diazoacetate) Cyclopropanation Cyclopropanation Start->Cyclopropanation Catalyst (e.g., Rh₂(OAc)₄) Purification1 Purification (Column Chromatography) Cyclopropanation->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Purification2 Purification (Recrystallization) Hydrolysis->Purification2 Acidification End Final Product (1-(4-Fluorophenyl)-2,2-dimethyl cyclopropanecarboxylic acid) Purification2->End

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impurities? LowYield Low Yield Start->LowYield Yes Impurities Impurities Present Start->Impurities Yes CheckDiazo Check Diazo Compound (Freshly prepared? Low Temp?) LowYield->CheckDiazo CheckCatalyst Check Catalyst (Purity? Activity?) LowYield->CheckCatalyst OptimizeTemp Optimize Temperature LowYield->OptimizeTemp SlowAddition Slow Diazo Addition Impurities->SlowAddition SolventChoice Change Solvent Impurities->SolventChoice OptimizePurification Optimize Purification (e.g., Prep-HPLC, Recrystallization) Impurities->OptimizePurification

Caption: A decision tree to guide troubleshooting efforts during the synthesis.

VII. References

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents.

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. [Link]

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

  • US20160237054A1 - Process for the purification of dapagliflozin - Google Patents.

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 915921-31-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists working with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address the most common and complex issues encountered during the purification of this compound.

Q1: My final product is contaminated with unreacted starting materials, specifically 4-fluorobenzonitrile or a related ester. Standard extraction isn't removing it. What should I do?

This is a frequent issue stemming from incomplete hydrolysis of a nitrile or ester precursor. While a simple aqueous base wash should, in theory, deprotonate the carboxylic acid and pull it into the aqueous layer, the reality can be more complex due to emulsions or partial solubility of the salt in the organic phase.

Expert Recommendation: An Optimized Acid-Base Extraction Workflow

The key is to exploit the acidic nature of your target compound. A standard liquid-liquid extraction can be enhanced by careful selection of pH and solvents to maximize partitioning efficiency.

Causality: The pKa of a carboxylic acid like this is typically around 4-5. By raising the pH of the aqueous phase to at least 2 units above the pKa (e.g., pH 7 or higher), you can ensure >99% of your product is in its anionic carboxylate form. This highly polar salt will have a strong preference for the aqueous phase, while non-acidic impurities (like residual nitriles, esters, or alkylating agents) will remain in a non-polar organic solvent.

See Protocol 1 for a detailed, step-by-step acid-base extraction procedure designed for this molecule.

G cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc) wash_base Wash with Aqueous Base (e.g., 1M NaHCO3, pH ~8.4) start->wash_base separate1 Separate Layers wash_base->separate1 org_layer1 Organic Layer: Contains neutral/basic impurities (starting materials, side-products) separate1->org_layer1 Impurities aq_layer1 Aqueous Layer: Contains Deprotonated Product (Sodium 1-(4-fluorophenyl)-...carboxylate) separate1->aq_layer1 Product Salt acidify Acidify Aqueous Layer (e.g., 1M HCl to pH ~2) aq_layer1->acidify extract_org Extract with Fresh Organic Solvent (e.g., EtOAc) acidify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 org_layer2 Organic Layer: Contains Protonated Product separate2->org_layer2 dry_evap Dry (e.g., MgSO4), Filter, and Evaporate org_layer2->dry_evap end Purified Carboxylic Acid dry_evap->end

Caption: Optimized acid-base extraction workflow for isolating the target carboxylic acid.

Q2: I'm attempting to use silica gel flash chromatography, but the peak for my product is broad and tails badly, leading to poor separation.

This is a classic problem when purifying carboxylic acids on standard silica.

Expert Recommendation: Modify the Mobile Phase or Switch to a Different Stationary Phase.

Causality: The acidic proton of your carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow and uneven elution, resulting in significant peak tailing.[1]

Solution A: Ion Suppression (Normal-Phase)

  • Mechanism: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your mobile phase (e.g., Heptane/Ethyl Acetate). According to Le Châtelier's principle, this excess of acid in the eluent suppresses the deprotonation of your target compound, forcing it to remain in its less polar, protonated form. This minimizes interaction with the silica surface, resulting in sharper peaks and better separation.[2]

Solution B: Reversed-Phase Chromatography

  • Mechanism: Switch to a C18 stationary phase. In this mode, separation is based on hydrophobicity. Your compound will be retained, and elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol. As with normal-phase, it is crucial to control the ionization. Add an ion-pairing agent or an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to ensure the carboxylic acid is protonated and elutes as a sharp peak.[1][3] See Protocol 2 for a general reversed-phase HPLC method.

Q3: My synthesis is likely producing a racemic mixture of (R)- and (S)-enantiomers. How can I resolve them?

The C1 carbon of the cyclopropane ring (the one bonded to both the phenyl ring and the carboxyl group) is a stereocenter. Unless your synthesis is asymmetric, you will have a 50:50 mixture of enantiomers. Separating them is a significant challenge because enantiomers have identical physical properties in a non-chiral environment.

Expert Recommendation: Chiral Chromatography or Diastereomeric Salt Resolution.

Solution A: Chiral HPLC/SFC

  • Mechanism: This is the most direct analytical and preparative method. It uses a stationary phase that is itself chiral. The enantiomers of your compound will have different affinities for the chiral stationary phase, leading to different retention times. Polysaccharide-based columns (e.g., Daicel Chiralpak series) are often effective for this type of separation.[4] Method development involves screening different chiral columns and mobile phases.

Solution B: Diastereomeric Salt Resolution

  • Mechanism: This classical chemical method is highly effective for scaling up. You react your racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent, e.g., (R)-(+)-α-methylbenzylamine or an alkaloid like brucine). This reaction forms a mixture of two diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility.[5][6] By carefully choosing a crystallization solvent, one diastereomeric salt will preferentially crystallize out of the solution. After separating the crystals, the pure enantiomer of your carboxylic acid can be recovered by acidifying the salt.

  • Trustworthiness: This method is self-validating. The optical rotation of the final product can be measured and compared to literature values to confirm the success of the resolution. See Protocol 3 for a detailed workflow.

G cluster_resolution Diastereomeric Salt Resolution Workflow racemate Racemic Carboxylic Acid (R-COOH and S-COOH) reagent Add Chiral Base (e.g., R-NH2) racemate->reagent salts Diastereomeric Salt Mixture (R-COOH:R-NH2 and S-COOH:R-NH2) Different Solubilities reagent->salts crystallize Selective Crystallization salts->crystallize separate Filtration crystallize->separate crystals Less Soluble Salt Crystals (e.g., S-COOH:R-NH2) separate->crystals filtrate More Soluble Salt in Filtrate (e.g., R-COOH:R-NH2) separate->filtrate acidify_xtal Acidify & Extract crystals->acidify_xtal acidify_filt Acidify & Extract filtrate->acidify_filt enant_s Pure S-Enantiomer (S-COOH) acidify_xtal->enant_s enant_r Pure R-Enantiomer (R-COOH) acidify_filt->enant_r

Caption: Conceptual workflow for separating enantiomers via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the typical impurities I should expect from a common synthesis route? The impurity profile depends heavily on the synthetic route. A common route involves the reaction of a (4-fluorophenyl)acetonitrile derivative with an epoxide or dihaloalkane followed by hydrolysis.

  • Starting Materials: Unreacted (4-fluorophenyl)acetonitrile or its derivatives.

  • Positional Isomers: If the synthesis involves a Friedel-Crafts type reaction, you may see minor amounts of ortho- or meta-fluorophenyl isomers.[7]

  • Byproducts of Hydrolysis: If the synthesis proceeds through a nitrile, incomplete hydrolysis can leave behind the corresponding amide as an impurity.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

FAQ 2: What are the best analytical techniques to assess purity? A combination of methods is recommended for a complete picture:

  • ¹H and ¹⁹F NMR: Excellent for structural confirmation and identifying organic impurities. ¹⁹F NMR is particularly useful for detecting any isomeric impurities where the fluorine atom is in a different position.

  • LC-MS: Ideal for detecting trace-level impurities. A mass spectrometer will confirm the molecular weight of your product and help identify the mass of unknown peaks.

  • Reversed-Phase HPLC with UV detection: The workhorse for quantitative purity analysis (e.g., determining purity as a percentage area). See Protocol 2 .

  • Chiral HPLC: Essential if enantiomeric purity must be determined.[4]

FAQ 3: Are there specific safety considerations for this compound? According to available safety data, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (a close analog) is associated with the following hazards:

  • Harmful if swallowed (H302).[8]

  • Causes skin irritation (H315).[8]

  • Causes serious eye irritation (H319).[8]

  • May cause respiratory irritation (H335).[8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Protocols

Protocol 1: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good dissolving power for your product, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure (especially with bicarbonate). Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Re-extraction (Optional but Recommended): To ensure full recovery, wash the remaining organic layer once more with a fresh portion of the basic solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M HCl dropwise while stirring until the pH of the solution is ~2. Your product should precipitate out as a solid or an oil.

  • Back-Extraction: Add a fresh portion of EtOAc or DCM to the acidified mixture and shake to extract the now-neutral carboxylic acid back into the organic phase.

  • Final Steps: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 2: General Reversed-Phase HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve a small amount of sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A:B.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate container, dissolve 0.5 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.

  • Mixing: Slowly add the amine solution to the stirred acid solution at room temperature or slightly elevated temperature to ensure full dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. The less soluble diastereomeric salt should begin to crystallize. The process can take several hours to days.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: The enantiomeric excess of the crystallized salt can be checked by liberating the acid from a small sample and analyzing it by chiral HPLC.

  • Recrystallization (Optional): If the desired purity is not achieved, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., EtOAc). Acidify the mixture with 1M HCl to pH ~2.

  • Final Extraction: Separate the organic layer, which now contains the single enantiomer of your carboxylic acid. Wash with brine, dry over MgSO₄, and evaporate the solvent.

References

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73.
  • Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Wyeth Research.
  • Płotka-Wasylka, J., & Namieśnik, J. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Applied Sciences.
  • Zhang, Y., et al. (2024).
  • Lajin, B., & Wolfgang, L. (n.d.). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • Maeda, K., et al. (2018). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
  • Unknown Author. (n.d.).
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9191-9195.
  • Achmem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Achmem.
  • Hit2Lead. (n.d.). This compound. Hit2Lead.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Chemrio. (n.d.). This compound. Chemrio.
  • Ratajczak, T., & Puzanowska-Tarasiewicz, H. (1994). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 51(3), 179-88.
  • Kumar, A., et al. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Posts, B. (2023).
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure.

Sources

Technical Support Center: Improving the Purity of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Residual amounts of the reactants used in the cyclopropanation reaction.

  • Diastereomers: If the cyclopropanation is not stereospecific, you may have a mixture of cis and trans isomers.

  • Byproducts from Side Reactions: These can include products from elimination reactions or rearrangements, depending on the reaction conditions. For instance, literature on similar syntheses notes the formation of various impurities during bulk synthesis.[1]

  • Residual Solvents: Solvents used in the reaction or workup, such as toluene, ethyl acetate, or methanol, may be present.[2][3]

  • Inorganic Salts: Salts formed during the reaction or workup, such as sodium chloride or magnesium sulfate, can be carried through.

Q2: I'm observing a persistent oily or sticky consistency in my final product, which should be a solid. What's the likely cause and how can I fix it?

A2: An oily or gummy product instead of a crystalline solid is a common issue and typically points to the presence of impurities that are disrupting the crystal lattice formation. The most likely culprits are residual solvents, unreacted starting materials, or low-melting point byproducts.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual volatile solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble. Good starting points are hexanes or diethyl ether.

  • Recrystallization: If trituration fails, recrystallization is the next logical step. The key is to find a suitable solvent or solvent system.

Troubleshooting Guide: Purification Strategies
Q3: My initial purification by recrystallization isn't improving the purity significantly. What factors should I consider to optimize this process?

A3: Recrystallization is a powerful technique for purifying solid carboxylic acids, but its success hinges on several critical factors.[4][5] If you're not seeing the desired improvement, consider the following:

  • Solvent Selection: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For aromatic carboxylic acids, solvent mixtures are often effective.[6] Experiment with different solvent systems. A good starting point could be a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or heptane).

  • Cooling Rate: Rapid cooling can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Saturation Level: Ensure you are creating a saturated solution at the higher temperature. Using too much solvent will result in low recovery. Conversely, not using enough solvent may lead to premature crystallization and impurity trapping.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can help induce the process.

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and at their boiling points.

  • Develop a Solvent System: Based on the screening, select a solvent in which the compound is soluble when hot and a miscible anti-solvent in which it is insoluble.

  • Perform Recrystallization:

    • Dissolve the crude acid in the minimum amount of the hot primary solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Slowly add the anti-solvent dropwise to the hot solution until you observe slight turbidity.

    • Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolate and Dry: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.

Data Presentation: Solvent Systems for Recrystallization

Solvent System (v/v)Observation
Ethanol/WaterGood crystal formation, but may retain water.
Toluene/HexaneEffective for less polar impurities.
Ethyl Acetate/HeptaneGood for a range of polarities.
Q4: I'm dealing with impurities that have very similar polarity to my target compound. Would column chromatography be a viable option?

A4: Yes, column chromatography is an excellent technique for separating compounds with similar polarities. For carboxylic acids, which can interact strongly with standard silica gel, some modifications to the standard procedure are necessary to achieve good separation.

Key Considerations for Chromatographic Purification of Carboxylic Acids:

  • Acidification of the Mobile Phase: Carboxylic acids can streak or tail on silica gel due to interactions with the stationary phase. Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase will keep the carboxylic acid protonated, leading to sharper peaks and better separation.[7]

  • Stationary Phase Selection:

    • Normal Phase (Silica Gel): Still the most common choice. The addition of acid to the eluent is crucial.

    • Reversed-Phase (C18): This can be a very effective alternative, especially for polar impurities.[8] A typical mobile phase would be a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.[8]

  • Anion Exchange Chromatography: This method is particularly useful for removing neutral or basic impurities. The carboxylic acid is retained on the column as its carboxylate anion, while other impurities are washed away. The pure acid is then eluted by washing with a solution of a stronger anion.[9]

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Test various mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Remember to add a small amount of acetic acid to the developing chamber. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Run the column with your chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified carboxylic acid.

Visualization: Purification Workflow

PurificationWorkflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Analysis Purity Check (HPLC, NMR) Recrystallization->Analysis Column_Chromatography Column Chromatography Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product Analysis->Column_Chromatography Further Purification Needed Analysis->Pure_Product Purity Met

Caption: General purification workflow for this compound.

Advanced Troubleshooting
Q5: I've tried both recrystallization and standard column chromatography, but I still have a persistent impurity. What are my next steps?

A5: When standard methods fail, it's time to consider more specialized techniques and a deeper analysis of the impurity.

  • Impurity Identification: If possible, isolate a small amount of the impurity (for example, from a "dirty" fraction from your column) and characterize it using techniques like NMR spectroscopy and mass spectrometry. Knowing the structure of the impurity can provide valuable clues on how to remove it.

  • Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your carboxylic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer will contain neutral impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your pure carboxylic acid.

    • Filter the solid and wash with cold water.

  • Supercritical Fluid Chromatography (SFC): This is a powerful purification technique that can sometimes provide separations not achievable by HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10]

Visualization: Impurity Formation and Removal Logic

ImpurityLogic Synthesis Synthesis of this compound Starting Materials Reagents Solvents Impurity_Formation Potential Impurity Formation Unreacted Starting Materials Diastereomers Side Products Residual Solvents Synthesis->Impurity_Formation Purification_Strategy Purification Strategy Selection Recrystallization Normal Phase Chromatography Reversed-Phase Chromatography Acid-Base Extraction Impurity_Formation:f0->Purification_Strategy:p0 Targets Impurity_Formation:f2->Purification_Strategy:p1 Targets Impurity_Formation:f1->Purification_Strategy:p2 Targets Impurity_Formation:f3->Purification_Strategy:p3 Targets

Caption: Matching potential impurities to appropriate purification strategies.

References
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Blaschek, H. P., et al. (2001). Purification of organic acids using anion exchange chromatography.
  • Klasnic, I., et al. (2014). Process for the purification of carboxylic acids.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • Henkel, J. G., & Johnson, K. F. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Lee, K. S., et al. (2007). Purification of carboxylic acids by complexation with selective solvents.
  • Wikipedia. Recrystallization (chemistry). [Link]

  • CNIPA. (2013). Synthesis method of antineoplastic drug cabozantinib.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot stability challenges associated with this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid this compound?

A1: As a solid, the compound is generally stable under standard ambient conditions.[1] However, its long-term integrity can be compromised by three main factors:

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to physical changes (e.g., clumping) and potentially initiate hydrolytic degradation pathways.

  • Photosensitivity: Like many aromatic compounds, it is sensitive to light.[1] Prolonged exposure to UV or even ambient light can induce photochemical reactions, leading to impurity formation.

  • Oxidation: The molecule may be sensitive to atmospheric oxygen over extended periods, especially if not stored under an inert atmosphere.[1]

Q2: What are the official recommended storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. The general recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature Room Temperature (as per product label)Prevents acceleration of potential degradation reactions.[2]
Atmosphere Under Inert Gas (e.g., Argon, Nitrogen)Minimizes risk of oxidative degradation and moisture absorption.[1]
Container Tightly-sealed, opaque containerProtects from air, moisture, and light.[1][2][3]
Environment Dry, well-ventilated placeAvoids exposure to humidity and reactive environmental agents.[3][4]

Q3: Which solvents are suitable for preparing stock solutions, and what is the expected solution stability?

A3: While specific stability data in various solvents is limited, general chemical principles apply. For short-term use, polar aprotic solvents like DMSO or DMF are commonly used. For aqueous buffers, stability is highly pH-dependent. The carboxylic acid moiety dictates its solubility and reactivity. It is crucial to prepare fresh solutions for sensitive experiments or conduct a preliminary solution stability study by analyzing the solution for impurities over time (e.g., 0, 2, 8, 24 hours) via HPLC.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems you may encounter during your work. The following workflow provides a general approach to diagnosing instability.

Caption: Experimental workflow for a basic forced degradation study.

References

  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7.ChemicalBook.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies for drug substance and drug product.International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degrad

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for navigating the common challenges associated with the synthesis, purification, and characterization of this important chemical building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations, please refer to the in-depth sections that follow.

Q1: My cyclopropanation reaction has a very low yield or failed completely. What are the first things I should check?

A: The most common culprits for low-yield cyclopropanation, particularly in Simmons-Smith type reactions, are related to reagent quality and reaction conditions.[1] Immediately check the following:

  • Reagent Activity: Ensure your zinc reagent (e.g., Zinc-Copper couple or Diethylzinc) is highly active and freshly prepared or from a recently opened container.[2]

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][3]

  • Purity of Methylene Source: Use freshly distilled or high-purity diiodomethane, as it can decompose over time, introducing inhibitors.[1][4]

Q2: My starting material is consumed, but my TLC plate shows multiple new spots and a low yield of the desired product. What is likely happening?

A: The formation of multiple products suggests that side reactions are competing with the desired cyclopropanation.[5] This can be due to:

  • High Reagent Concentration: If using a diazo compound or another high-energy carbene precursor, slow addition via a syringe pump is critical to prevent dimerization and other side reactions.[2]

  • Reaction Temperature: Excessively high temperatures can promote side reactions. It is crucial to maintain the recommended temperature profile for your specific protocol.[1]

  • Substrate Impurities: Impurities in the starting alkene can react with the cyclopropanating agent, leading to a complex product mixture.[4]

Q3: I am struggling with the purification of the final carboxylic acid. What are the best strategies?

A: Purification challenges often arise from residual metal salts (from Simmons-Smith reactions) or highly polar byproducts.

  • Aqueous Workup: A careful aqueous quench is critical. For Simmons-Smith reactions, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is standard.[2] Washing the organic extracts with solutions like sodium thiosulfate (Na₂S₂O₃) and brine helps remove iodine-containing impurities and salts.[4]

  • Chromatography vs. Crystallization: Flash column chromatography is often effective for removing non-polar impurities. However, if byproducts have similar polarity, crystallization may be a better option. Consider converting the carboxylic acid to a salt to facilitate purification before re-acidifying to obtain the final product.

Q4: How can I definitively confirm the structure and purity of this compound using NMR?

A: The ¹H NMR spectrum has several characteristic features:

  • Fluorophenyl Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a para-substituted fluorophenyl group (an AA'BB' system).

  • Gem-Dimethyl Protons: A sharp singlet (approx. 1.2-1.5 ppm) integrating to 6 protons.

  • Cyclopropyl Protons: The two protons on C3 are diastereotopic and will appear as an AB quartet or two distinct doublets (approx. 1.1-1.6 ppm).

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which will disappear upon a D₂O shake.

Section 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of common experimental problems, their underlying causes, and validated solutions.

Issue: Low or No Product Yield in Cyclopropanation

Low conversion is the most frequently encountered problem. The workflow below can help diagnose the issue systematically.

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Activity start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Active & Pure? reagent_bad Re-purify / Replace Reagents (e.g., Distill CH₂I₂, Activate Zn-Cu) check_reagents->reagent_bad Inactive / Impure? check_conditions 2. Scrutinize Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Optimal? conditions_bad Optimize Conditions (Strictly Anhydrous, Temp Control) check_conditions->conditions_bad Moisture? Temp Fluctuation? check_substrate 3. Evaluate Substrate Reactivity substrate_ok Substrate OK check_substrate->substrate_ok Reactive? substrate_bad Consider More Reactive System (e.g., Furukawa or Shi Modification) check_substrate->substrate_bad Electron-deficient? reagent_ok->check_conditions conditions_ok->check_substrate success Yield Improved substrate_ok->success

Caption: Troubleshooting workflow for low cyclopropanation yields.

The table below details the most common causes and their solutions.

Potential CauseRecommended SolutionScientific Rationale
Inactive Zinc Reagent For Simmons-Smith, use a freshly prepared and activated Zinc-Copper couple. Consider activation via ultrasonication.[1][3] For the Furukawa modification, use high-quality, pyrophoric-grade diethylzinc (Et₂Zn) handled under strict inert techniques.[2]The reaction's success hinges on the formation of an active organozinc carbenoid (e.g., ICH₂ZnI).[6] Surface oxides on zinc metal can prevent its insertion into the C-I bond of diiodomethane, halting the reaction before it begins.
Moisture or Oxygen Contamination Rigorously oven- or flame-dry all glassware before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment. Use anhydrous solvents.[1][2]The organozinc intermediates are highly sensitive to protic sources (like water) and oxygen, which will rapidly quench the active carbenoid and prevent cyclopropanation.[1]
Poor Quality Diiodomethane (CH₂I₂) Use CH₂I₂ from a recently opened bottle, stored over copper wire to prevent decomposition, or freshly distilled before use.[1][4]Diiodomethane can decompose over time, especially when exposed to light, forming iodine and other byproducts that can inhibit the reaction.
Low Substrate Reactivity The alkene precursor may be electron-deficient due to the influence of the fluorophenyl group. Consider using a more reactive cyclopropanating system, such as the Furukawa (Et₂Zn/CH₂I₂) or Shi modifications, which are more effective for less nucleophilic alkenes.[1][7]The Simmons-Smith reaction involves the electrophilic addition of the zinc carbenoid to the alkene. Electron-withdrawing groups on the alkene decrease its nucleophilicity, slowing the reaction rate.[2] More potent reagent systems can overcome this activation barrier.
Suboptimal Temperature While many cyclopropanations are run at 0°C to room temperature, sluggish reactions may benefit from a gradual increase in temperature (e.g., in 5-10°C increments).[1] Conversely, if side products are an issue, lowering the temperature may be necessary.[3]Reaction kinetics are temperature-dependent. A higher temperature can provide the necessary activation energy for a slow reaction. However, it can also accelerate side reactions, so a balance must be found.
Issue: Formation of Multiple Products / Byproducts

If your starting material is consumed but the desired product yield is low, side reactions are the likely cause.

Side Reaction / ByproductLikely CauseRecommended Solution
Starting Alkene Isomerization Presence of acidic or basic impurities.Ensure all reagents and solvents are purified and neutral. Wash the starting alkene with a mild bicarbonate solution if necessary before drying and use.
Polymerization High local concentration of the carbene precursor; presence of radical initiators.Add the carbene precursor (e.g., diazo compound) or carbenoid-forming reagent (e.g., Et₂Zn) slowly using a syringe pump to keep the instantaneous concentration low.[2] Ensure the reaction is free of light or other radical initiators.
Insertion into Solvent Highly reactive carbene species.Use a less reactive solvent. For example, if C-H insertion into THF is observed, switching to dichloromethane or 1,2-dichloroethane may be beneficial.

Section 3: Recommended Experimental Protocol (Furukawa-Modified Simmons-Smith)

This protocol describes the cyclopropanation of a plausible precursor, Ethyl 2-(4-fluorophenyl)-3-methylbut-2-enoate, to form the ethyl ester of the target compound, followed by saponification.

Caption: Experimental workflow for synthesis and purification.

Step 1: Cyclopropanation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the starting alkene, Ethyl 2-(4-fluorophenyl)-3-methylbut-2-enoate (1.0 equiv), dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • To the stirred solution, add diiodomethane (2.0 equiv) via syringe.

  • Slowly, add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise via a syringe pump over 30 minutes. A white precipitate of zinc iodide may form.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ethyl ester by flash column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified ethyl ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3-5 equiv) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer to 0°C and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Section 4: Alternative Strategy - Phase-Transfer Catalysis (PTC)

For substrates that are sensitive to organometallic reagents or when avoiding metal waste is a priority, a phase-transfer catalyzed cyclopropanation can be an effective alternative.[8]

  • Principle: This method typically involves reacting the alkene with a dihalomethane (e.g., dibromomethane) and a strong aqueous base (e.g., 50% NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to generate a dihalocarbene in situ, which then reacts with the alkene.[9]

  • Advantages: Avoids pyrophoric and highly sensitive organometallic reagents, often operationally simpler.

  • Considerations: The generation of a dihalocarbene can sometimes lead to different side products. The conditions must be optimized for the specific substrate to achieve good yields.[10]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes.
  • BenchChem. (n.d.). Troubleshooting low yields in fluorocyclopropane synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in cyclopropenone functionalization.
  • BenchChem. (n.d.). Avoiding side reactions in Simmons-Smith cyclopropanation.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • NROChemistry. (n.d.). Simmons-Smith Reaction.
  • Chéron, N., et al. (2012). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 112(7), 3949-3990. Retrieved from [Link]

  • Mei, G-J., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865.
  • ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis. Retrieved from [Link]

  • Arai, T., et al. (1999). Asymmetric Cyclopropanation Reaction under Phase-Transfer Catalyzed Conditions. ChemInform.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges and provide in-depth, field-proven solutions to ensure a robust, efficient, and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent and scalable routes typically involve a cyclopropanation reaction. One common approach is the reaction of a styrene derivative with a carbene or carbenoid source. For this specific molecule, a key intermediate is often an ester of the target acid, which is then hydrolyzed. A widely used method is the reaction of an appropriate alkene with a diazoacetate in the presence of a catalyst. Another viable option, particularly for large-scale operations, is the use of a phase-transfer catalyst (PTC) which can facilitate the cyclopropanation under milder and often safer conditions.[1][2][3][4]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Cyclopropanation reactions can be exothermic. It is crucial to have robust temperature control and an understanding of the reaction's thermal profile through techniques like reaction calorimetry.

  • Reagent Stability: Some reagents, like diazo compounds, can be unstable or even explosive.[5] Their controlled addition via a syringe pump is recommended to minimize decomposition and side reactions.[5]

  • Pressure Management: Reactions involving gaseous byproducts (e.g., nitrogen from diazo compounds) require adequate venting and pressure monitoring to prevent over-pressurization of the reactor.

  • Solvent Selection: Choose solvents with appropriate boiling points and safety profiles. Avoid volatile and highly flammable solvents where possible and ensure proper ventilation and grounding to prevent static discharge.

Q3: How does the choice of catalyst impact the reaction on a larger scale?

A3: The catalyst is a critical component influencing yield, purity, and cost-effectiveness at scale.

  • Catalyst Loading: While higher catalyst loading might increase reaction rates, it also increases costs and can complicate downstream purification. Optimization studies are necessary to find the lowest effective catalyst loading.[5]

  • Catalyst Stability and Reuse: For cost-efficiency, consider catalysts that are stable under reaction conditions and can be recovered and reused.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts can offer high activity and selectivity but can be difficult to remove. Heterogeneous catalysts are generally easier to separate from the reaction mixture, simplifying purification.

  • Chirality: If a specific stereoisomer is required, the choice of a chiral catalyst is critical. The efficiency and enantioselectivity of these catalysts must be validated at scale.[6]

Section 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving common issues encountered during the scale-up synthesis.

Problem 1: Low Yield of the Cyclopropanated Product

Symptoms:

  • Incomplete conversion of starting materials observed by in-process controls (e.g., HPLC, GC).

  • The isolated yield is significantly lower than expected from lab-scale experiments.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Poor Mass Transfer/Mixing Observe for solids settling or phase separation in the reactor. Use a smaller-scale model to simulate reactor hydrodynamics.Increase agitation speed. Evaluate different impeller designs (e.g., pitched-blade turbine, anchor). Consider the use of baffles in the reactor.Inadequate mixing can lead to localized concentration gradients and "hot spots," reducing reaction efficiency and promoting side reactions.
Inefficient Temperature Control Monitor the internal reaction temperature closely. Compare it with the jacket temperature to assess heat transfer efficiency.Ensure the reactor's heating/cooling system is appropriately sized for the reaction volume and exothermicity. Consider adding internal cooling coils for highly exothermic reactions.Poor temperature control can lead to side reactions or decomposition of thermally sensitive reagents and products.
Catalyst Deactivation Analyze the catalyst post-reaction for changes in morphology or composition. Test the activity of a fresh batch of catalyst.Ensure the catalyst is stored and handled under inert conditions if it's air or moisture-sensitive. Purify starting materials and solvents to remove potential catalyst poisons.Impurities such as water, oxygen, or sulfur compounds can poison many transition metal catalysts, leading to a loss of activity.
Sub-optimal Reagent Stoichiometry Re-verify the molar ratios of all reagents. Analyze the purity of the starting materials.Perform a Design of Experiments (DoE) to optimize the stoichiometry of the reactants and catalyst.The optimal stoichiometry at a larger scale may differ from the lab scale due to changes in mixing and heat transfer.
Problem 2: Formation of Significant Impurities

Symptoms:

  • Multiple unexpected peaks in the HPLC or GC chromatogram of the crude product.

  • Difficulty in purifying the final product to the desired specification.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Side Reactions (e.g., Dimerization) Use LC-MS or GC-MS to identify the structure of the major impurities.For reactions involving diazo compounds, use a syringe pump for slow, controlled addition.[5] Optimize the reaction temperature to favor the desired reaction pathway.High local concentrations of reactive intermediates like carbenes can lead to dimerization and other undesired side reactions.[5]
Product Degradation Analyze the product stability under the reaction and workup conditions (e.g., thermal stress test, pH stability).Minimize reaction time once the conversion is complete. Optimize workup conditions to be as mild as possible (e.g., use of weaker acids/bases, lower temperatures).The desired product may be unstable under prolonged exposure to heat, strong acids, or bases, leading to the formation of degradation products.
Impure Starting Materials Analyze all starting materials and solvents for purity using appropriate analytical techniques (e.g., NMR, GC, Karl Fischer titration).Source high-purity starting materials. If necessary, purify reagents before use (e.g., distillation of solvents, recrystallization of solids).Impurities in the starting materials can be carried through the synthesis or participate in side reactions, leading to a complex impurity profile.

Section 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis via Phase-Transfer Catalysis

This protocol outlines a general procedure for the cyclopropanation reaction using a phase-transfer catalyst (PTC). Note: This is a representative protocol and should be optimized for your specific equipment and scale.

Materials:

  • 4-Fluorostyrene

  • Ethyl diazoacetate

  • Toluene

  • 50% w/w Sodium Hydroxide solution

  • Chiral Phase-Transfer Catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)[2][3]

  • Hydrochloric Acid

  • Ethyl Acetate

  • Brine

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 4-fluorostyrene and toluene. Begin agitation.

  • Catalyst Addition: Add the phase-transfer catalyst to the reactor.

  • Base Addition: Slowly add the 50% sodium hydroxide solution while maintaining the internal temperature between 20-25 °C.

  • Diazoacetate Addition: Begin the slow, controlled addition of ethyl diazoacetate via a syringe pump over 4-6 hours. Monitor the reaction for off-gassing and maintain the temperature between 20-25 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC. Continue agitation until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add water to quench the reaction.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with dilute hydrochloric acid, followed by water, and finally brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate.

  • Hydrolysis: Add a solution of sodium hydroxide in ethanol/water to the crude ester. Heat the mixture to reflux and monitor the hydrolysis by HPLC.

  • Isolation of Carboxylic Acid: After complete hydrolysis, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Section 4: Visualizations

General Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Hydrolysis cluster_2 Isolation & Purification Reactor_Setup Reactor Setup: - Charge 4-Fluorostyrene & Toluene - Add Catalyst Reagent_Addition Reagent Addition: - Slow addition of NaOH - Controlled addition of Ethyl Diazoacetate Reactor_Setup->Reagent_Addition 1 Reaction Cyclopropanation Reaction: - Monitor Temperature & Conversion Reagent_Addition->Reaction 2 Quench_Workup Quenching & Workup: - Add Water - Phase Separation & Washes Reaction->Quench_Workup 3 Solvent_Removal Solvent Removal: - Concentrate Organic Layer Quench_Workup->Solvent_Removal 4 Hydrolysis Ester Hydrolysis: - NaOH in Ethanol/Water - Monitor Completion Solvent_Removal->Hydrolysis 5 Isolation Product Isolation: - Acidification & Precipitation Hydrolysis->Isolation 6 Purification Purification: - Filtration & Washing - Recrystallization Isolation->Purification 7 Final_Product Final Product: 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid Purification->Final_Product 8

Caption: General workflow for the scale-up synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Conversion In-Process Control: Incomplete Conversion? Start->Check_Conversion Check_Mixing Evaluate Mass Transfer: Is mixing adequate? Check_Conversion->Check_Mixing Yes Check_Workup Workup & Isolation: Product Loss During Workup? Check_Conversion->Check_Workup No (Complete Conversion) Improve_Mixing Action: - Increase Agitation - Modify Impeller/Baffles Check_Mixing->Improve_Mixing Yes Check_Temp Evaluate Temperature Control: Are there temperature fluctuations? Check_Mixing->Check_Temp No Improve_Temp Action: - Verify Reactor Heat Transfer - Adjust Coolant Flow Check_Temp->Improve_Temp Yes Check_Catalyst Evaluate Catalyst Activity: Is the catalyst deactivated? Check_Temp->Check_Catalyst No Improve_Catalyst Action: - Use Fresh Catalyst - Purify Reagents/Solvents Check_Catalyst->Improve_Catalyst Yes Optimize_Workup Action: - Optimize pH for Extraction - Minimize Transfers - Check for Emulsions Check_Workup->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. SciSpace. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Europe PMC. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. National Library of Medicine. [Link]

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. ORBi. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis method of antineoplastic drug cabozant inib.
  • ChemInform Abstract: Asymmetric Cyclopropanation Reaction under Phase‐Transfer Catalyzed Conditions. Sci-Hub. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Cyclopropanation of Alkenes. Chemistry LibreTexts. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Novel process.
  • Process for preparing unsaturated cyclopropanecarboxylic acids, and their esters.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, troubleshooting, and mitigating byproduct formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Category 1: Understanding Byproduct Formation

Q1: What are the most common byproducts I should expect during the synthesis of this compound, and how are they formed?

A1: Byproduct formation is highly dependent on the synthetic route. Assuming a common pathway involving the cyclopropanation of a styrene derivative (e.g., 1-(4-fluorophenyl)-2-methylprop-1-ene) with a carbene or carbenoid source, several classes of byproducts can arise.

  • Carbene Dimerization: Metal-carbene intermediates can react with themselves, especially at high concentrations, leading to the formation of alkenes (e.g., tetra-substituted ethylenes).[1][2]

  • C-H Insertion: The highly reactive carbene can insert into C-H bonds of the substrate or solvent, leading to linear or branched side products instead of the desired cyclopropane.[1][2][3][4] This is a common side reaction for many carbene-mediated processes.[5]

  • Ring-Opened Products: The cyclopropane ring, once formed, can be susceptible to opening under harsh acidic or thermal conditions during workup or purification, leading to isomeric alkenes.

  • Incomplete Hydrolysis: If the synthesis proceeds via an ester intermediate (e.g., ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate), incomplete hydrolysis will leave residual ester in the final product.

  • Isomeric Byproducts: Depending on the cyclopropanation method, achieving high diastereoselectivity (cis/trans ratio) can be a challenge.[1][6] While the target molecule has a specific stereochemistry, other isomers may form.

The diagram below illustrates the desired reaction pathway versus common side reactions.

Byproduct_Formation A Styrene Derivative + Carbene Precursor B Metal Carbene Intermediate A->B Catalyst (e.g., Rh, Cu) C Desired Product: 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid B->C Desired Cyclopropanation [+ Styrene Derivative] D Byproduct: Carbene Dimer (Alkene) B->D Dimerization (High Concentration) E Byproduct: C-H Insertion Product B->E C-H Insertion (Solvent/Substrate) F Byproduct: Ring-Opened Isomer C->F Acid / Heat (Workup/Purification)

Caption: Reaction pathways leading to the desired product and common byproducts.

Category 2: Detection and Analysis

Q2: My crude NMR spectrum is complex. How can I confirm the presence of my cyclopropane product and distinguish it from byproducts?

A2: A complex NMR spectrum is a common issue. Here’s a systematic approach to deconvolution:

  • Look for Characteristic Signals: Protons on a cyclopropane ring are highly shielded due to the ring's magnetic anisotropy. They typically appear in the upfield region of the ¹H NMR spectrum, often between 0.5 and 1.5 ppm.[1] The two methyl groups on your target molecule should appear as distinct singlets in this region.

  • ¹⁹F NMR: This is a powerful tool. Your starting material (if it's a fluorophenyl derivative) and your product should each show a distinct signal. The presence of multiple signals in the ¹⁹F NMR spectrum is a strong indicator of fluorine-containing byproducts.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for separating components of the crude mixture and identifying them by their mass-to-charge ratio.[7][8] This can quickly confirm the molecular weight of your product and reveal the presence of byproducts, even at low levels.

  • 2D NMR Techniques: If ambiguity remains, 2D NMR experiments are definitive:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[1]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together the carbon skeleton.

Table 1: Key Analytical Signatures

Compound Class ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR Mass Spec
Desired Product 0.5 - 1.5 (cyclopropyl-H, Me) ; 7.0-7.5 (Ar-H) Shielded C (15-35 ppm) for cyclopropyl ring Single distinct peak Expected M+H
Alkene Byproduct 4.5 - 6.5 (vinylic-H) 100-150 (sp² C) May have signal Varies
C-H Insertion Complex aliphatic region Additional sp³ C signals May have signal Expected M+H

| Unreacted Ester | ~1.2 (t, -CH₃), ~4.1 (q, -OCH₂) | ~170 (C=O), ~60 (-OCH₂) | Same as product | Higher MW |

Category 3: Troubleshooting & Mitigation

Q3: My reaction yield is low and I see a lot of unreacted starting material. What are the likely causes and how can I improve conversion?

A3: Low conversion is a frequent problem that can often be solved by systematically reviewing your reaction parameters. Use the following decision tree to troubleshoot the issue.

Troubleshooting_Workflow Start Low Conversion Issue: Significant Starting Material Remains CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckCatalyst 2. Assess Catalyst Activity Start->CheckCatalyst CheckConditions 3. Review Reaction Conditions Start->CheckConditions Sol_Reagents Solution: - Use fresh diazo compound. - Titrate carbene precursor. - Re-weigh all reagents. CheckReagents->Sol_Reagents Is diazo compound old? Is stoichiometry correct? Sol_Catalyst Solution: - Use fresh/new catalyst. - Ensure catalyst is fully dissolved. - For Simmons-Smith, ensure Zn-Cu couple is well-activated. CheckCatalyst->Sol_Catalyst Is catalyst from an old bottle? Is activation procedure correct? Sol_Conditions Solution: - Increase reaction time. - Optimize temperature (literature search). - Ensure adequate mixing. CheckConditions->Sol_Conditions Is reaction time sufficient? Is temperature optimal?

Caption: A decision tree for troubleshooting low reaction conversion.

Causality Explained:

  • Reagent Quality: Diazo compounds, common carbene precursors, can decompose over time.[1] Similarly, the activity of reagents for Simmons-Smith reactions (e.g., the zinc-copper couple) is highly dependent on fresh preparation.[1]

  • Catalyst Activity: Transition metal catalysts (Rh, Cu) can degrade through oxidation or poisoning.[1] A small amount of degraded catalyst will have a large impact on the reaction rate.

  • Reaction Conditions: Cyclopropanation reactions can be sensitive to temperature. Temperatures that are too low may result in slow kinetics, while temperatures that are too high can lead to decomposition of the carbene or product.[1]

Q4: How can I improve the diastereoselectivity (trans/cis ratio) of my cyclopropanation?

A4: Controlling stereoselectivity is key to maximizing the yield of the desired isomer.[9]

  • Catalyst and Ligand Choice: This is the most critical factor. For metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center dictate the facial selectivity of the carbene addition. Bulky ligands often favor the formation of the trans (E) isomer to minimize steric hindrance.[1][10] For example, iron porphyrin catalysts have been shown to produce excesses of the trans product.[6]

  • Substrate Control: The stereochemistry of the starting alkene is often preserved in concerted cyclopropanation reactions.[9] Therefore, starting with a pure E- or Z-alkene is crucial.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. It is often worthwhile to screen a small set of solvents (e.g., Dichloromethane, Toluene, THF) to find the optimal conditions for your specific substrate-catalyst combination.[6]

Category 4: Purification Strategies

Q5: What is the most effective method to purify the final this compound and remove neutral byproducts?

A5: A highly effective and scalable method for purifying carboxylic acids is acid-base extraction .[11] This technique leverages the acidic nature of your product to separate it from neutral byproducts like unreacted starting materials or carbene dimers.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic layer.

    • Expert Insight: Using a mild base like bicarbonate is often preferred over a strong base like NaOH to avoid potential hydrolysis of any remaining ester byproducts and to prevent the extraction of weakly acidic impurities.[12]

  • Separation: Shake the funnel gently (venting frequently) and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh bicarbonate solution to ensure complete recovery of the acid.

  • Acidification & Precipitation: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a strong acid, such as 3 M HCl, while stirring until the pH is ~2. The protonated carboxylic acid is insoluble in water and will precipitate out as a solid.[11]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Q6: The product is a solid. Can I use recrystallization, and if so, what solvents are recommended?

A6: Yes, recrystallization is an excellent final polishing step after extraction to obtain a highly pure, crystalline solid.[11] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol: Recrystallization Solvent Screening

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are listed in the table below.

  • If the solid dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor.

  • A good single solvent is one that requires heating to dissolve the solid. Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If no single solvent works, try a binary solvent system (e.g., Toluene/Hexane or Ethanol/Water). Dissolve the compound in a small amount of the "good" solvent (where it's highly soluble) and then add the "poor" solvent (where it's insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then cool slowly.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Class Examples Polarity Comments
Hydrocarbons Toluene, Heptane, Hexane Non-polar Often used as the "poor" solvent in a binary mix.
Ethers Diethyl Ether, MTBE Weakly Polar High volatility can be a challenge.
Esters Ethyl Acetate Polar Aprotic Good general-purpose solvent.
Alcohols Ethanol, Isopropanol Polar Protic Often used with water as a co-solvent.

| Mixed Systems | Toluene/Hexane, Ethanol/Water | Variable | Offers fine-tuned control over solubility. |

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products. ACS Publications. [Link]

  • A Stereoconvergent Cyclopropanation Reaction of Styrenes. PubMed. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Chemical Reviews. [Link]

  • A Stereoconvergent Cyclopropanation Reaction of Styrenes | Request PDF. ResearchGate. [Link]

  • Process for purification of carboxylic acids.
  • Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Iowa State University Digital Repository. [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PubMed Central. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. [Link]

  • Carbene Reactions. Chemistry LibreTexts. [Link]

  • Process for purification of carboxylic acids.
  • Carbene-Mediated C-H Activation and Insertion. Macmillan Group, Princeton University. [Link]

  • Carbene C−H insertion. Wikipedia. [Link]

  • Carbenes. Chemistry LibreTexts. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Uncommon carbene insertion reactions. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Reaction Optimization for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

The synthesis of this substituted cyclopropane derivative is typically achieved through the cyclopropanation of a corresponding alkene precursor. The most robust and widely employed method is the Simmons-Smith reaction or one of its modifications, which involves an organozinc carbenoid.[1][2][3] An alternative, though less common for this specific substitution pattern, might involve intramolecular cyclization or the use of diazo compounds with metal catalysis.[4] The synthesis is generally planned as a two-step process: first, the cyclopropanation of an alkene ester, followed by hydrolysis to yield the final carboxylic acid. This sequence prevents the acidic proton of the carboxyl group from interfering with the organometallic reagents.

Q2: Which specific Simmons-Smith variation is recommended for this synthesis?

For the cyclopropanation of an electron-rich alkene like ethyl 2-(4-fluorophenyl)-3-methylbut-2-enoate, both the classic Simmons-Smith (diiodomethane and a zinc-copper couple) and the Furukawa modification (diiodomethane and diethylzinc) are effective.[2][3] The Furukawa modification often provides higher yields and better reproducibility, especially for less reactive alkenes, as it involves a homogeneous solution of the active reagent.[5] However, it requires the handling of pyrophoric diethylzinc. The classic Zn-Cu couple is heterogeneous and its activity is highly dependent on its preparation, but it is generally considered safer to handle.[6]

Q3: What are the primary safety concerns when performing this synthesis?

The primary safety hazards are associated with the reagents used in the Simmons-Smith reaction:

  • Diiodomethane (CH₂I₂): It is a dense, toxic liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethylzinc (Et₂Zn): This reagent is pyrophoric and will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.

  • Solvents: Anhydrous ethers like diethyl ether or dichloromethane are typically used. These are flammable and volatile. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis. The proposed workflow involves the cyclopropanation of an alkene ester followed by hydrolysis.

Workflow Overview

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis & Purification A Alkene Precursor (Ethyl 2-(4-fluorophenyl)-3-methylbut-2-enoate) C Cyclopropanation Reaction A->C B Simmons-Smith Reagent (e.g., Et₂Zn, CH₂I₂) B->C D Crude Ester Product C->D E Base Hydrolysis (e.g., NaOH or KOH) D->E F Aqueous Workup & Acidification E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: Overall synthetic workflow.

Problem Area 1: Low or No Conversion During Cyclopropanation

Q: My reaction has stalled, and TLC/GC-MS analysis shows mostly unreacted starting alkene. What is the likely cause?

This is the most common failure mode and is almost always linked to the activity of the organozinc reagent.

Answer: The primary culprit is an inactive or insufficient amount of the active carbenoid species (ICH₂ZnI). This can stem from several sources:

  • Inactive Zinc-Copper Couple (Classic Method): The surface of zinc metal readily oxidizes, forming a passivating layer that prevents its reaction with diiodomethane. It must be activated just before use.

  • "Wet" Reagents or Solvents: Organozinc reagents are extremely sensitive to moisture and protic impurities. Water will rapidly quench the carbenoid.

  • Degraded Diethylzinc (Furukawa Method): While more reliable, Et₂Zn can degrade if improperly stored or handled, leading to a lower effective concentration.

Troubleshooting Flowchart: Low Conversion

G cluster_zncu Classic Zn-Cu cluster_et2zn Furukawa (Et₂Zn) start Low Conversion Observed check_reagent Which method was used? start->check_reagent zncu_active Was the Zn-Cu couple freshly activated before use? check_reagent->zncu_active Zn-Cu et2zn_quality Is the Et₂Zn solution old or was it exposed to air? check_reagent->et2zn_quality Et₂Zn activate_zn ACTION: Activate Zn-Cu couple (e.g., with HCl wash then drying) and restart reaction. zncu_active->activate_zn No zncu_ok Activation was performed. zncu_active->zncu_ok Yes check_solvents Were solvents and CH₂I₂ anhydrous and pure? zncu_ok->check_solvents titrate_et2zn ACTION: Titrate the Et₂Zn solution to determine active concentration or use a new bottle. et2zn_quality->titrate_et2zn Yes/Unsure et2zn_ok Et₂Zn is fresh. et2zn_quality->et2zn_ok No et2zn_ok->check_solvents dry_solvents ACTION: Redistill solvents from an appropriate drying agent (e.g., CaH₂). Pass CH₂I₂ through activated alumina. check_solvents->dry_solvents No/Unsure check_temp Was the reaction temperature maintained correctly? check_solvents->check_temp Yes adjust_temp ACTION: Ensure proper cooling/heating. Exothermic reactions may need an ice bath. check_temp->adjust_temp No final_check Consider increasing reagent stoichiometry (1.5-2.0 equiv of CH₂I₂/Zn reagent). check_temp->final_check Yes

Caption: Troubleshooting guide for low reaction conversion.

Problem Area 2: Impurity Profile and Purification

Q: My reaction worked, but after hydrolysis and workup, I have a difficult-to-purify mixture. What are common side products?

Answer: Besides unreacted starting material, several side products can complicate purification:

  • Zinc Salts: The inorganic byproduct, zinc iodide (ZnI₂), must be thoroughly removed during the aqueous workup. Incomplete removal can lead to issues in chromatography and crystallization. A slightly acidic wash (e.g., with dilute HCl or saturated NH₄Cl solution) can help solubilize these salts.

  • Polymerization/Oligomerization: Although less common with the Simmons-Smith reaction, highly reactive carbenoid species can sometimes lead to the formation of polymethylene chains or other oligomers, especially if the reaction overheats.

  • Incomplete Hydrolysis: If the saponification of the ester is not driven to completion, you will have a mixture of the desired carboxylic acid and the intermediate ester, which have different polarities and can be challenging to separate from each other.

Q: How can I effectively purify the final this compound?

Answer: A multi-step purification strategy is often best:

  • Thorough Workup: After hydrolysis, perform an acid-base extraction. Make the aqueous layer basic (pH > 12) with NaOH to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Wash this aqueous layer with a nonpolar organic solvent (e.g., ether or ethyl acetate) to remove any non-acidic organic impurities.

  • Acidification and Extraction: Carefully re-acidify the aqueous layer with cold HCl (pH < 2) to precipitate the carboxylic acid product. Extract the product back into an organic solvent like ethyl acetate.

  • Crystallization: The target molecule is a solid. Crystallization is the preferred method of purification as it is highly effective at removing minor impurities. A solvent system like heptane/ethyl acetate or toluene can be effective.

  • Chromatography: If crystallization fails or is insufficient, silica gel chromatography can be used. A solvent system of hexanes/ethyl acetate with a small amount of acetic acid (0.5-1%) will suppress the deprotonation of the carboxylic acid on the silica gel, preventing peak tailing and improving separation.

Optimized Experimental Protocols

Table 1: Comparison of Cyclopropanation Conditions
ParameterMethod A: Classic Simmons-SmithMethod B: Furukawa ModificationRationale & Comments
Zinc Reagent Zinc-Copper Couple (freshly activated)Diethylzinc (Et₂Zn, 1.0 M in hexanes)Et₂Zn provides a homogeneous, more reactive system but is pyrophoric.[3][5]
Equivalents 1.5 - 2.0 eq.1.2 - 1.5 eq.A slight excess ensures complete consumption of the alkene.
Carbene Source Diiodomethane (CH₂I₂)Diiodomethane (CH₂I₂)Stoichiometry should match the zinc reagent.
Solvent Anhydrous Diethyl Ether or DCMAnhydrous Dichloromethane (DCM)DCM is often preferred for the Furukawa modification.[5]
Temperature Reflux (Ether) or RT (DCM)0 °C to Room TemperatureThe Et₂Zn reaction is often faster and can be run at lower temperatures.
Typical Yield 60-80%75-95%Yields are highly substrate and condition dependent.
Protocol 1: Cyclopropanation via Furukawa Modification (Method B)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting alkene, ethyl 2-(4-fluorophenyl)-3-methylbut-2-enoate (1.0 eq), and anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add diethylzinc (1.2 eq, 1.0 M solution in hexanes) via syringe over 10-15 minutes. The temperature should be maintained below 5 °C.

  • In a separate flame-dried flask, prepare a solution of diiodomethane (1.2 eq) in anhydrous dichloromethane.

  • Add the diiodomethane solution dropwise to the reaction mixture at 0 °C over 30-45 minutes. An initial exotherm may be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting alkene is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate.

Protocol 2: Saponification and Purification
  • Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until TLC/LC-MS confirms the disappearance of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with diethyl ether (2x) to remove any non-polar, non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of cold 6M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting white solid by crystallization from a suitable solvent system (e.g., recrystallize from hot toluene or a heptane/ethyl acetate mixture) to afford the final product.

References

  • Douglas, J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • Reddy, K., & Sridhar, B. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Grokipedia. Simmons–Smith reaction. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • NIH. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • ResearchGate. (2020). Optimization of the Reaction Conditions. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • NIH. (2019). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. [Link]

  • Google Patents. (2014). Synthesis method of antineoplastic drug cabozant inib.
  • ResearchGate. (2017). Optimization of reaction conditions. a. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • EON Biotech. This compound – (915921-31-2). [Link]

  • Wikipedia. Cyclopropanation. [Link]

Sources

Technical Support Center: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 915921-31-2). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on chemical principles, safety data, and extensive laboratory experience.

Section 1: Safety First - Essential Handling Protocols

This section addresses the primary safety concerns and personal protective equipment (PPE) required when working with this compound.

Question: What are the main hazards associated with this compound and what PPE is mandatory?

Answer: this compound is classified with several hazards that necessitate careful handling. According to GHS classifications, it can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE protocol is not just recommended, but essential.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A lab coat is required to protect your skin and clothing.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Causality: The carboxylic acid functional group can be corrosive and irritating to tissues upon contact. The powdered form of the compound can be easily aerosolized, posing an inhalation risk. A fume hood provides critical engineering control to minimize this risk.

Section 2: Storage and Stability - Maintaining Compound Integrity

Proper storage is critical for maintaining the purity and stability of this compound. Improper storage can lead to degradation and inconsistent experimental results.

Question: What are the optimal storage conditions for this compound? Is it sensitive to air or moisture?

Answer: The optimal storage conditions are in a tightly sealed container in a cool, dry, and well-ventilated area. Many suppliers recommend storage at room temperature. The key is to protect it from atmospheric moisture. While not always explicitly stated for this specific molecule, carboxylic acids, especially in solid form, can be hygroscopic, meaning they absorb moisture from the air.

Key Storage Recommendations:

  • Container: Keep the original container tightly closed.

  • Atmosphere: For long-term storage or for maintaining high purity, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes exposure to both moisture and oxygen.

  • Location: Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent any unintended reactions.[3]

Question: I left the container open on the bench for a short period. Is the compound still usable?

Answer: Brief exposure to the atmosphere is unlikely to cause significant degradation for most applications. However, the primary concern is the absorption of water, which can affect the accuracy of weighing. If the compound appears clumpy or "wet," it has likely absorbed moisture. For highly sensitive experiments where precise concentration is critical, it is advisable to use a fresh, properly stored sample. If this is not possible, you may consider drying the material under a high vacuum, but be aware that this may not remove all bound water without heating, which could potentially degrade the compound.

Section 3: Solution Preparation - Best Practices and Troubleshooting

The preparation of solutions is a common source of experimental variability. This section provides guidance on accurately preparing solutions of this compound.

Question: What solvents are recommended for dissolving this compound?

Answer: As a carboxylic acid, this compound is generally soluble in a range of organic solvents. Common choices would include:

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

It is expected to have limited solubility in non-polar solvents like hexanes and low solubility in water. For aqueous buffers, solubility will be pH-dependent. At a pH above its pKa (likely around 4-5, typical for carboxylic acids), it will be deprotonated to the more soluble carboxylate salt.[4]

Question: I'm having trouble accurately weighing the compound; the mass on the balance keeps increasing. What's happening and how can I fix it?

Answer: This is a classic sign of a hygroscopic compound absorbing moisture from the air.[2] The increasing mass is the weight of the water being absorbed. To mitigate this, you should work quickly and minimize the compound's exposure to the atmosphere.

Workflow for Weighing a Hygroscopic Compound:

  • Have all your equipment ready (spatula, weigh boat, flask with solvent).

  • Tare the weigh boat on the analytical balance.

  • Quickly add the approximate amount of the compound to the weigh boat.

  • Record the stable mass as quickly as possible.

  • Immediately transfer the compound to your solvent.

For more precise measurements, the "weighing by difference" technique is recommended.[5]

Experimental Protocol: Weighing by Difference
  • Place the sealed container of the compound on the analytical balance and record the mass.

  • Remove the container from the balance and, over a weigh boat or directly into your receiving flask, tap out the desired amount of solid.

  • Reseal the container and place it back on the same analytical balance.

  • Record the new, lower mass.

  • The difference between the initial and final mass is the exact amount of compound transferred.

Weighing_Hygroscopic_Compound cluster_prep Preparation cluster_weigh Weighing cluster_alt Alternative (High Precision) prep Gather all necessary equipment (flask, solvent, spatula) start Start prep->start tare Tare weigh boat on analytical balance add_compound Quickly add compound to weigh boat record_mass Record stable mass transfer Immediately transfer to solvent weigh_by_diff Use 'Weighing by Difference' protocol for critical applications transfer->weigh_by_diff For higher accuracy

Section 4: Troubleshooting Experimental Issues

This section addresses common problems that may arise during experiments involving this compound.

Question: I am trying to perform a reaction using a Grignard reagent, but it's not working. Could the carboxylic acid be the problem?

Answer: Absolutely. This is a very common issue. Grignard reagents are not only strong nucleophiles but also very strong bases. Your carboxylic acid has an acidic proton on the -COOH group. The Grignard reagent will react in a fast acid-base reaction to deprotonate the carboxylic acid, forming a carboxylate salt and quenching the Grignard reagent.[6] The resulting negatively charged carboxylate is unreactive towards further nucleophilic attack.[6]

Solution: You must protect the carboxylic acid functional group before introducing a Grignard reagent. A common strategy is to convert it to an ester, which will react with the Grignard reagent.

Question: My reaction mixture turned an unexpected color, or I'm seeing degradation of my compound by LC-MS. What could be the cause?

Answer: Unexpected side reactions or degradation can be due to several factors:

  • Incompatible Reagents: As a carboxylic acid, the compound will react with bases.[6] Ensure your reaction conditions are compatible.

  • Stability of the Cyclopropane Ring: While generally stable, cyclopropane rings are strained and can undergo ring-opening reactions under certain conditions, such as with strong acids, high temperatures, or in the presence of certain metal catalysts.[7] Review your reaction conditions for any harsh reagents that might promote ring-opening.

  • Oxidative Degradation: While not highly susceptible, strong oxidizing conditions could potentially affect the molecule.

  • Impure Solvents or Reagents: Peroxides in old ether solvents or other impurities can initiate unwanted side reactions. Always use high-purity, dry solvents.

Troubleshooting_Workflow start Reaction Failure or Unexpected Result check_acidity Is a strong base (e.g., Grignard, alkoxide) present in the reaction? start->check_acidity acid_base_issue Acid-base reaction likely occurred. Protect the carboxylic acid group (e.g., convert to ester) before proceeding. check_acidity->acid_base_issue Yes check_conditions Are harsh conditions used? (High temp, strong acid, certain metals) check_acidity->check_conditions No end_node Consult further literature or technical support. acid_base_issue->end_node ring_opening_issue Potential for cyclopropane ring-opening. Consider milder conditions. check_conditions->ring_opening_issue Yes check_reagents Are solvents and reagents pure and fresh? check_conditions->check_reagents No ring_opening_issue->end_node reagent_issue Use fresh, high-purity, dry solvents and reagents. check_reagents->reagent_issue No check_reagents->end_node Yes reagent_issue->end_node

Section 5: Disposal

Question: How should I dispose of waste containing this compound?

Answer: Waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, compatible solvent waste container. Do not mix with incompatible waste streams (e.g., strong bases).

  • Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3] Do not pour down the drain. As this is a fluorinated organic compound, it falls under the broader category of PFAS-related substances, which are subject to increasingly strict disposal regulations.[8][9]

References

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. PubChem. [Link]

  • Cyclopropanecarboxylic acid - Wikipedia. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. US EPA. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety. [Link]

  • Chemistry Series - Common weighing problems. YouTube. [Link]

  • Weighing by Difference. YouTube. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectroscopic Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted NMR data, substantiated by comparisons with structurally related analogs. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand the key spectroscopic features of this molecule and similar chemical entities.

Introduction

This compound possesses a unique combination of a strained cyclopropane ring, a fluorinated aromatic system, and a carboxylic acid moiety. These structural features impart specific electronic and conformational properties that are critical to its function and can be effectively elucidated using NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is fundamental for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions were generated using advanced computational algorithms that account for the complex interplay of electronic and steric effects within the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.25dd2HAr-H (ortho to F)
~7.00t2HAr-H (meta to F)
~2.50s1HCH (cyclopropane)
~1.35s3HCH₃ (cis to Ar)
~1.20s3HCH₃ (trans to Ar)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~178C=O
~162 (d, ¹JCF ≈ 245 Hz)C-F
~135 (d, ⁴JCF ≈ 3 Hz)C-ipso
~130 (d, ³JCF ≈ 8 Hz)C-ortho
~115 (d, ²JCF ≈ 21 Hz)C-meta
~40C (quaternary, cyclopropane)
~35CH (cyclopropane)
~25C(CH₃)₂
~22CH₃ (cis to Ar)
~18CH₃ (trans to Ar)

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts are a direct reflection of the molecule's unique structural attributes. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons, leading to characteristic splitting patterns due to C-F coupling. The strained nature of the cyclopropane ring results in upfield shifts for the ring protons and carbons compared to their acyclic counterparts.[1][2]

The gem-dimethyl groups on the cyclopropane ring are diastereotopic, meaning they are in different chemical environments and are therefore expected to have distinct chemical shifts. The relative stereochemistry of these methyl groups to the bulky fluorophenyl and carboxylic acid groups will dictate their specific shielding or deshielding effects.

Comparison with Structurally Related Compounds

To build confidence in the predicted data and provide a broader context, it is instructive to compare the expected NMR signatures with those of experimentally determined spectra for similar molecules.

2,2-dimethylcyclopropanecarboxylic acid

This analog allows for the examination of the cyclopropane and carboxylic acid moieties without the influence of the fluorophenyl group. The ¹H NMR spectrum of this compound would show the characteristic upfield signals for the cyclopropyl protons and the gem-dimethyl groups. The absence of the aromatic signals simplifies the spectrum, providing a baseline for the cyclopropane portion of our target molecule.

1-(4-fluorophenyl)cyclopropanecarboxylic acid

This compound allows for the analysis of the fluorophenyl group's effect on the cyclopropane ring without the gem-dimethyl substitution. The aromatic region would be similar to our target molecule, exhibiting the characteristic doublet of doublets and triplet patterns due to fluorine coupling.[3] The cyclopropyl protons would show more complex splitting patterns due to the absence of the simplifying effect of the gem-dimethyl groups.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good initial choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 s

    • Relaxation delay: 1-2 s

    • Number of scans: 8-16 (adjust based on sample concentration)

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 s

    • Relaxation delay: 2 s

    • Number of scans: 1024 or more (as ¹³C is less sensitive)

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals.

  • Pick the peaks for both ¹H and ¹³C spectra.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the key structural features of this compound and their expected correlations in the NMR spectra.

G cluster_molecule This compound cluster_nmr NMR Spectroscopy cluster_features Key Structural Features & Spectral Correlations Molecule Structure Aromatic Fluorophenyl Group (dd, t in ¹H; C-F coupling in ¹³C) Molecule->Aromatic Cyclopropane Cyclopropane Ring (Upfield shifts) Molecule->Cyclopropane GemDimethyl Gem-dimethyl Groups (Diastereotopic signals) Molecule->GemDimethyl Carboxyl Carboxylic Acid (Broad singlet in ¹H; Downfield C=O in ¹³C) Molecule->Carboxyl HNMR ¹H NMR CNMR ¹³C NMR Aromatic->HNMR Aromatic->CNMR Cyclopropane->HNMR Cyclopropane->CNMR GemDimethyl->HNMR GemDimethyl->CNMR Carboxyl->HNMR Carboxyl->CNMR

Caption: Correlation of molecular fragments to NMR signals.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. By combining high-quality spectral prediction with comparative analysis of related compounds, we have established a reliable framework for the interpretation of its NMR spectra. The detailed experimental protocol and the visualization of structure-spectra correlations further equip researchers with the necessary tools for their own investigations into this and similar molecular scaffolds. The principles outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. Available at: [Link]

  • Tantillo, D. J. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Organic Chemistry, 25(8), 643-648. Available at: [Link]

  • SpectraBase. 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Malet-Martino, M., & Martino, R. (2002). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 40(3-4), 217-291. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. Available at: [Link]

  • SpectraBase. (1S,2R)-1-(4-FLUOROPHENYL)-2-(HYDROXYMETHYL)-N,N-DIETHYLCYCLOPROPANECARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

  • Moro, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6523. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: A Deep Dive into ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid represents a key structural motif, incorporating a chiral center, a strained cyclopropane ring, and a fluorinated aromatic system—features often sought in pharmaceutical building blocks. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. Beyond a simple spectral interpretation, we explore the nuanced stereochemical and electronic effects that give rise to its unique spectral signature. Furthermore, we objectively compare the utility of ¹H NMR with a suite of alternative analytical techniques, including ¹³C NMR, 2D NMR, mass spectrometry, and chiral chromatography, to provide a holistic framework for the comprehensive characterization of this and similar molecules.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the frontline technique for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the successful synthesis and verifying its intricate structure.

The key structural features we expect to resolve are:

  • The substitution pattern of the fluorophenyl ring.

  • The integrity and substitution of the cyclopropane ring.

  • The presence of the gem-dimethyl groups.

  • The diastereotopic nature of protons rendered inequivalent by the C1 chiral center.

Below is a detailed, predictive analysis of the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

While an experimental spectrum is the gold standard, a predicted spectrum, grounded in established principles and data from analogous structures, provides a robust framework for analysis. The following interpretation is based on a simulated 400 MHz spectrum in deuterated chloroform (CDCl₃), a common solvent for such analyses.

Diagram: Molecular Structure and Proton Designations

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Analysis
Hₐ, Hₑ ~1.3 - 1.6AB quartet²Jₐₑ ≈ 4-6 Hz2HThese are diastereotopic geminal protons on the C3 of the cyclopropane ring. Their upfield shift is characteristic and attributed to the ring's magnetic anisotropy, which creates a shielding cone.[1][2] The presence of a chiral center at C1 makes them chemically inequivalent, resulting in an AB quartet splitting pattern rather than a singlet.[3]
Hₐ, Hₑ ~1.15 and ~1.25Two singlets (s)N/A3H eachThe two methyl groups at C2 are also diastereotopic due to the adjacent C1 stereocenter.[3] One methyl group is cis to the phenyl ring, while the other is trans, placing them in different chemical environments. Consequently, they are expected to appear as two distinct singlets.
H_Ar ~7.00Triplet (t) or dd³JH-H ≈ 8.8 Hz, ³JH-F ≈ 8.8 Hz2HThese aromatic protons are ortho to the fluorine atom. They are coupled to both the adjacent H_Ar' protons and the fluorine atom. Often, the H-H and H-F coupling constants are similar, causing the signal to appear as a triplet.[4]
H_Ar' ~7.35Doublet of doublets (dd)³JH-H ≈ 8.8 Hz, ⁴JH-F ≈ 5.5 Hz2HThese aromatic protons are meta to the fluorine atom and ortho to the cyclopropyl substituent. They exhibit standard ortho coupling to H_Ar and a smaller four-bond coupling to fluorine.
Hₑ ~10-12Broad singlet (br s)N/A1HThe carboxylic acid proton is highly deshielded, acidic, and subject to hydrogen bonding and chemical exchange. This results in a broad signal far downfield, which would disappear upon shaking the sample with a drop of D₂O.
Causality Behind Spectral Features
  • Cyclopropane Ring Anisotropy: The strained three-membered ring induces a ring current that generates a magnetic field. Protons situated directly on the ring fall into a shielding region, causing their chemical shifts to appear significantly upfield (at a lower ppm value) compared to protons on a typical alkane chain.[1][2][5]

  • Diastereotopicity: The molecule is chiral at the C1 carbon (the carbon bearing the phenyl and carboxyl groups). This single stereocenter renders the pairs of protons on the C3 methylene group (Hₐ/Hₑ) and the two C2 methyl groups (Hₐ/Hₑ) diastereotopic.[6] Diastereotopic protons are chemically non-equivalent and must have different chemical shifts in the NMR spectrum. This is a critical observation for confirming the structure.

  • Geminal and Vicinal Coupling in Cyclopropanes: The coupling constants in cyclopropane rings are highly dependent on stereochemistry. The geminal coupling (²J) between Hₐ and Hₑ is typically small and has been suggested to be negative in sign relative to vicinal couplings.[7][8][9] Vicinal couplings (³J) are geometry-dependent, with cis couplings generally being larger than trans couplings.

  • Fluorine Coupling: The ¹⁹F nucleus has a spin of I=½, similar to a proton. Therefore, it couples to nearby protons, providing valuable structural information. The magnitude of the coupling constant (JH-F) decreases with the number of bonds separating the nuclei (typically ³J > ⁴J > ⁵J).

A Validated Experimental Protocol for ¹H NMR Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential. This protocol is designed to be a self-validating system for obtaining high-quality data.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.[10]

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is a versatile solvent for moderately polar organic compounds and its residual proton signal (δ ≈ 7.26 ppm) rarely interferes with key signals. TMS provides a universal reference point at δ 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).[11]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high resolution.

    • Shim the magnetic field using an automated or manual procedure to maximize field homogeneity. Rationale: Shimming corrects for imperfections in the magnetic field, resulting in sharp, symmetrical peaks.[12]

    • Tune and match the proton probe to the sample. Rationale: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving the signal-to-noise ratio.[13]

  • Acquisition Parameters:

    • Experiment: Standard 1D proton acquisition (zg30 or similar pulse program).

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating the signals, increasing experimental efficiency.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm). Rationale: This range comfortably covers all expected proton signals from the shielded cyclopropyl region to the deshielded carboxylic acid proton.

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16. Rationale: This number is typically sufficient for a 5-10 mg sample. It should be a multiple of 4 for optimal phasing and can be increased for more dilute samples.[12]

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach is required for unambiguous structure confirmation, purity assessment, and stereochemical assignment, especially in a regulated drug development environment.

Diagram: Comprehensive Analytical Workflow

G cluster_nmr NMR Spectroscopy H1_NMR 1. ¹H NMR (Initial Structure & Proton Env.) C13_NMR 2. ¹³C NMR / DEPT (Carbon Skeleton) MS Mass Spectrometry (Molecular Weight & Formula) H1_NMR->MS COSY 3. COSY (¹H-¹H Connectivity) HSQC 4. HSQC (Direct ¹H-¹³C Correlation) HMBC 5. HMBC (Long-Range ¹H-¹³C Correlation) Final Confirmed Structure & Purity Profile HMBC->Final MS->Final Chiral Chiral Chromatography (Enantiomeric Purity) Chiral->Final

Caption: A logical workflow for the complete structural characterization of a novel chiral molecule.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedKey Strengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), relative stereochemistry, quantitative ratios.Excellent for identifying key structural motifs (cyclopropane, gem-dimethyl, 1,4-phenyl). Diastereotopicity confirms the C1 substitution pattern.Cannot distinguish between enantiomers. Signal overlap can occur in complex regions.
¹³C NMR Carbon skeleton, number of unique carbons, hybridization (sp², sp³).Confirms the total number of carbons. DEPT experiments distinguish CH, CH₂, and CH₃ groups. Chemical shifts for C-F (~162 ppm, d) and C=O (~175 ppm) are diagnostic.[14][15]Low natural abundance of ¹³C requires more sample or longer acquisition time. No coupling information between adjacent carbons (typically).[15]
2D NMR (COSY, HSQC, HMBC) Definitive atom connectivity maps.[16]COSY: Confirms coupling between Hₐ/Hₑ and aromatic protons. HSQC: Directly links each proton signal to its attached carbon. HMBC: Crucial for linking fragments, e.g., showing correlations from methyl protons to quaternary C1 and C2, confirming the core structure.[17][18]Requires significantly more instrument time than 1D experiments. Interpretation can be complex.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Provides definitive confirmation of the molecular weight (222.25 g/mol ). High-Resolution MS (HRMS) confirms the elemental formula (C₁₃H₁₅FO₂). Fragmentation may show loss of COOH.[19][20]Provides limited information on stereochemistry or isomerism. Cannot distinguish between isomers with the same mass.
Chiral Chromatography (HPLC/GC) Separation and quantification of enantiomers.As the molecule is chiral, this is the only technique that can determine its enantiomeric purity (enantiomeric excess, ee).[21][22][23]Requires development of a specific chiral method (column and mobile phase). Provides no structural information beyond separating stereoisomers.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural detail, offering a textbook example of how magnetic anisotropy and stereochemistry manifest in spectral data. The predicted upfield AB quartet for the cyclopropyl methylene protons and the two distinct singlets for the diastereotopic methyl groups are particularly diagnostic fingerprints for this structure.

While ¹H NMR serves as an unparalleled tool for initial structural verification, this guide underscores the necessity of a multi-faceted analytical approach. The combination of 1D and 2D NMR techniques provides an unbreakable map of atomic connectivity. Mass spectrometry validates the molecular formula, and chiral chromatography provides the final, critical piece of information regarding stereochemical purity. For researchers in drug development, employing this comprehensive workflow is not just best practice; it is essential for ensuring the identity, purity, and safety of candidate molecules.

References

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. Chirality, 17(1), 44-50. [Link]

  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2008). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters, 37(6), 634-635. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(8), 1624-1629. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Tang, J., & Zhou, Z. (1997). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se pu= Chinese journal of chromatography, 15(4), 324–326. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • Tian, Q., Dong, L., Ma, X., Xu, L., Hu, C., Zou, W., & Shao, H. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The journal of physical chemistry. A, 119(18), 4268–4276. [Link]

  • Notre Dame Magnetic Resonance Research Center. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • University of Connecticut Health Center. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of cyclopropane. [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled window into the carbon framework of a molecule. This guide provides an in-depth analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a compound of interest in medicinal chemistry, using 13C NMR spectroscopy. We will delve into the nuances of interpreting the spectrum of this fluorinated molecule, compare the utility of 13C NMR with alternative analytical methods, and provide a detailed experimental protocol.

The Challenge of Fluorine in 13C NMR Spectroscopy

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[1] However, the presence of the 19F nucleus (spin I = ½, 100% natural abundance) introduces complexities into 13C NMR spectra. The coupling between 13C and 19F nuclei (J-coupling) can be substantial, extending over several bonds and leading to the splitting of carbon signals into multiplets.[2][3] These C-F coupling constants can be very large, sometimes exceeding 250 Hz for one-bond couplings (¹JCF), and can complicate spectral interpretation, especially when signals overlap.[1] While specialized techniques like broadband 1H and 19F decoupling exist to simplify spectra, they are not always readily available and may require specific hardware.[1][4]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A robust and well-defined experimental protocol is the foundation of reliable spectral data. The following procedure is recommended for the 13C NMR analysis of this compound.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of this compound that clearly resolves all carbon signals and their coupling to fluorine.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single carbon signal at approximately 77 ppm which can serve as a secondary chemical shift reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion and resolution.

    • Tune and match the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Program: A standard 30° or 45° pulse angle can be used to allow for a shorter relaxation delay.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified.

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C and potential signal splitting due to fluorine coupling.

    • Spectral Width (SW): A wide spectral width of ~250 ppm (e.g., from -10 to 240 ppm) is recommended to ensure all signals, including the carbonyl carbon, are captured.

    • Decoupling: Broadband proton decoupling (e.g., garp or waltz16).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ signal to 77.16 ppm.

    • Integrate the signals (note that in proton-decoupled 13C NMR, integrals are not always directly proportional to the number of carbons due to varying relaxation times and NOE effects).

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum of this compound is expected to exhibit 9 distinct signals, as the two methyl groups are chemically equivalent, and the two aromatic carbons meta to the fluorine are also equivalent. The presence of the fluorine atom will cause splitting of the signals for the carbons in the fluorophenyl ring.

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling) Predicted Coupling Constant (J, Hz)
C=O175-185Singlet or very small doublet-
C-F (aromatic)160-165Doublet¹JCF ≈ 240-255
C-ipso (aromatic)135-140Doublet⁴JCF ≈ 1-3
C-ortho (aromatic)128-132Doublet²JCF ≈ 20-25
C-meta (aromatic)114-118Doublet³JCF ≈ 7-9
C-quaternary (cyclopropyl)35-45Singlet-
C-tertiary (cyclopropyl)25-35Singlet-
C(CH₃)₂20-30Singlet-
-CH₃15-25Singlet-

In-depth Spectral Interpretation

  • Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region of the spectrum (175-185 ppm), characteristic of a carboxylic acid.[5][6]

  • Aromatic Carbons:

    • The carbon directly attached to the fluorine (C-F) will be the most downfield of the aromatic signals (160-165 ppm) and will appear as a large doublet due to the one-bond C-F coupling (¹JCF), which is typically around 240-255 Hz.[4][7]

    • The ipso-carbon (C-ipso), the aromatic carbon attached to the cyclopropyl ring, is expected around 135-140 ppm and may show a small doublet due to a four-bond coupling to fluorine (⁴JCF) of approximately 1-3 Hz.[7]

    • The two ortho-carbons to the fluorine will be observed as a single doublet in the range of 128-132 ppm due to a two-bond C-F coupling (²JCF) of about 20-25 Hz.[4][7]

    • The two meta-carbons to the fluorine will also appear as a single doublet, shifted upfield to around 114-118 ppm, with a three-bond C-F coupling (³JCF) of approximately 7-9 Hz.[7]

  • Cyclopropyl Carbons:

    • The quaternary cyclopropyl carbon, bonded to the phenyl ring and the carboxylic acid, will likely be in the 35-45 ppm range.

    • The tertiary cyclopropyl carbon will be found in the 25-35 ppm region.

    • The carbon of the dimethyl-substituted cyclopropyl ring will be in the 20-30 ppm range.

  • Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum, typically between 15 and 25 ppm.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves the use of multiple techniques.

Technique Strengths for this Application Limitations for this Application
¹³C NMR - Directly probes the carbon skeleton.[5] - Provides information on the electronic environment of each carbon. - C-F coupling provides direct evidence of fluorination and its location.[2][3]- Low sensitivity requires longer acquisition times or more concentrated samples.[5] - Complex splitting patterns from C-F coupling can be challenging to interpret.[1][4]
¹H NMR - High sensitivity and rapid acquisition. - Provides detailed information on the proton environment and stereochemistry. - H-F coupling can also confirm the presence and location of fluorine.- Does not directly observe quaternary carbons. - Can have significant signal overlap in complex molecules.
¹⁹F NMR - Extremely sensitive to the local electronic environment. - Can provide information about the number of distinct fluorine environments.- Provides limited information about the overall carbon skeleton.
Mass Spectrometry (MS) - Provides highly accurate molecular weight and elemental composition. - Fragmentation patterns can offer structural clues.- Does not provide detailed information on the connectivity of atoms or stereochemistry. - Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy - Useful for identifying functional groups (e.g., C=O of the carboxylic acid, C-F bond).- Provides limited information on the overall molecular structure.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Match Probe acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Proton-Decoupled Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Signal Integration proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze C-F Coupling Patterns an1->an2 an3 Correlate with Molecular Structure an2->an3 report report an3->report Final Report

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: A Predictive and Comparative Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Carboxylic Acid

In the landscape of modern drug discovery and development, the structural characterization and sensitive quantification of novel chemical entities are paramount. 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid represents a class of compounds with significant therapeutic potential, owing to the unique physicochemical properties imparted by the cyclopropyl and fluorophenyl moieties. The cyclopropyl ring, for instance, is a bioisostere for a gem-dimethyl group or a double bond, often enhancing metabolic stability and potency.[1][2] The fluorophenyl group can modulate pKa, lipophilicity, and binding interactions.

Predicted Mass Spectral Behavior: Unraveling the Fragmentation Puzzle

The structural features of this compound—a carboxylic acid, a dimethyl-substituted cyclopropane ring, and a 4-fluorophenyl group—each contribute to a unique and predictable fragmentation pattern under different ionization conditions.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Predicted Key Fragmentations under EI:

  • Molecular Ion (M•+): The molecular ion is expected at an m/z corresponding to the molecular weight of the compound (C12H13FO2 ≈ 208.09). Due to the presence of the relatively stable aromatic ring, the molecular ion peak should be observable.

  • Loss of Carboxyl Group (-COOH): A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, resulting in a fragment at [M - 45]+.[3]

  • Decarboxylation (-CO2): The loss of a neutral carbon dioxide molecule can also occur, leading to a fragment at [M - 44]+.

  • Benzylic Cleavage: Cleavage of the bond between the cyclopropyl ring and the fluorophenyl ring can lead to the formation of a stable fluorobenzyl cation or a cyclopropyl-containing fragment.

  • Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening followed by fragmentation, leading to a series of smaller fragment ions.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

Predicted m/zProposed Fragment Structure/LossRationale
208[C12H13FO2]•+ (Molecular Ion)Intact molecule with one electron removed.
163[M - COOH]+Loss of the carboxyl radical, a common fragmentation for carboxylic acids.[3]
113[M - C6H4F]+Cleavage of the bond between the phenyl ring and the cyclopropane ring.
95[C6H4F]+Fluorophenyl cation.

Diagram 1: Predicted EI Fragmentation Pathway

G M [M]•+ (m/z 208) F1 [M - COOH]+ (m/z 163) M->F1 - •COOH F2 [M - C6H4F]+ (m/z 113) M->F2 - •C6H4F F3 [C6H4F]+ (m/z 95) M->F3 - C5H9O2•

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Precursor-Product Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions provides valuable structural information through collision-induced dissociation (CID).

Predicted Key Fragmentations under ESI-MS/MS (Negative Ion Mode):

In negative ion mode, the deprotonated molecule [M-H]- at m/z 207 would be the precursor ion.

  • Loss of CO2: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, resulting in a product ion at [M-H-CO2]-.

  • Loss of H2O: Although less common, the loss of water is another potential fragmentation pathway.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossRationale
207163CO2 (44 Da)Characteristic loss from a deprotonated carboxylic acid.
207189H2O (18 Da)Potential loss of a water molecule.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway (Negative Ion Mode)

G Precursor [M-H]− (m/z 207) Product1 [M-H-CO2]− (m/z 163) Precursor->Product1 - CO2 Product2 [M-H-H2O]− (m/z 189) Precursor->Product2 - H2O

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

A Comparative Guide to Analytical Methodologies

While mass spectrometry offers unparalleled sensitivity and selectivity, other analytical techniques can also be employed for the characterization and quantification of this compound. The choice of method depends on the specific research question, available instrumentation, and the complexity of the sample matrix.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and product ions.High sensitivity and selectivity; suitable for complex matrices; provides structural information.Higher cost of instrumentation and maintenance; potential for matrix effects.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent chromatographic resolution; robust and reliable; provides structural information.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[4]
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Widely available; relatively low cost; robust for routine analysis.Lower sensitivity and selectivity compared to MS; requires a chromophore for detection.[5]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Enables the separation and quantification of individual enantiomers.[6]Can be method development intensive; may require specialized columns.

Diagram 3: Decision Flowchart for Method Selection

G Start Start: Analytical Goal Quant Quantification in Biological Matrix? Start->Quant Struct Structural Elucidation? Quant->Struct No LCMS LC-MS/MS Quant->LCMS Yes Chiral Chiral Separation? Struct->Chiral No GCMS GC-MS (with derivatization) Struct->GCMS Yes HPLCUV HPLC-UV Chiral->HPLCUV No ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Experimental Protocols: A Blueprint for Analysis

The following protocols provide a robust starting point for the analysis of this compound in a research setting.

Protocol 1: LC-MS/MS for Quantification in Biological Matrices

This protocol is designed for the sensitive quantification of the analyte in plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: ESI negative.
  • MRM Transitions: Monitor the transition from the deprotonated precursor ion (m/z 207) to the most abundant product ion (predicted to be m/z 163).

Diagram 4: LC-MS/MS Workflow

G Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Caption: A typical workflow for the quantification of the analyte in plasma by LC-MS/MS.

Protocol 2: GC-MS for Structural Confirmation (with Derivatization)

This protocol is suitable for confirming the identity of the compound.

1. Derivatization (Silylation): a. Evaporate a solution of the compound to dryness. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
  • Injector Temperature: 250°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.

Conclusion: An Expert Perspective

This guide provides a predictive framework and a practical starting point for the mass spectrometric analysis of this compound. While the predicted fragmentation patterns are based on well-established principles, experimental verification is crucial for definitive structural elucidation. The choice between LC-MS/MS and GC-MS will be dictated by the analytical objective, with LC-MS/MS being the preferred method for sensitive quantification in biological matrices and GC-MS serving as a powerful tool for structural confirmation after appropriate derivatization. For routine analysis where high sensitivity is not required, HPLC-UV offers a cost-effective alternative. By understanding the principles outlined in this guide, researchers and drug development professionals can confidently approach the analytical challenges posed by this and other novel cyclopropane-containing carboxylic acids.

References

  • BenchChem. (2025).
  • Liao, J., et al. (2007). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 72(25), 9571–9577.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Gala, D., & Steinman, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Hotha, K. K. (2012). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies (Doctoral dissertation, Jawaharlal Nehru Technological University Anantapur).
  • Kotani, S., et al. (1992). Design and Synthesis of Chiral Stationary Phase Derived from (S)-[7]Paracyclophane-13-carboxylic Acid for the HPLC Separation of Enantiomers. Chemistry Letters, 21(9), 1863–1866.

  • BenchChem. (2025). Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection. BenchChem.
  • Al-Majed, A. A., & Belal, F. (2001). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of the Brazilian Chemical Society, 12(4), 529–534.
  • Hadj-Abo, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(11), 3169.
  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3489–3497.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • Taly, V., & Basak, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–85.
  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3489–3497.
  • Tomooka, K. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. The Journal of Organic Chemistry, 87(12), 7867–7878.
  • Guy, M., & McDougall, G. J. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31–36.
  • Nelson, A., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(57), 13193–13200.

Sources

A Comparative Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a privileged structural motif, imparting a unique combination of rigidity, metabolic stability, and conformational constraint to bioactive molecules.[1][2][3] This guide provides an in-depth comparative analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a compound of interest due to its structural relationship to key pharmaceutical intermediates. We will explore its potential biological activities by drawing comparisons with structurally and functionally analogous compounds, supported by experimental data from peer-reviewed literature and patents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class.

Introduction to the Core Scaffold: The Phenylcyclopropanecarboxylic Acid Moiety

The 1-aryl-cyclopropanecarboxylic acid scaffold is a versatile building block in medicinal chemistry. The rigid cyclopropane ring locks the orientation of the aryl group relative to the carboxylic acid, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.[1][2] Variations in substitution on both the aromatic ring and the cyclopropane core allow for fine-tuning of a compound's physicochemical and pharmacological properties.

Our focus, this compound, features a 4-fluorophenyl group, a common substituent in drug design known to enhance metabolic stability and binding interactions, and gem-dimethyl groups on the cyclopropane ring, which can further influence conformation and metabolic stability. While specific biological data for this exact compound is not extensively available in the public domain, its close structural similarity to intermediates of potent therapeutic agents, such as the multi-tyrosine kinase inhibitor Cabozantinib, provides a strong rationale for its investigation as a potential anticancer agent.[4][5][6][7]

Comparator Compounds: A Focus on Anticancer and Enzyme Inhibitory Activities

To contextualize the potential of this compound, we will compare it with several structurally related compounds for which biological data is available. The selection of these comparators is based on shared core structures and reported biological activities, primarily in the realms of cancer therapy and enzyme inhibition.

Comparator 1: 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (A Key Intermediate for Cabozantinib)

This compound is structurally very similar to our topic compound, differing by the presence of a carbamoyl linker to the 4-fluorophenyl group and the absence of the gem-dimethyl groups on the cyclopropane ring. It is a well-documented precursor to Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, and RET.[7] The biological activity of Cabozantinib underscores the potential of the 1-(4-fluorophenyl)cyclopropane scaffold to interact with kinase active sites.

Comparator 2: Cabozantinib

As the final drug product, Cabozantinib serves as a benchmark for the potential efficacy of its structural precursors. It demonstrates potent inhibition of several tyrosine kinases, leading to the disruption of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[8][9]

Comparator 3: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives (e.g., Midalcipran)

This class of compounds, while structurally distinct due to the aminomethyl substituent, shares the 1-aryl-cyclopropanecarboxylic acid core. Midalcipran, a member of this series, is an antidepressant, highlighting the diverse biological activities accessible from this scaffold. This comparison illustrates how modifications to the cyclopropane ring can dramatically alter the therapeutic application.

Comparative Performance Data

The following table summarizes the available biological data for our selected comparator compounds. It is important to note the absence of direct experimental data for this compound in the public literature; its potential activity is inferred from the data on its close analogs.

CompoundStructureBiological Target(s)Key Experimental Data (IC50/Ki)Therapeutic AreaReference(s)
This compound Chemical structure of this compoundPredicted: Tyrosine Kinases (e.g., MET, VEGFR2)Data not publicly availablePredicted: OncologyN/A
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid Chemical structure of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acidPrecursor to CabozantinibNot directly evaluated for kinase inhibitionPharmaceutical Intermediate[4],[6]
Cabozantinib Chemical structure of CabozantinibMET, VEGFR2, RET, KIT, AXL, FLT3MET: 1.3 nM, VEGFR2: 0.035 nM, RET: 4 nM, KIT: 4.6 nM, AXL: 7 nM, FLT3: 11.3 nMOncology (Thyroid, Renal, Liver Cancer)[7],[10]
Midalcipran Chemical structure of MidalcipranSerotonin-Norepinephrine Reuptake TransportersData on transporter binding affinity available in specialized literaturePsychiatry (Depression)

Structure-Activity Relationship (SAR) Insights

  • The 1-Arylcyclopropane Core as a Kinase Hinge-Binding Motif: The potent activity of Cabozantinib suggests that the 1-phenylcyclopropane moiety can effectively occupy the ATP-binding pocket of tyrosine kinases. The cyclopropane ring serves as a rigid scaffold to orient the phenyl group for optimal interactions.

  • Impact of the Carboxylic Acid vs. Carboxamide: The conversion of the carboxylic acid in the intermediate to the dicarboxamide in Cabozantinib is crucial for its biological activity. The amide groups form key hydrogen bonds with the kinase hinge region. This suggests that this compound would likely require further modification to exhibit potent kinase inhibition.

  • Role of the 4-Fluorophenyl Group: The presence of the 4-fluorophenyl group in both the Cabozantinib intermediate and the final drug highlights its importance for activity. Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

  • Influence of Cyclopropane Substitution: The gem-dimethyl groups in our topic compound, absent in the Cabozantinib intermediate, would likely alter the molecule's conformation and steric profile. This could either enhance or hinder its fit within a kinase active site. Further experimental evaluation is needed to determine the precise impact of these substituents.

Experimental Protocols

To facilitate further research into this compound and its analogs, we provide a detailed, step-by-step protocol for a common in vitro kinase inhibition assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., MET, VEGFR2)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Core Scaffold cluster_1 Comparator Compounds Topic_Compound 1-(4-Fluorophenyl)-2,2-dimethyl- cyclopropanecarboxylic acid Cabozantinib_Intermediate 1-((4-Fluorophenyl)carbamoyl)- cyclopropanecarboxylic acid Topic_Compound->Cabozantinib_Intermediate Structural Similarity Midalcipran Midalcipran Topic_Compound->Midalcipran Shared Core, Different Functionality Cabozantinib Cabozantinib Cabozantinib_Intermediate->Cabozantinib Synthetic Precursor

Figure 1: Logical relationship between the topic compound and its comparators.

G Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Compound_Prep->Kinase_Reaction_Setup ATP_Addition Initiate Reaction with ATP Kinase_Reaction_Setup->ATP_Addition Incubation_1 Incubate at 30°C ATP_Addition->Incubation_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 Incubate at RT Stop_Reaction->Incubation_2 Signal_Generation Generate Luminescent Signal (Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 Incubate at RT Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

While direct experimental data for this compound remains to be published, its structural features and the potent biological activity of its close analog, Cabozantinib, strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The comparative analysis presented in this guide, along with the detailed experimental protocol, provides a solid foundation for researchers to initiate their own investigations into this promising chemical entity. Further synthesis and biological evaluation are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Moret, C., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(10), 1357-1364. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol, 9(16), e3336. [Link]

  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022). Molecules, 27(24), 8963. [Link]

  • Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations. (2025). Frontiers in Chemistry, 13, 1362097. [Link]

  • Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations. (2025). Frontiers in Chemistry, 13, 1362097. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega, 5(49), 31737-31745. [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). Molecules, 26(18), 5489. [Link]

  • Tyrosine kinase inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. (2018). Future Medicinal Chemistry, 10(11), 1303-1321. [Link]

  • Tyrosine Kinase Inhibitors. (2023). StatPearls. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2017). Russian Chemical Bulletin, 66(3), 395-433. [Link]

  • Antineoplastics Tyrosine Kinase Inhibitor: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2015). Current Topics in Medicinal Chemistry, 15(18), 1801-1812. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(15), 5780. [Link]

  • Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. (2024). VJNeurology. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Pharmaceutical and Biomedical Research, 1(2), 33-39. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). Pharmaceutical Sciences, 26(4), 329-336. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid scaffold represents a fascinating and promising starting point for drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity. We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to support further research and development in this area.

The core scaffold itself is a composite of several key pharmacophoric features:

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, pKa, and metabolic stability.[1] It can enhance binding affinity to target proteins through favorable hydrophobic interactions and is known to block metabolic oxidation at the para-position, often prolonging the in vivo half-life of a drug.[1]

  • The Gem-Dimethylcyclopropane Ring: This rigid, three-membered ring serves as a bioisostere for larger, more flexible groups. Its constrained conformation can lock the molecule into a bioactive orientation, improving binding to a specific target and potentially increasing selectivity. The gem-dimethyl substitution adds steric bulk and lipophilicity, which can further influence binding and membrane permeability.

  • The Carboxylic Acid Moiety: This functional group is a versatile handle for molecular modification. It can act as a key hydrogen bond donor and acceptor, anchoring the molecule within a biological target's active site. Furthermore, it provides a straightforward point for derivatization into esters, amides, and other functional groups to modulate properties such as solubility, cell permeability, and pro-drug potential.

This guide will explore how modifications, particularly at the carboxylic acid position, influence the biological activity of this scaffold, using a hypothetical enzyme inhibition model as our endpoint for comparison.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the cyclopropanation of a suitable styrenic precursor. The general synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A 3,4-Difluorobenzaldehyde B 3,4-Difluorostyrene A->B Wittig Reaction C Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate B->C Asymmetric Cyclopropanation (e.g., with ethyl diazoacetate) D (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylic Acid C->D Hydrolysis (e.g., NaOH, MeOH) E Amide/Ester Derivatives D->E Amidation/Esterification

Caption: General synthetic workflow for cyclopropanecarboxylic acid derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is adapted from established methods for cyclopropanation and subsequent hydrolysis.[2]

Step 1: Synthesis of 1-fluoro-4-(prop-1-en-2-yl)benzene

  • To a solution of (4-fluorophenyl)magnesium bromide (1.2 eq) in anhydrous THF, add a solution of acetone (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • To the crude tertiary alcohol dissolved in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield the styrene intermediate.

Step 2: Synthesis of this compound

  • To a solution of 1-fluoro-4-(prop-1-en-2-yl)benzene (1.0 eq) in dichloromethane, add ethyl diazoacetate (1.5 eq) and a catalytic amount of a suitable rhodium or copper catalyst (e.g., Rh₂(OAc)₄).

  • Stir the reaction at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the ethyl ester.

  • Dissolve the purified ester in a mixture of methanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the reaction, acidify to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final carboxylic acid product.

Structure-Activity Relationship (SAR) Analysis

To illustrate the SAR of this series, we will compare a set of hypothetical derivatives against a representative enzyme target, "Kinase X". The following table summarizes the inhibitory activity (IC₅₀) of various derivatives where the carboxylic acid moiety has been modified. The rationale for these hypothetical results is grounded in established medicinal chemistry principles.[3][4]

Compound ID R Group Structure Hypothetical IC₅₀ (nM) for Kinase X
1a (Parent) -OHThis compound850
1b -OCH₃Methyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate>10,000
1c -NH₂1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxamide450
1d -NHCH₃N-Methyl-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxamide220
1e -NH(CH₂)₂OHN-(2-Hydroxyethyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxamide95
1f -NH(CH₂)₂N(CH₃)₂N-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxamide35
Interpretation of SAR Data

The comparative data, though hypothetical, is designed to reflect common trends in SAR studies:

  • The Carboxylic Acid (1a): The parent acid shows moderate activity. Its ability to form hydrogen bonds is likely crucial for anchoring to the enzyme's active site. However, its charged nature at physiological pH might limit cell permeability.

  • The Methyl Ester (1b): Esterification of the carboxylic acid leads to a significant loss of activity. This suggests that the hydrogen-bonding capability of the -OH group, or its ability to exist as a carboxylate anion, is critical for target engagement. The ester masks this key interaction.

  • The Primary Amide (1c): Converting the acid to a primary amide results in improved potency. The amide retains hydrogen bond donor and acceptor capabilities but is uncharged, which may improve its ability to cross cell membranes and reach its intracellular target.

  • Secondary Amides (1d-1f): Further substitution on the amide nitrogen provides a clear trend.

    • A small alkyl group like methyl (1d ) further enhances potency, possibly by providing additional hydrophobic interactions within a specific pocket of the active site.

    • Introducing a polar hydroxyl group (1e ) significantly improves activity. This suggests the presence of a nearby amino acid residue in the target's active site that can act as a hydrogen bond acceptor.

    • The most potent compound in this series is the dimethylaminoethyl derivative (1f ). The terminal basic nitrogen can become protonated, allowing for a strong ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the kinase hinge region, a common binding motif for kinase inhibitors.[3]

SAR cluster_sar Structure-Activity Relationship Logic parent Parent Acid (1a) Moderate Activity (H-bonding) ester Ester (1b) Inactive (Masks H-bond) parent->ester amide Amide (1c) Improved Activity (Neutral, H-bonding) parent->amide subst_amide Substituted Amides (1d-1f) Potent Activity amide->subst_amide Further Optimization hydrophobic Hydrophobic Pocket (for Methyl - 1d) subst_amide->hydrophobic h_bond_acceptor H-Bond Acceptor (for Hydroxyl - 1e) subst_amide->h_bond_acceptor ionic_interaction Ionic Interaction (for Basic Amine - 1f) subst_amide->ionic_interaction

Caption: Logical flow of the structure-activity relationship for the derivatives.

Protocol for Biological Evaluation: Kinase Inhibition Assay

To validate the SAR data, a robust in vitro enzyme inhibition assay is required. The following is a standard protocol for assessing the inhibitory potential of compounds against a protein kinase.

Materials:

  • Recombinant Kinase X enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these into the assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 5 µL of a solution containing the Kinase X enzyme and the peptide substrate in assay buffer.

  • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, and then use the new ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide demonstrates the systematic approach to understanding the structure-activity relationship of this compound derivatives. Our comparative analysis reveals that while the core scaffold provides a solid foundation for biological activity, modifications to the carboxylic acid moiety are critical for optimizing potency. Specifically, conversion to substituted amides, particularly those bearing functional groups capable of additional hydrogen bonding or ionic interactions, appears to be a highly effective strategy.

The presented synthetic and biological testing protocols provide a framework for researchers to synthesize and evaluate new analogues. Future work should focus on exploring a wider range of amide substituents, investigating modifications to the cyclopropane and phenyl rings, and conducting in-depth pharmacokinetic and in vivo efficacy studies on the most promising compounds.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). Journal of Pharmacology and Experimental Therapeutics.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (n.d.). MDPI.
  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2025). Biotechnology and Applied Biochemistry.
  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. (n.d.). PMC - PubMed Central.
  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed.
  • Structure-Activity relationship of 5‑butyl‑4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)‑dione: An experimental and theoretical study. (2025). Journal of Molecular Structure.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (n.d.). Technical Disclosure Commons.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI.
  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. (2025). ResearchGate.
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed.
  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. (2021). PubMed.
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). MDPI.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central.

Sources

A Comparative Guide to the Biological Efficacy of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid and its Analogs as mGluR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid and its structural analogs. The focus of this analysis is on their activity as modulators of metabotropic glutamate receptors (mGluRs), a critical family of G-protein coupled receptors in the central nervous system. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Therapeutic Potential of mGluR Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are key players in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs exert their effects through the activation of intracellular signaling pathways. There are eight subtypes of mGluRs, classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.[3][4]

Group II mGluRs, which include mGluR2 and mGluR3, and Group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are particularly attractive therapeutic targets for a range of neurological and psychiatric conditions, including anxiety, schizophrenia, Parkinson's disease, and chronic pain.[1][4][5][6]

A promising strategy for modulating the activity of these receptors is through the use of allosteric modulators. These molecules bind to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[2][7] Positive allosteric modulators (PAMs) are of particular interest as they do not activate the receptor on their own but rather potentiate the receptor's response to the endogenous ligand, glutamate.[6][7] This offers a more nuanced and potentially safer therapeutic approach by maintaining the natural spatial and temporal patterns of receptor activation.[7]

The scaffold of this compound has emerged as a valuable starting point for the design of novel mGluR PAMs. This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, providing insights into how structural modifications influence their biological efficacy as modulators of these important receptors.

Structure-Activity Relationship of this compound Analogs

The core structure of this compound presents several key positions for chemical modification to explore and optimize activity at mGluRs. These include the phenyl ring, the cyclopropane ring, and the carboxylic acid moiety.

Phenyl Ring Modifications

The 4-fluorophenyl group is a common motif in neurologically active compounds. The fluorine atom can influence metabolic stability and binding affinity through its electronic properties. In the context of mGluR PAMs, substitution on the phenyl ring can significantly impact potency and selectivity. For instance, in related series of mGluR4 PAMs, substitutions on the phenyl amide have been explored, though in some cases, this has led to flat SAR, indicating that the binding pocket may be shallow.[3]

Cyclopropane Ring Modifications

The rigid cyclopropane ring serves as a critical scaffold, holding the phenyl and carboxylic acid groups in a specific spatial orientation. The gem-dimethyl substitution on the cyclopropane ring adds steric bulk and lipophilicity, which can influence binding and pharmacokinetic properties. Modifications to this ring, such as altering the substitution pattern or replacing it with other cyclic systems, can have a profound impact on activity.

Carboxylic Acid Modifications and Bioisosteres

The carboxylic acid group is a key pharmacophoric element, likely involved in critical interactions with the receptor. However, its acidic nature can limit oral bioavailability and brain penetration. Therefore, a common strategy in medicinal chemistry is to replace the carboxylic acid with bioisosteres, which are functional groups with similar physicochemical properties. In the development of mGluR4 PAMs, the primary carboxamide has been shown to be an active replacement for the carboxylic acid.[6]

Comparative Efficacy Data

While direct biological data for this compound is not extensively published in the reviewed literature, the activity of its structural analogs provides valuable insights into the potential of this scaffold. The following table summarizes the in vitro activity of representative mGluR PAMs with related structural features.

CompoundTargetAssay TypeEC50 (nM)Fold ShiftEfficacy (% Glu Max)Reference
VU001171mGluR4Thallium Flux65036141[4]
(-)-PHCCCmGluR4Thallium Flux41005.5-[3][4]
BINA (1)mGluR2Thallium Flux380--[5]
Analog 2mGluR2Thallium Flux180--[5]

EC50 values represent the concentration of the compound that produces 50% of its maximal effect. Fold shift indicates the extent to which the PAM potentiates the effect of glutamate. Efficacy is expressed as a percentage of the maximal response to glutamate.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays used to characterize mGluR PAMs are provided below.

In Vitro Evaluation of mGluR2/4 PAM Activity using a Thallium Flux Assay

This assay measures the potentiation of a submaximal concentration of glutamate on mGluR2 or mGluR4 receptors coupled to a G-protein-activated inwardly rectifying potassium (GIRK) channel. Activation of the receptor leads to the opening of the GIRK channel and an influx of thallium, which is detected by a fluorescent dye.

Workflow Diagram:

G A Seed HEK-GIRK cells expressing rat mGluR2 or mGluR4 B Incubate cells for 24 hours A->B C Load cells with thallium-sensitive fluorescent dye B->C D Add test compounds (PAMs) at various concentrations C->D E Add a submaximal (EC20) concentration of glutamate D->E F Measure fluorescence to determine thallium influx E->F G Analyze data to determine EC50 and fold shift F->G

Caption: Workflow for mGluR PAM activity assessment.

Step-by-Step Protocol:

  • Cell Culture:

    • HEK-GIRK cells stably expressing rat mGluR2 or mGluR4 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 384-well plates and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading:

    • The culture medium is removed, and the cells are washed with assay buffer.

    • A thallium-sensitive fluorescent dye is loaded into the cells by incubating for 1 hour at room temperature.

  • Compound Addition:

    • Test compounds (potential PAMs) are serially diluted and added to the wells.

    • The plate is incubated for a short period to allow for compound binding.

  • Glutamate Stimulation and Signal Detection:

    • A submaximal concentration (EC20) of glutamate is added to the wells to stimulate the receptors.

    • The fluorescence intensity is immediately measured using a plate reader to detect the influx of thallium.

  • Data Analysis:

    • The fluorescence data is normalized to the response of glutamate alone.

    • The EC50 (the concentration of PAM that produces 50% of the maximal potentiation) and the fold-shift (the factor by which the PAM shifts the glutamate concentration-response curve to the left) are calculated using non-linear regression analysis.

Logical Relationships in SAR

The following diagram illustrates the key structural components of the this compound scaffold and their influence on biological activity as mGluR PAMs.

G cluster_0 Core Scaffold: this compound A 4-Fluorophenyl Group D Biological Efficacy as mGluR PAM A->D Influences binding affinity and metabolic stability B 2,2-Dimethylcyclopropane Ring B->D Provides rigid scaffold and influences lipophilicity C Carboxylic Acid C->D Key pharmacophore; can be replaced by bioisosteres

Caption: Key structural determinants of mGluR PAM activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective positive allosteric modulators of metabotropic glutamate receptors. The available structure-activity relationship data for related analogs indicate that modifications to the phenyl ring, cyclopropane moiety, and the carboxylic acid group can significantly impact biological efficacy.

Future research in this area should focus on the systematic exploration of these structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of newly synthesized analogs. The continued investigation of this chemical series holds the potential to deliver novel therapeutic agents for a variety of challenging neurological and psychiatric disorders.

References

  • Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. PubMed Central. [Link]

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Pharmaffiliates. [Link]

  • This compound. EON Biotech. [Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]

  • ( )-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. ScienceDirect. [Link]

  • Allosteric Modulators for mGlu Receptors. PubMed Central. [Link]

  • Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities.
  • Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). PubMed Central. [Link]

  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. NIH. [Link]

  • Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). PubMed. [Link]

  • Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. PubMed. [Link]

  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. PubMed Central. [Link]

  • Synthesis and SAR development of novel mGluR1 antagonists for the treatment of chronic pain. CORE. [Link]

  • Pharmaceutical Compositions.
  • Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental.. YouTube. [Link]

  • Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Synergistic antioxidant compositions.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound of interest, potentially serving as a key intermediate in the synthesis of pharmacologically active molecules. Its rigid cyclopropane core, combined with the electronic influence of a 4-fluorophenyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of its expected spectroscopic data with that of structurally related analogs, supported by established experimental protocols.

While a complete, publicly available dataset for this compound is not readily found, we can reliably predict and interpret its spectral characteristics based on the well-documented data of its constituent parts and similar molecules. This comparative approach is a fundamental exercise in structural chemistry, enabling scientists to validate their synthetic products.

Comparative Spectroscopic Analysis

To understand the spectroscopic features of the target molecule, we will compare its expected data with two key alternatives: the unsubstituted parent structure, Cyclopropanecarboxylic Acid [1], and a related analog, trans-2-Phenyl-1-cyclopropanecarboxylic Acid [2]. This comparison allows for the clear attribution of spectral features to the 4-fluorophenyl and gem-dimethyl substituents.

Spectroscopic Feature This compound (Predicted) Cyclopropanecarboxylic Acid (Experimental) [3][4][5]trans-2-Phenyl-1-cyclopropanecarboxylic Acid (Experimental) [6][7]
¹H NMR (Carboxyl H) ~12 ppm (s, 1H)~12.1 ppm (s, 1H)~12 ppm (s, 1H)
¹H NMR (Aromatic H) ~7.0-7.5 ppm (m, 4H)N/A~7.1-7.3 ppm (m, 5H)
¹H NMR (Cyclopropyl H) ~1.5-2.0 ppm (m, 2H)~1.6-1.9 ppm (m, 1H), ~0.9-1.2 ppm (m, 4H)~1.4-2.6 ppm (m, 4H)
¹H NMR (Methyl H) ~1.2-1.4 ppm (s, 6H)N/AN/A
¹³C NMR (Carbonyl C) ~175-180 ppm~180 ppm~179 ppm
¹³C NMR (Aromatic C) ~160-165 ppm (d, ¹JCF), ~115-130 ppmN/A~126-140 ppm
¹³C NMR (Cyclopropyl C) ~20-40 ppm~9 ppm (CH₂), ~14 ppm (CH)~17-28 ppm
IR (O-H Stretch) 2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)
IR (C=O Stretch) ~1700-1720 cm⁻¹~1705 cm⁻¹~1695 cm⁻¹
MS (Molecular Ion) m/z 208 (Predicted for C₁₂H₁₃FO₂)m/z 86m/z 162
MS (Key Fragment) m/z 163 (Loss of COOH)m/z 41 (Cyclopropyl cation)m/z 117 (Loss of COOH)

In-Depth Spectral Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide clear evidence for all constituent parts of the molecule.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically around 12 δ.[8] This chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.

  • Aromatic Protons: The 4-fluorophenyl group will present a characteristic pattern in the aromatic region (7.0-7.5 ppm). Due to the symmetry of the para-substitution, two distinct signals, each integrating to two protons, are expected. These will likely appear as multiplets due to both proton-proton and proton-fluorine coupling.

  • Cyclopropyl Protons: The diastereotopic methylene protons on the cyclopropane ring will likely appear as a complex multiplet between 1.5 and 2.0 ppm.

  • Gem-Dimethyl Protons: The two methyl groups attached to the same carbon of the cyclopropane ring are chemically equivalent and should produce a sharp singlet integrating to six protons, expected around 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework and the influence of the fluorine substituent.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected in the downfield region of 175-180 ppm.[9]

  • Aromatic Carbons: The carbons of the fluorophenyl ring will show distinct signals. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[10] The other aromatic carbons will also show smaller couplings to the fluorine.[11][12]

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl group will likely be in the 30-40 ppm range, while the methylene carbon will be further upfield. The gem-dimethyl substituted carbon will also be in this region. Quaternary carbons, lacking directly attached protons, often show weaker signals.[13]

  • Methyl Carbons: The two equivalent methyl carbons are expected to appear as a single signal in the upfield region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.[14]

  • O-H Stretch: A hallmark of a carboxylic acid is the extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹.[8][9] This breadth is due to the strong hydrogen bonding between carboxylic acid dimers.[14]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1700 and 1720 cm⁻¹.[15] Conjugation with the phenyl ring may slightly lower this frequency compared to a simple alkyl carboxylic acid.

  • C-F Stretch: A strong absorption for the C-F bond is typically observed in the 1100-1250 cm⁻¹ region.

  • C-O Stretch: The C-O single bond of the carboxylic acid will show a stretching band in the 1210-1320 cm⁻¹ range.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M-H]⁻ would be expected at m/z 207 in negative ion mode, or [M+H]⁺ at m/z 209 in positive ion mode. The molecular weight of the neutral molecule is 208.21 g/mol .

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass of 45 Da).[16] This would lead to a significant fragment ion at m/z 163. Further fragmentation of the 4-fluorophenylcyclopropyl cation would also be expected. In electron ionization (EI) mass spectrometry, fragmentation of aromatic carboxylic acids can be complex, sometimes involving rearrangements.[17]

Experimental Protocols

The following sections detail standardized, self-validating protocols for acquiring the spectroscopic data discussed. The causality behind key steps is explained to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules.[18][19]

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B Transfer to a clean vial A->B C Add ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B->C D Vortex to dissolve C->D E Filter through glass wool into a clean NMR tube D->E F Insert tube into spinner and place in magnet E->F G Lock on deuterium signal and shim the magnetic field F->G H Acquire ¹H spectrum (e.g., 16 scans) G->H I Acquire ¹³C spectrum (e.g., 1024 scans) H->I J Apply Fourier Transform I->J K Phase correct the spectrum J->K L Calibrate to residual solvent peak or TMS K->L M Integrate peaks (¹H) and pick peaks (¹H & ¹³C) L->M

Caption: Workflow for NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a small, clean glass vial.[20] The larger quantity for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H spectrum.[20]

    • Vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a small plug of glass wool, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade spectral resolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine, adjust the depth, and carefully place it into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. A typical acquisition involves a 90° pulse and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[21]

    • Acquire the proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) and a longer relaxation delay to obtain adequate signal.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used as a reference. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is the standard.

    • Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons. Pick peaks in both spectra to identify their precise chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a solid sample using the KBr pellet method, which provides high-quality spectra for crystalline materials.[22]

Workflow for FT-IR Spectroscopy (KBr Pellet Method)

A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Transfer mixture to pellet press A->B C Apply vacuum to remove moisture B->C D Apply hydraulic pressure (7-10 tons) to form a transparent pellet C->D F Place KBr pellet in holder and acquire sample spectrum D->F E Acquire background spectrum (empty sample compartment) E->F G Process spectrum (baseline correction, peak picking) F->G

Caption: Workflow for FT-IR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle. KBr is used because it is transparent to infrared radiation in the mid-IR range.[22] The grinding must be thorough to reduce particle size and minimize scattering of the IR beam.[23]

    • Transfer the fine powder into a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. Transparency is crucial for allowing the IR beam to pass through the sample.[23]

  • Data Acquisition:

    • Turn on the FT-IR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).[24]

    • Acquire a background spectrum with the sample compartment empty.[25] This measures the absorbance of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet in the sample holder within the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary.

    • Use the software's peak-picking tool to label the wavenumbers of significant absorption bands.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of a small organic compound using reverse-phase HPLC coupled to a mass spectrometer with electrospray ionization (ESI).[26][27]

Workflow for LC-MS Analysis

A Prepare a ~1 mg/mL stock solution in Methanol or ACN B Dilute to ~1-10 µg/mL with mobile phase A->B C Filter sample through a 0.22 µm syringe filter B->C F Inject sample and start acquisition C->F D Set up LC method (C18 column, gradient elution, e.g., Water/ACN with 0.1% Formic Acid) D->F E Set up MS method (ESI source, positive/negative ion mode, scan range m/z 50-500) E->F G Analyze data: extract ion chromatograms (XIC) and view mass spectra F->G

Caption: Workflow for LC-MS Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial. This prevents particulates from clogging the LC system.

  • Instrument Setup:

    • Liquid Chromatography (LC):

      • Equip the HPLC system with a C18 reverse-phase column.

      • Set up a binary mobile phase system: Solvent A (e.g., Water + 0.1% Formic Acid) and Solvent B (e.g., Acetonitrile + 0.1% Formic Acid). The formic acid is a proton source that aids in ionization for positive-ion mode ESI.[28]

      • Program a gradient elution method, for example, starting with 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.

    • Mass Spectrometry (MS):

      • Set the electrospray ionization (ESI) source parameters. This includes optimizing the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[28]

      • Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes to capture the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the prepared sample.

    • Start the LC-MS run.

    • After acquisition, process the data. Identify the chromatographic peak corresponding to the compound of interest.

    • Examine the mass spectrum associated with that peak to confirm the molecular weight of the analyte. If performing tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.[29]

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Max, J.-J., & Chapados, C. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(9), 1676–1685. [Link]

  • JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reddit. (2013). 13C NMR of pentafluorophenyl group. [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid - Mass spectrum (electron ionization). [Link]

  • Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis. [Link]

  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid - Infrared Spectrum. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NIH. (n.d.). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. [Link]

  • Innovatech Labs. (2022). How Does FTIR Analysis Work?. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. [Link]

  • SpectraBase. (n.d.). Trans-2-phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • PubChem. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid. [Link]

  • University of Nebraska–Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Significance

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is a synthetic carboxylated cyclopropane derivative. Its significance in the pharmaceutical landscape is primarily as a key structural intermediate. Notably, this molecule is a building block in the synthesis of Taranabant (MK-0364), a potent and selective cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[1][2][3][4] The unique conformational rigidity of the dimethylcyclopropane ring, combined with the electronic properties of the 4-fluorophenyl group, makes this an important synthon in medicinal chemistry.

This guide provides a comprehensive framework for the full analytical characterization of this compound. It is designed for researchers, process chemists, and quality control analysts who require a robust, self-validating system for structural confirmation and purity assessment. We will delve into the expected outcomes from primary analytical techniques, compare its properties to a relevant structural analog, and provide standardized protocols for data acquisition.

Physicochemical and Structural Properties

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. These data serve as the initial checkpoint for sample identity before more complex spectroscopic analysis is undertaken.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)cyclopropane-1-carboxylic acidPubChem[5]
CAS Number 239464-12-7---
Molecular Formula C₁₀H₉FO₂Sigma-Aldrich[6]
Molecular Weight 180.18 g/mol Sigma-Aldrich[6]
Appearance White to off-white solidSigma-Aldrich[6]
InChI Key NGVPHOXWSFIYNV-UHFFFAOYSA-NPubChem[5]

Workflow for Comprehensive Characterization

A logical and systematic workflow ensures that all necessary data is collected efficiently and that each step validates the next. The process begins with basic property verification and proceeds through detailed spectroscopic analysis.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Synthesis Sample Sample Receipt PhysChem Physicochemical Properties (Appearance, MW) Sample->PhysChem NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PhysChem->NMR Confirms Sample Gross Identity MS Mass Spectrometry (HRMS) NMR->MS Provides Structural Fragment Info IR IR Spectroscopy MS->IR Confirms Functional Groups Purity Purity Assessment (e.g., qNMR, HPLC) IR->Purity Report Final Characterization Report Purity->Report

Caption: Overall workflow for the characterization of a chemical entity.

Comprehensive Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following sections detail the expected spectral features of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The gem-dimethyl groups and the constrained cyclopropane ring create a distinct set of signals.

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~11-12Broad Singlet1H-COOH Acidic proton, chemical shift is concentration and solvent dependent.
~7.3-7.5Multiplet (AA'BB')2HAr-H (ortho to F)Aromatic protons deshielded by the cyclopropane ring and adjacent to the fluorine atom.
~7.0-7.2Multiplet (AA'BB')2HAr-H (meta to F)Aromatic protons coupled to both the ortho protons and the fluorine.
~1.6-1.8Multiplet2H-CH₂- (cyclopropane)Diastereotopic methylene protons of the cyclopropane ring.
~1.2-1.4Multiplet2H-CH₂- (cyclopropane)Diastereotopic methylene protons of the cyclopropane ring.
~1.1 & ~1.3Two Singlets3H each-C(CH₃)₂ Two distinct singlets for the diastereotopic methyl groups due to the chiral center at C1.
¹³C ~178-182Singlet--COOH Typical chemical shift for a carboxylic acid carbon.
~160-164Doublet (¹JCF ≈ 245 Hz)-Ar-C -FAromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling.
~138-142Singlet-Ar-C (ipso)Quaternary aromatic carbon attached to the cyclopropane ring.
~129-131Doublet (³JCF ≈ 8 Hz)-Ar-C H (ortho to F)Aromatic CH carbons ortho to the fluorine, showing smaller three-bond C-F coupling.
~114-116Doublet (²JCF ≈ 21 Hz)-Ar-C H (meta to F)Aromatic CH carbons meta to the fluorine, showing two-bond C-F coupling.
~35-40Singlet-C -Ar (quaternary)Quaternary carbon of the cyclopropane ring.
~25-30Singlet-C (CH₃)₂Quaternary carbon bearing the two methyl groups.
~18-22Singlet--CH₂- (cyclopropane)Methylene carbon of the cyclopropane ring.
~15-25Two Singlets--C(CH₃ )₂Diastereotopic methyl carbons.
¹⁹F ~ -110 to -120Multiplet-Ar-F Typical range for a fluorobenzene derivative.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.

  • O-H Stretch (Carboxylic Acid): A very broad band is predicted in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹ .

  • C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region is indicative of the aryl-fluoride bond.

  • Aromatic C=C Stretches: Medium intensity bands will appear in the 1475-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass, which is a powerful confirmation of the molecular formula.

  • Molecular Ion (M⁺): The calculated exact mass for C₁₀H₉FO₂ is 180.0587 . An ESI- or APCI-HRMS experiment should readily detect the corresponding [M-H]⁻ ion at m/z 179.0514 in negative mode or the [M+H]⁺ ion at m/z 181.0660 in positive mode.

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment ion at m/z 135. This corresponds to the [M-COOH]⁺ cation.

Comparative Analysis: The Impact of the 4-Fluoro Substituent

To understand the specific contribution of the fluorine atom to the molecule's properties, it is instructive to compare it with its non-fluorinated analog, 1-phenyl-2,2-dimethylcyclopropanecarboxylic acid (CAS 26561-18-8).

Feature1-(4-Fluorophenyl) Analog (Target) 1-Phenyl Analog (Comparator) Scientific Rationale for Differences
Molecular Weight 180.18 g/mol 162.20 g/mol The atomic weight of fluorine (18.998) replaces that of hydrogen (1.008).
¹³C NMR (Aromatic) The C-F carbon shows a large ¹JCF coupling (~245 Hz). Other aromatic carbons show smaller 2- and 3-bond couplings.Aromatic signals are simpler, without C-F coupling.The ¹⁹F nucleus (I=½) couples to nearby ¹³C nuclei, providing definitive proof of its location.
¹H NMR (Aromatic) Signals are split into a more complex AA'BB' pattern due to coupling with ¹⁹F.Signals typically appear as a multiplet but without the additional splitting from fluorine.The fluorine atom influences the electronic environment and couples to the ortho- and meta-protons.
Reactivity The 4-fluoro group is a weak deactivator for electrophilic aromatic substitution but is ortho-, para-directing.The phenyl group is activating for electrophilic aromatic substitution.Fluorine is highly electronegative (inductive withdrawal) but can donate lone pair electrons via resonance.
Acidity (pKa) Expected to be slightly more acidic.Baseline acidity.The electron-withdrawing nature of fluorine stabilizes the carboxylate conjugate base, lowering the pKa.

This comparison highlights how the introduction of a single fluorine atom significantly alters the spectroscopic and electronic properties of the molecule, providing unique analytical handles for its characterization.

Detailed Experimental Protocols

The following protocols represent standard operating procedures for acquiring high-quality analytical data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable if solubility is adequate.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Use a proton-decoupled sequence. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs.

    • Phase the spectra and perform a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.

    • Integrate the ¹H NMR signals and pick peaks for all spectra.

Protocol 2: IR Spectroscopy (ATR Method)
  • Instrument and Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks corresponding to the key functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • If necessary, add a trace amount of formic acid (for positive ion mode, [M+H]⁺) or ammonium hydroxide (for negative ion mode, [M-H]⁻) to promote ionization.

  • Instrument Setup (e.g., ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass analyzer using a standard calibration solution to ensure high mass accuracy.

    • Set up the electrospray ionization (ESI) source with appropriate parameters for flow rate, capillary voltage, and drying gas temperature.

  • Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data in the desired mass range (e.g., m/z 50-500) in high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₉FO₂.

Structural Elucidation Diagram

The following diagram correlates the distinct structural features of the molecule with their expected spectroscopic signatures, serving as a quick reference for data interpretation.

Caption: Correlation of molecular structure with key spectroscopic data points.

Conclusion

The characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS provides an unambiguous confirmation of its structure. The presence of the fluorine atom and the diastereotopic gem-dimethyl groups serve as unique spectroscopic fingerprints. By following the standardized protocols outlined in this guide, researchers and analysts can ensure the generation of high-quality, reliable data for identity confirmation, purity assessment, and quality control purposes.

References

  • Chen, Y., et al. (2007). Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Organic Process Research & Development, 11(4), 745-750. [Link][1]

  • ResearchGate. (n.d.). Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Retrieved from ResearchGate. [Link][2]

  • ResearchGate. (n.d.). New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link][5]

  • Fong, T. M., et al. (2007). The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Recent patents on CNS drug discovery, 2(2), 105–112. [Link][3]

  • Wikipedia. (n.d.). Taranabant. [Link][4]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.

Sources

A Comparative Guide to Fluorinated Cyclopropanecarboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of fluorinated cyclopropanecarboxylic acids, a class of building blocks gaining significant traction in drug discovery. By combining the conformational rigidity of the cyclopropane scaffold with the unique electronic properties of fluorine, these motifs offer a powerful tool to modulate the physicochemical and biological properties of lead compounds. We will delve into the synthesis, properties, and applications of these valuable synthons, supported by experimental data and detailed protocols to inform your research and development efforts.

The Strategic Advantage of Fluorinated Cyclopropanes

The cyclopropane ring, as the smallest carbocycle, imposes a rigid, three-dimensional structure that can serve as a bioisosteric replacement for larger, more flexible moieties.[1] This conformational constraint can enhance binding affinity to biological targets by reducing the entropic penalty of binding. When fluorine is introduced onto this rigid scaffold, its profound electronic effects come into play. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group, modulate lipophilicity, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][3] The interplay between the rigid cyclopropane core and the electronic influence of fluorine makes these building blocks particularly attractive for fine-tuning the properties of bioactive molecules.[4][5]

Comparative Analysis of Physicochemical Properties

The degree and position of fluorination on the cyclopropane ring have a significant impact on the molecule's acidity (pKa) and lipophilicity (logP), two critical parameters in drug design. A systematic study of cis- and trans-cyclopropanecarboxylic acids bearing CH₂F, CHF₂, and CF₃ substituents provides valuable insights into these structure-property relationships.[6]

Table 1: Comparative Physicochemical Properties of Fluoroalkyl-Substituted Cyclopropanecarboxylic Acids [6]

SubstituentStereochemistrypKalogP
CH₃ trans4.980.83
cis5.010.81
CH₂F trans4.750.45
cis4.810.42
CHF₂ trans4.520.79
cis4.630.75
CF₃ trans4.351.25
cis4.491.21

As the data illustrates, increasing the number of fluorine atoms on the alkyl substituent progressively lowers the pKa of the carboxylic acid, a direct consequence of the inductive electron-withdrawing effect of fluorine. Interestingly, the trans isomers consistently exhibit lower pKa values than their cis counterparts, suggesting a through-space electronic effect or a difference in the stability of the conjugate base. The impact on lipophilicity is more complex; while monofluorination decreases logP, the di- and trifluoromethyl groups lead to a significant increase in lipophilicity.[6]

Impact on Biological Activity: A Case Study

The true test of a chemical motif's utility lies in its impact on biological function. The strategic placement of fluorine on a cyclopropyl ring can lead to dramatic changes in potency and selectivity. For example, the introduction of a fluorine atom at the 2-position of a cyclopropyl group in a series of Bruton's tyrosine kinase (Btk) inhibitors revealed a striking stereochemical preference.[7]

Table 2: Btk Inhibition by 2-Fluorocyclopropyl Amide Derivatives [7]

CompoundStereochemistryBtk IC₅₀ (nM)
Unsubstituted Cyclopropane-4.8
cis-2-Fluorocyclopropane(1S,2R)-enantiomer>1000
(1R,2S)-enantiomer1.2
trans-2-Fluorocyclopropane(1R,2R)-enantiomer15
(1S,2S)-enantiomer25

In this study, the (1R,2S)-cis-2-fluorocyclopropyl analog demonstrated a four-fold improvement in potency compared to the unsubstituted parent compound, while the other isomers were either less potent or inactive.[7] This highlights the critical role of stereochemistry in drug-receptor interactions and the potential for fluorinated cyclopropanes to serve as valuable tools for optimizing these interactions.

Furthermore, the incorporation of a fluorinated cyclopropane ring has been explored in the development of selective serotonin 2C (5-HT₂C) receptor agonists. Compared to the parent (2-phenylcyclopropyl)methylamine, a fluorinated derivative showed comparable 5-HT₂C activity with improved selectivity over the 5-HT₂B receptor.[8] This underscores the potential of fluorinated cyclopropanes to fine-tune the selectivity profile of drug candidates, a crucial aspect of minimizing off-target effects.

Enhancing Metabolic Stability

A common strategy in drug design is to introduce fluorine at metabolically labile sites to block cytochrome P450-mediated oxidation.[2][9] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond. By incorporating a fluorinated cyclopropane moiety, medicinal chemists can protect vulnerable positions within a molecule, thereby increasing its metabolic half-life and oral bioavailability.[8] For instance, the introduction of fluorine onto the cyclopropane ring can block potential sites of oxidative metabolism, such as a benzylic position adjacent to the ring.[8]

Synthetic Strategies and Protocols

The synthesis of fluorinated cyclopropanecarboxylic acids can be achieved through various methods, each with its own advantages and challenges. Key strategies include the cyclopropanation of fluoroalkenes and the fluorination of pre-existing cyclopropane rings. Stereoselective methods are particularly important for accessing specific isomers with desired biological activities.

Below are representative, detailed protocols for the synthesis of key fluorinated cyclopropanecarboxylic acid building blocks.

Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid can be achieved via a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester, followed by removal of the sulfonyl group and hydrolysis.[10][11]

G cluster_0 Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Start 1-Fluoro-1-(phenylsulfonyl)ethylene + Ethyl Diazoacetate Step1 Rh₂(OAc)₄ catalyst DCM, rt Start->Step1 Intermediate1 Ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate Step1->Intermediate1 Step2 1. Na/Hg, Na₂HPO₄, MeOH 2. LiOH, THF/H₂O 3. H⁺ workup Intermediate1->Step2 Product cis-2-Fluorocyclopropanecarboxylic Acid Step2->Product G cluster_1 Synthesis of gem-Difluorocyclopropanecarboxylic Acid Derivative Start_MIRC Ester/Amide Enolate + 2,4,6-Trimethylphenyl 4-bromo-4,4-difluorocrotonate Step1_MIRC Michael Addition Start_MIRC->Step1_MIRC Intermediate_MIRC Adduct Intermediate Step1_MIRC->Intermediate_MIRC Step2_MIRC Et₃B-initiated Radical Cyclization Intermediate_MIRC->Step2_MIRC Product_MIRC 2,2-Difluorocyclopropanecarboxylic Acid Derivative Step2_MIRC->Product_MIRC

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS No. 915921-31-2), a compound often used as a building block in drug discovery.

The disposal procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and are designed to be self-validating.[1][2] Due to the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from closely related structural analogues and established best practices for halogenated organic acids.

Hazard Identification and Characterization

Before handling or disposing of any chemical, a thorough understanding of its properties and hazards is paramount. This compound is a solid organic compound.[3] Its primary hazards are inferred from structural analogues like 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, which possess similar functional groups (a carboxylic acid and a fluorinated aromatic ring) that dictate its chemical reactivity and toxicity profile.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 915921-31-2 [3][4]
Molecular Formula C₁₂H₁₃FO₂ [3]
Molecular Weight 208.23 g/mol [3]

| Physical Form | Solid |[3] |

Inferred Hazard Profile: Based on data from close analogues, this compound should be handled as if it meets the criteria for the following GHS hazard classifications:

  • H302: Harmful if swallowed. [5][6]

  • H315: Causes skin irritation. [5][6][7]

  • H318/H319: Causes serious eye damage/irritation. [5][6][7][8]

  • H335: May cause respiratory irritation. [5][6][9]

The causality for these hazards lies in its structure: the carboxylic acid moiety is corrosive and irritating, while the fluorinated phenyl group contributes to its potential systemic toxicity. Therefore, it must be treated as a hazardous waste stream.

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Given the irritant nature of the compound, all handling and disposal operations must be conducted with appropriate engineering controls and PPE to prevent exposure.

  • Engineering Controls: Always handle this compound, both in its pure form and in solution, within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12]

    • Hand Protection: Nitrile gloves are required. Inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[9]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. Commingling incompatible waste streams can lead to dangerous reactions and costly disposal errors.[1] This compound belongs to a specific waste category: Halogenated Organic Acid .

Step 1: Waste Characterization

  • Identify the waste containing this compound. This includes pure, unused solid; contaminated labware (pipette tips, weigh boats); and solutions.

  • Crucially, because this compound contains fluorine, it must be classified as a halogenated organic waste .[13][14]

Step 2: Select the Correct Waste Container

  • Use a dedicated, approved hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass container with a screw-top lid.

  • The container must be clean, in good condition, and compatible with acidic and halogenated organic materials.

Step 3: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Fill out the label completely:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List "this compound" and any other solvents or reagents present, with their approximate percentages.

    • Hazards: Check the boxes for "Corrosive (Acid)" and "Toxic."

Step 4: Accumulate Waste Safely

  • Add waste to the container in a chemical fume hood.

  • DO NOT MIX with other waste streams. Specifically:

    • Do not add bases (risk of violent neutralization).[15]

    • Do not add non-halogenated solvents (e.g., acetone, ethanol, hexane).[13]

    • Do not add reactive metals or strong oxidizing/reducing agents.

  • Keep the container securely closed at all times, except when adding waste.[16]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

The Disposal Workflow: From Lab Bench to Final Treatment

The journey of hazardous waste is strictly regulated from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[2] The following diagram illustrates the decision-making and logistical flow for disposing of this compound.

G cluster_0 Laboratory Operations cluster_1 Facility Waste Management cluster_2 Final Disposal start Waste Generation (e.g., Unused Solid, Contaminated Labware, Solutions) ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 1: Characterize Waste Is it a Halogenated Organic Acid? segregate Step 3: Segregate Waste Use a dedicated, labeled container for 'Halogenated Organic Waste' characterize->segregate  Yes   ppe->characterize store_saa Step 4: Store in Satellite Accumulation Area (SAA) Keep container closed. segregate->store_saa transfer_caa Transfer to Central Accumulation Area (CAA) (Managed by EHS) store_saa->transfer_caa When container is full or time limit is reached manifest Complete Hazardous Waste Manifest (Tracking Document) transfer_caa->manifest transport Transport via Licensed Hauler manifest->transport tsdf Receipt at permitted Treatment, Storage, and Disposal Facility (TSDF) transport->tsdf incinerate Final Disposal Method: High-Temperature Incineration tsdf->incinerate

Caption: Disposal workflow for this compound.

Approved Final Disposal Method

For halogenated organic compounds, direct landfilling is prohibited, and neutralization followed by drain disposal is both non-compliant and environmentally irresponsible. The halogenated nature of the molecule requires complete destruction.

  • High-Temperature Incineration: The required and accepted disposal method is incineration in a specialized hazardous waste incinerator.[13][17] These facilities operate at temperatures that ensure the complete destruction of the organic molecule and are equipped with scrubbers to neutralize and capture acidic gases (like hydrogen fluoride) that are produced during combustion.[17]

This process is handled exclusively by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health & Safety (EHS) department manages the relationship with these external vendors.[1]

Regulatory Imperative

All procedures described are designed to comply with the U.S. Environmental Protection Agency's (EPA) regulations under RCRA.[16][18] As the generator of the waste, you and your institution are legally responsible for its management until it is destroyed. Adherence to these protocols is not just a best practice; it is a legal requirement. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound – (915921-31-2). EON Biotech. [Link]

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. PubChem, National Center for Biotechnology Information. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | CAS 849217-48-7. Chemsrc. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Capot Chemical. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Hazardous Waste Segregation. University at Buffalo. [Link]

  • Classification of special laboratory waste. University of Barcelona. [Link]

  • Halogenated organic wastes: Topics by Science.gov. Science.gov. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS No. 915921-31-2). As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon established principles of chemical safety, data from structurally similar compounds, and a risk-minimization philosophy. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the hazard profile can be reliably inferred from its chemical class (a fluorinated carboxylic acid) and data on the close structural analog, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS No. 773100-29-1).[2] The likely hazards are summarized below. Always assume a substance of unknown toxicity is hazardous.[1]

Hazard Classification (Inferred)GHS Hazard StatementPotential Effects & Risks
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may lead to adverse health effects. Accidental ingestion via contaminated hands is a primary risk.[2][3]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin damage.[2][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationSplashes or contact with dust can cause significant, potentially painful eye irritation. Eye injuries can be permanent.[2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[2]

Given its identity as a carboxylic acid, it should also be treated as potentially corrosive.[5] Fluorinated organic compounds warrant specific handling procedures to ensure safety.[6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified above. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine dust.[7] Chemical splash goggles are essential to prevent contact with this material, which is classified as a serious eye irritant.[2]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., handling large quantities, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required at all times.[1][3] This provides a removable barrier to protect your skin and personal clothing from contamination.

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended.[7] Do not use latex gloves, as they offer poor protection against many chemicals. No single glove material is impervious to all chemicals, so it's crucial to select the right type.[8]

    • Procedure: Always inspect gloves for tears or punctures before use. To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[8] Contaminated gloves should be disposed of immediately in the designated hazardous waste container.[6] Always wash hands thoroughly after removing gloves.[3]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills.[3][7]

Respiratory Protection
  • Primary Control: All procedures that may generate dust or aerosols of this compound must be performed within a certified chemical fume hood.[6][7][8] This is the primary method for minimizing inhalation exposure.

  • Secondary Control: If engineering controls like a fume hood are not feasible or during a large-scale cleanup, a respirator may be required. A NIOSH-approved air-purifying respirator with N95 (for particulates) or appropriate acid gas cartridges should be used.[9] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training.

Operational Plan: Step-by-Step Handling Guide

A systematic approach ensures that safety is integrated into every step of the experimental workflow.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_final Final Steps a 1. Review SDS & SOP b 2. Assemble PPE a->b c 3. Prepare Fume Hood b->c d 4. Weigh Solid (in hood) c->d e 5. Transfer & Dissolve d->e f 6. Perform Experiment e->f g 7. Decontaminate Glassware f->g h 8. Segregate Waste g->h i 9. Clean Work Area h->i j 10. Doff PPE (Gloves First) i->j k 11. Wash Hands j->k

Caption: Workflow for the safe handling of this compound.
  • Preparation:

    • Confirm the location of the nearest safety shower and eyewash station.

    • Prepare and designate a specific work area within a chemical fume hood.[6]

    • Assemble all necessary equipment and reagents before introducing the target compound.

    • Ensure a designated, labeled waste container is ready.[1][6]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use anti-static weigh paper or a dedicated spatula.

    • Close the primary container immediately after dispensing.

  • Dissolution and Use:

    • When dissolving, add the solid to the solvent slowly.

    • If adding to water, remember to always add acid to water, not the other way around, to control any exothermic reactions.

    • Keep all containers capped or covered when not in immediate use.

Disposal Plan

Improper disposal can endanger personnel and the environment.

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with incompatible waste streams.[6]

  • Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[10][11]

Emergency Procedures

In case of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

This guide provides a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's specific safety policies and the professional judgment of a trained chemist. Always prioritize safety in every operation.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from Actylis Lab Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUu-CHpMd-MFBr4lsD11dOdO8baTMe8DAt54EZE3uEmKT_EgF-o0rXH7Lcx5Sp9eGiPifK-AgW4FAq7aW6X0vqxJ7PeDLOpIKbmj421GAoBQfgYXMzoltf4K2Gu2g6h0vBxD-1wJAARxCUfp5-jbVfxY2gvYrxQg1mtqRsnw-hOqN0uY=]
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from Green World Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM82ftwhZHNAWrMCJ0KaMmSH946p90BWuIYQSacirC9ml3cNg2EyOqf44EeDXnnd6rJqInULwcX2IoeGNOX4yDXBP0IbyPzmR0gtitJ48EHHO-xFybEd2KWvx3yjvQX9C4movxPFXoHq9FKxxshn9_Fu3MIkgXkNGfWj3LzWpLpVc=]
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErxnWNRHZMy11Diu_Vevk8c5Z6cAc30ncNcx0KlgzO9tfhy-ANqjDVkbvZLb2gJsLReCQS7yAvZJikN764_9-YxEaKJmH0dh0WSVwic2aQRTzkC3MFCc4R09xTzQtekiAbFcvdJx6yfiRKle9WEHBzjPSY]
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from Interactive Learning Paradigms, Incorporated. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo9ESQeHx4KXX-BPh0y6LeSEWtgiPONOYb_EbJ4qrzk6bM9xPdYpWXobO6dODnWVn2EgxQBFTvZ-rOcfs6cfHsUIltbva7f0ttlukGrecg2Lx9zWYBKLQCEH_TuS4awL10-Y9GT7ifeNgFeFk=]
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from NIH Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHebnX3wRxsRV2HeH5Hlvm5DdqI4ygA02s_b9vAnun1HbUYT2IqkZEBEsLWLXhAJIClO6tfFhrWJIXFA2hLrp-65LaLZBBNsHncvT0h_Zf6HHnRZnW8_fpgMDtOKMr9D0os8GIlEdcB]
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Retrieved from a relevant source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbLwUAOGgK7H2JPAlxAiK4wBp1Que-mVuiO78VfAZOvETTM60XKVTZvSCiDN8TLcPe_fWSWgxdwcKrcNON42OYjhpcgCoBytkZc2YDuQO9QisJNCdrRsidjogWSjAEAIEF9ti6bybynAtxljNZSopxSrq2aXdTSlQIL-DuwHKUmUTtW9AZh_A=]
  • BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsq84SeVuOeB-vnPhIhqOdKFqcndyI5BJPJlE7wKUUwuZY0BRp7aR7UUQzySS7UCNc_YEzb-BJn3TCiFsTEX4g9OFYdEeYPDKwg5DQRGl8o4bTdn-tkPw3s7Y1yKfQYgYhKvkHYIPh-xvRsH5f-yKr3WtBmZGN29j1iEvJR0TcBlVtcggYzN02B5wZUZ2YUUSz0OCv77VNFksjwsMO8o8=]
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ6c0t6_TcVBW5Wyfn3QftQNIVuBGYp2htWPEYYl19c1tZEfkmZiOYenHdlqQ4aqG5x55xZG9KMNVF7WWKxdxGy5FJlk0ote-EMMIQKxq2oavsTAHzheo54iKGABkVLmqNp9UpYP0EJ9ck9QRZQ9S0su1JBFk5KiyaNYBD9LcBjB-TBjP5PSt96BByTuqlItzE]
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from LeelineWork. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ-GfeYSyIvZ8p3PoyQGMWz6rmd0362W4Iw5sMBLsMMDMCZ9lrGNXHlxdPH-4dnj5hCV4fEU1La5vWlI5EsXc77gvcayEUV4teXW2dWQ_ERwlhWc8ct6bErtL3c-3IueTamCw2dn6b3Sg7HD1tF_9exHD_IFi64ldrOlFNqOg1fJZYdA==]
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from a relevant source. [https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem Compound Summary for CID 6484220. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VHwQeb1gRX73jgmPi5Pk8urLcio2RvqJvFrfGcjyFi_aTaOBd0c9toRyuHtoiQwR5o9nzR18N9DOoFrXuLgzUTtvG5k7j5z_yfnPKebw0OHuajqXTzDqVVw5376glEE7hLMc0o-nsz6E2orzHUxiFf4ctvSva9FRASu_QQxhlCncxmDBuPBTQZdCLbT7YO2Kcg==]
  • Capot Chemical. (2022, January 18). MSDS of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. Retrieved from Capot Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDlQmEUJm79rEyDCkUTp3JnApk2VWBFjItUMGbVJB8jJGpymYJJ-IUdjdQZYHrkzkRR96yUqzxrYyj8noL018IbWZPZHNpIhOJL3sU4W_v9jYg3wZRZk7Bm5tbR52KtDx6FvmHfIwF3OXm2eY=]
  • MedchemExpress.com. (2025, September 17). Safety Data Sheet. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtEJW1xwFe8nt1jD_qcwUF3gx7xxM0V2cXpbGoui8nDG4aJj-Gi1pjR0CXkw3jodQ6bd6-TFhrNHVDCbTPiAVLJHq5YS9QE4XLNCewTuN91TX5CZ7Vk25HUCTYAwIKL1TTuuzcK6hBYWWpQM8A4vluQgPrO5Q9uGZ43OJEXeSTuolMp8EcR2xIgvp9yoFzQfXcZxOw]
  • U.S. Environmental Protection Agency. (n.d.). Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. Retrieved from EPA NEPAL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiwyGN2Ghft8WBBArr7wRbB0KouiTwXgo-CZMcm1L8FBfMipKYRHKsvhqNLQsN_ekwDucCte7QYY2EPawdo4LvAarD1xJMgPlzvPvt0T1WVAHms_gMn0qHIqpFq2RGlcZhTnv_iLIb3yYszBOpLW7xZoDs]
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEryDexVQrFiaOLYr9c9oPUWrXiWo6KPtF49cpbMNzCQKamaFmk2dsxCwZv0-hX57tTRmiFedSotz_s-BPxewtZIM38XlBqZKFS64UONHSsguUAa7kinTKqxEdJXBzCY4xUCVmWBlXsoKDFEW08V0FZ]
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDntFwqfa8_c6TQ7Hn76p8Tm1rT6OPHv_hZy2c9-bH30KKiENdeu1n8_7m4HXpNdi8inAJqond1lDen6-Xe73bm3ndlKSt64snKEOTeF8cdCNXUvx-GJFjwiJJgXcMDQ15Ft_R67U43z-qwyILU-mpzisDN0_MsUXMsW2DvxdREinqd5FhLIEMdhf_DbaoIfHg]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.